molecular formula C6H2BrClFNO2 B1337498 2-Bromo-5-chloro-3-fluoroisonicotinic acid CAS No. 514798-01-7

2-Bromo-5-chloro-3-fluoroisonicotinic acid

Cat. No.: B1337498
CAS No.: 514798-01-7
M. Wt: 254.44 g/mol
InChI Key: QRVYYWFRDLOAQR-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-3-fluoroisonicotinic acid is a useful research compound. Its molecular formula is C6H2BrClFNO2 and its molecular weight is 254.44 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-chloro-3-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-5-4(9)3(6(11)12)2(8)1-10-5/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVYYWFRDLOAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451381
Record name 2-Bromo-5-chloro-3-fluoroisonicotinic acid
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Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514798-01-7
Record name 2-Bromo-5-chloro-3-fluoro-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514798-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-chloro-3-fluoroisonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-3-fluoroisonicotinic acid is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the isonicotinic acid scaffold, imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active compounds.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on experimental details and data presentation for a scientific audience.

Chemical Properties

This compound is typically a solid compound with a molecular weight of 254.44 g/mol .[1] The presence of multiple halogen substituents significantly influences its physicochemical properties, including its acidity, solubility, and thermal stability.[1]

Physical and Chemical Data
PropertyValueSource
IUPAC Name 2-bromo-5-chloro-3-fluoropyridine-4-carboxylic acid[1]
CAS Number 514798-01-7[1]
Molecular Formula C₆H₂BrClFNO₂[1]
Molecular Weight 254.44 g/mol [1]
Appearance Solid[1]
Predicted pKa ~2.05 ± 0.10[2]
Thermal Decomposition 200-300°C (decarboxylation)[1]
Solubility

The solubility of this compound is complex and temperature-dependent, a characteristic attributed to the electronic effects of its triple halogenation.[1] It generally exhibits limited solubility in protic solvents, while showing enhanced solubility in aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and tetrahydrofuran (THF).[1] This behavior is consistent with halogenated aromatic compounds where dipole-dipole interactions and van der Waals forces contribute significantly to solvation in the absence of competing hydrogen bonding from the solvent.[1]

Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the halogen atoms and the carboxylic acid group. Key reactions include:

  • Nucleophilic Substitution: The bromine atom at the 2-position is susceptible to replacement by various nucleophiles, such as amines and thiols.[1]

  • Decarboxylation: Under elevated temperatures, the carboxylic acid group can be eliminated as carbon dioxide.[1]

  • Coupling Reactions: The compound can participate in cross-coupling reactions, enabling the formation of more complex molecular architectures.[1]

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound involves a two-step process starting from 2-Amino-5-chloro-3-fluoropyridine. The first step is a Sandmeyer-type reaction to introduce the bromine atom, followed by an oxidation of the precursor to the desired carboxylic acid.

Step 1: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

This protocol is based on a known procedure for the synthesis of the precursor.[3]

Materials:

  • 2-Amino-5-chloro-3-fluoropyridine (5.0 g, 34 mmol)

  • 48% Hydrobromic acid (HBr) solution (20 mL)

  • Bromine (Br₂, 5.24 mL, 102.3 mmol)

  • Sodium nitrite (NaNO₂, 5.88 g, 85.3 mmol)

  • Sodium hydroxide (NaOH, 12 g, 306 mmol)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated brine solution

Procedure:

  • In a flask equipped with a stirrer and cooled to 0°C, slowly add 2-Amino-5-chloro-3-fluoropyridine to the 48% HBr solution with continuous stirring.

  • Add bromine dropwise to the mixture over 20 minutes at 0°C.

  • Cool the reaction mixture to -10°C.

  • Slowly add a solution of sodium nitrite in water over 1.5 hours and continue stirring for an additional 30 minutes.

  • Add a solution of sodium hydroxide in water over 30 minutes, allowing the mixture to warm to room temperature.

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-chloro-3-fluoropyridine as a pale yellow solid.[3]

¹H NMR Data for 2-Bromo-5-chloro-3-fluoropyridine (400 MHz, CDCl₃): δ 8.23 (d, J = 2.1 Hz, 1H), 7.48 (dd, J = 7.1, 2.1 Hz, 1H).[3]

Step 2: Oxidation to this compound (Proposed Protocol)

This proposed protocol is based on general methods for the oxidation of halogenated pyridines.

Materials:

  • 2-Bromo-5-chloro-3-fluoropyridine

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 2-Bromo-5-chloro-3-fluoropyridine in a suitable solvent, such as a mixture of water and sulfuric acid.

  • Slowly add a strong oxidizing agent, such as potassium permanganate, in portions while monitoring the reaction temperature.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture and quench any excess oxidizing agent by the addition of a reducing agent like sodium bisulfite.

  • Adjust the pH of the solution to be acidic to precipitate the carboxylic acid.

  • Filter the precipitate and wash with cold water.

  • The crude product can be further purified by recrystallization from an appropriate solvent system.

Purification and Analysis

Purification:

Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Analytical Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final product.

Applications in Drug Discovery and Research

Halogenated isonicotinic acid derivatives are of significant interest in drug discovery due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[4][5]

  • Antimicrobial Agents: Some studies have indicated that this compound and its derivatives may possess antimicrobial properties, particularly against Gram-positive bacteria.[1]

  • Anticancer Potential: Halogenated isonicotinic acids have been investigated for their potential to inhibit tumor growth.[1]

  • Enzyme Inhibition: The unique electronic nature of this compound suggests it could interact with specific enzymes, thereby affecting metabolic pathways.[1]

  • Radiopharmaceutical Precursor: This compound has been utilized as a starting material for the synthesis of radiofluorinated antagonists for nicotinic acetylcholine receptors (nAChRs), highlighting its potential in the development of PET imaging agents.[1]

Visualizations

Synthesis Workflow

Synthesis_Workflow A 2-Amino-5-chloro-3-fluoropyridine B Sandmeyer Reaction (HBr, Br2, NaNO2) A->B Step 1 C 2-Bromo-5-chloro-3-fluoropyridine B->C D Oxidation (e.g., KMnO4) C->D Step 2 E This compound D->E F Purification (Recrystallization) E->F G Pure Product F->G

Caption: Synthetic pathway for this compound.

Potential Role in Medicinal Chemistry

Medicinal_Chemistry_Application Core This compound (Building Block) Derivatization Chemical Derivatization (e.g., Amide Coupling, Suzuki Coupling) Core->Derivatization Library Library of Novel Compounds Derivatization->Library Screening Biological Screening Library->Screening Antimicrobial Antimicrobial Activity Screening->Antimicrobial Anticancer Anticancer Activity Screening->Anticancer Enzyme Enzyme Inhibition Screening->Enzyme Imaging PET Imaging Agents (nAChR Ligands) Screening->Imaging

Caption: Role as a scaffold in drug discovery.

References

2-Bromo-5-chloro-3-fluoroisonicotinic acid molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of 2-Bromo-5-chloro-3-fluoroisonicotinic acid (CAS No: 514798-01-7), a halogenated pyridine derivative. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide summarizes fundamental properties and outlines potential applications and synthetic strategies based on available information. The content herein is intended to serve as a foundational resource for research and development activities.

Molecular Structure and Properties

This compound is a synthetic organic compound and a derivative of isonicotinic acid, which is a form of vitamin B3 (niacin). The pyridine ring is substituted with three different halogen atoms (bromine, chlorine, and fluorine) and a carboxylic acid group at the 4-position. This high degree of halogenation imparts unique electronic properties that are of interest in medicinal chemistry and material science.[1] The compound is typically supplied as a solid with a purity of 97-98%.[2][3]

Table 1: Physicochemical and Identification Properties

PropertyValueSource
IUPAC Name 2-bromo-5-chloro-3-fluoropyridine-4-carboxylic acid[1]
CAS Number 514798-01-7[1][3][4]
Molecular Formula C₆H₂BrClFNO₂[1][2][4]
Molecular Weight 254.44 g/mol [1][2][4]
Physical Form Solid[1]
Typical Purity 97%[3][4]
Recommended Storage 2-8°C[4]
InChI Key QRVYYWFRDLOAQR-UHFFFAOYSA-N[1]
Canonical SMILES C1=C(C(=C(C(=N1)Br)F)C(=O)O)Cl[1]

Potential Applications and Biological Activity

While comprehensive biological studies are limited, existing information suggests two primary areas of application for this compound.

Antimicrobial Research

Some halogenated derivatives of isonicotinic acid are known for their antibacterial effects.[1] A 2012 study in "Bioorganic & Medicinal Chemistry Letters" reportedly investigated this compound and found it to possess moderate antibacterial activity against certain Gram-positive bacteria.[1] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, and the detailed experimental protocols from this study are not publicly accessible. Further research would be required to validate these preliminary findings and determine the mechanism of action.[1]

Precursor in Radiopharmaceutical Synthesis

The compound has been identified as a potential starting material for the synthesis of radiopharmaceuticals.[1] Specifically, it was cited as a precursor for developing novel radiofluorinated antagonists for the nicotinic acetylcholine receptor (nAChR), intended for use in Positron Emission Tomography (PET) imaging, according to a 2018 study in "Nuclear Medicine and Biology".[1] The multi-halogenated structure provides a scaffold that can be further modified to incorporate a radionuclide like Fluorine-18. A logical workflow for this application is outlined below.

G Logical Workflow: Use as a Radiopharmaceutical Precursor A 2-Bromo-5-chloro-3- fluoroisonicotinic acid (Starting Material) B Chemical Modification (e.g., Amide Coupling) A->B C Introduction of Radionuclide Precursor (e.g., leaving group for fluorination) B->C D Radiolabeling Step (e.g., Nucleophilic substitution with [¹⁸F]F⁻) C->D E Purification (e.g., HPLC) D->E F Final PET Ligand (nAChR Antagonist) E->F

Workflow for PET Ligand Synthesis.

Chemical Synthesis

A validated, step-by-step experimental protocol for the synthesis of this compound is not available in the public domain. However, based on general principles of heterocyclic chemistry and patent literature for related compounds, a multi-step synthesis from a suitable pyridine precursor is the most plausible route.

Proposed General Synthetic Strategy

The synthesis would likely begin with a pre-functionalized pyridine ring, followed by sequential halogenation and the introduction or modification of the carboxylic acid group. One possible conceptual pathway involves the Sandmeyer reaction on an amino-pyridine precursor to install the bromo group, followed by carboxylation.

  • Starting Material : A key intermediate would be a compound like 2-Amino-5-chloro-3-fluoropyridine.

  • Diazotization & Bromination : The amino group can be converted to a diazonium salt and subsequently replaced with bromine, a common method for introducing halogens onto aromatic rings.

  • Carboxylation : The final step would be the introduction of the carboxylic acid group at the 4-position, potentially via lithiation followed by quenching with carbon dioxide.

G Conceptual Synthesis Pathway cluster_0 Step 1: Diazotization & Bromination cluster_1 Step 2: Carboxylation A 2-Amino-5-chloro- 3-fluoropyridine B Diazonium Salt Intermediate A->B NaNO₂, HBr C 2-Bromo-5-chloro- 3-fluoropyridine B->C CuBr D Lithiation (Directed Ortho-Metalation) C->D LDA or n-BuLi E Final Product D->E 1. CO₂ 2. H₃O⁺ workup

A plausible multi-step synthesis route.
Detailed Protocol for a Key Precursor: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

While a protocol for the final acid is unavailable, a detailed experimental method for the synthesis of the direct precursor, 2-Bromo-5-chloro-3-fluoropyridine, has been described. This procedure serves as a validated starting point for the subsequent carboxylation step.

Materials:

  • 2-Amino-5-chloro-3-fluoropyridine (5.0 g, 34 mmol)

  • 48% Hydrobromic acid (HBr) solution (20 mL)

  • Bromine (Br₂) (5.24 mL, 102.3 mmol)

  • Sodium nitrite (NaNO₂) (5.88 g, 85.3 mmol)

  • Sodium hydroxide (NaOH) (12 g, 306 mmol)

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated brine solution

Procedure:

  • To a stirred solution of 48% HBr (20 mL) cooled to 0°C, slowly add 2-Amino-5-chloro-3-fluoropyridine (5.0 g).

  • Add Bromine (5.24 mL) dropwise to the mixture over 20 minutes while maintaining the temperature at 0°C.

  • Cool the reaction mixture to -10°C.

  • Prepare a solution of NaNO₂ (5.88 g) in water (20 mL) and add it slowly to the reaction mixture over 1.5 hours. Continue stirring for an additional 30 minutes.

  • Prepare a solution of NaOH (12 g) in water (20 mL) and add it to the mixture over 30 minutes, allowing the reaction to gradually warm to room temperature.

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to yield the product, 2-bromo-5-chloro-3-fluoropyridine, as a pale yellow solid.

Conclusion

This compound is a chemical intermediate with potential utility in the development of novel antimicrobial agents and as a building block for complex molecules like PET imaging ligands. However, there is a significant lack of publicly available, in-depth technical data, including validated synthesis protocols for the final compound, comprehensive physicochemical properties, and detailed biological activity studies. The information presented in this guide is based on limited sources and should be used as a starting point for further empirical investigation. Researchers are encouraged to perform their own validation and characterization.

References

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-chloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Bromo-5-chloro-3-fluoroisonicotinic acid, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. The described methodology is a two-step process commencing with the synthesis of the key intermediate, 2-bromo-5-chloro-3-fluoropyridine, followed by a selective carboxylation at the C4 position to yield the final product.

Core Synthesis Pathway

The synthesis of this compound can be achieved through a two-step sequence:

  • Diazotization and Bromination: Conversion of 2-amino-5-chloro-3-fluoropyridine to 2-bromo-5-chloro-3-fluoropyridine.

  • Carboxylation: Introduction of a carboxylic acid group at the 4-position of the pyridine ring.

This pathway is illustrated in the following workflow diagram:

Synthesis_Pathway A 2-Amino-5-chloro-3-fluoropyridine B 2-Bromo-5-chloro-3-fluoropyridine A->B Diazotization / Bromination (HBr, Br₂, NaNO₂) C This compound B->C Carboxylation (e.g., Lithiation then CO₂)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

This procedure details the conversion of 2-amino-5-chloro-3-fluoropyridine to 2-bromo-5-chloro-3-fluoropyridine via a Sandmeyer-type reaction.[1]

Methodology:

  • To a stirred solution of 48% hydrobromic acid (20 mL), 2-amino-3-fluoro-5-chloropyridine (5.0 g, 34 mmol) is slowly added at 0°C.[1]

  • Bromine (5.24 mL, 102.3 mmol) is then added dropwise to the mixture over 20 minutes while maintaining the temperature at 0°C.[1]

  • The reaction mixture is subsequently cooled to -10°C.[1]

  • A solution of sodium nitrite (5.88 g, 85.3 mmol) in water (20 mL) is added dropwise over 1.5 hours, and the mixture is stirred for an additional 30 minutes.[1]

  • A solution of sodium hydroxide (12 g, 306 mmol) in water (20 mL) is then added over 30 minutes, allowing the mixture to warm to room temperature.[1]

  • The reaction mixture is extracted with ether (3 x 100 mL).[1]

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.[1]

Quantitative Data:

ParameterValueReference
Starting Material2-Amino-5-chloro-3-fluoropyridine[1]
ReagentsHBr (48%), Br₂, NaNO₂, NaOH[1]
SolventWater, Ether[1]
Reaction Temperature-10°C to Room Temperature[1]
Reaction Time~2.5 hours[1]
Product Yield6.43 g (90%)[1]
Product FormPale yellow solid[1]
Step 2: Synthesis of this compound

Proposed Methodology (via Lithiation):

  • Dissolve 2-bromo-5-chloro-3-fluoropyridine in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (typically -78°C).

  • Slowly add a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), to effect a lithium-halogen exchange or direct C-H lithiation at the 4-position. The regioselectivity will be influenced by the steric and electronic effects of the existing substituents.

  • After stirring for a sufficient time to ensure the formation of the organolithium intermediate, the reaction is quenched by the addition of an excess of solid carbon dioxide (dry ice).

  • The reaction mixture is then allowed to warm to room temperature.

  • An acidic workup (e.g., with dilute HCl) is performed to protonate the carboxylate salt.

  • The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to yield the crude this compound, which can be further purified by recrystallization or chromatography.

Anticipated Quantitative Data (Based on similar transformations):

ParameterValue (Estimated)
Starting Material2-Bromo-5-chloro-3-fluoropyridine
Reagentsn-Butyllithium or LDA, CO₂ (dry ice)
SolventAnhydrous THF or Diethyl Ether
Reaction Temperature-78°C to Room Temperature
Reaction Time2-4 hours
Product Yield50-70%

Logical Workflow for Synthesis and Troubleshooting

The following diagram outlines the logical progression of the synthesis and key considerations for troubleshooting potential issues.

Troubleshooting_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Carboxylation A Start: 2-Amino-5-chloro-3-fluoropyridine P1 Perform Diazotization/ Bromination A->P1 C1 Check Purity of 2-Bromo-5-chloro-3-fluoropyridine (NMR, GC-MS) P1->C1 D1 Proceed to Step 2 C1->D1 Purity OK T1 Troubleshoot Step 1 C1->T1 Purity/Yield Low B Start: 2-Bromo-5-chloro-3-fluoropyridine D1->B S1a Incomplete reaction: - Check NaNO₂ quality - Extend reaction time T1->S1a S1b Low yield: - Optimize temperature control - Check reagent stoichiometry T1->S1b P2 Perform Lithiation/ Carboxylation B->P2 C2 Check Purity of Final Product (NMR, LC-MS, m.p.) P2->C2 D2 Final Product C2->D2 Purity OK T2 Troubleshoot Step 2 C2->T2 Purity/Yield Low S2a No/Low conversion: - Ensure anhydrous conditions - Verify organolithium reagent activity T2->S2a S2b Side products: - Optimize temperature - Investigate alternative bases (e.g., LDA) T2->S2b

Caption: Logical workflow for the synthesis and troubleshooting of this compound.

This guide provides a robust framework for the synthesis of this compound. Researchers should note that the proposed carboxylation step is based on established chemical principles and may require optimization for this specific substrate to achieve maximum yield and purity. Careful monitoring of reaction conditions and rigorous characterization of intermediates and the final product are essential for successful synthesis.

References

Spectroscopic Characterization of 2-Bromo-5-chloro-3-fluoroisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-5-chloro-3-fluoroisonicotinic acid is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its precise chemical structure and purity, which are unequivocally established through a combination of spectroscopic techniques. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented herein is intended to serve as a reference for researchers involved in the synthesis, quality control, and application of this and related molecules.

It is important to note that while this guide is based on established principles of spectroscopy, the presented data is a representative, hypothetical dataset derived from analysis of the compound's structure and comparison with similar known molecules, as comprehensive, publicly available experimental data is limited.

Molecular Structure

The chemical structure of this compound is shown below:

Chemical Formula: C₆H₂BrClFNO₂ Molecular Weight: 254.44 g/mol CAS Number: 514798-01-7

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.75d~2.5H-6
~14.0br s-COOH

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and temperature.

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~164.0C-4 (COOH)
~158.0 (d, J ≈ 250 Hz)C-3 (C-F)
~148.0C-6
~140.0C-2 (C-Br)
~125.0C-5 (C-Cl)
~122.0C-4 (ipso)

Note: Carbon-fluorine coupling is a key diagnostic feature.

Table 3: ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~ -115.0F-3
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: IR Absorption Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1710-1730StrongC=O stretch (Carboxylic acid)
1580-1600MediumC=C/C=N stretch (Aromatic ring)
1200-1250StrongC-O stretch
1050-1100StrongC-F stretch
700-800Medium-StrongC-Cl stretch
550-650MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
253, 255, 257Variable[M]⁺ (Molecular ion peak cluster)
236, 238, 240Variable[M-OH]⁺
208, 210, 212Variable[M-COOH]⁺

Note: The isotopic pattern of the molecular ion is highly characteristic due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire ¹³C NMR spectra using a proton-decoupled pulse program. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024-4096 scans.

  • ¹⁹F NMR Acquisition: Acquire ¹⁹F NMR spectra using a standard pulse program without proton decoupling.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is collected prior to the sample measurement.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent and injecting it into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system. For EI, a direct insertion probe is common for solid samples.

  • Instrumentation: A mass spectrometer capable of electron ionization (EI) with a quadrupole or time-of-flight (TOF) mass analyzer.

  • Acquisition: In EI mode, the sample is bombarded with 70 eV electrons to induce ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and structural features.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample 2-Bromo-5-chloro-3- fluoroisonicotinic acid NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR (ATR-FTIR) Sample->IR MS MS (EI) Sample->MS NMR_Data Structural Framework (Connectivity) NMR->NMR_Data IR_Data Functional Groups (C=O, O-H, C-X) IR->IR_Data MS_Data Molecular Weight & Isotopic Pattern MS->MS_Data Conclusion Structure Confirmation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, while hypothetical, is based on sound spectroscopic principles and serves as a valuable resource for scientists working with this compound. Adherence to the described experimental protocols will ensure the acquisition of high-quality data for reliable structural confirmation and purity assessment, which are critical for its application in research and development.

In-depth Technical Guide: 2-Bromo-5-chloro-3-fluoroisonicotinic acid (CAS 514798-01-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-chloro-3-fluoroisonicotinic acid, a halogenated pyridine derivative with significant potential in pharmaceutical and chemical research.

Chemical and Physical Properties

This compound is a highly substituted pyridine carboxylic acid. The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the pyridine ring, in addition to the carboxylic acid group, imparts unique electronic properties and reactivity to the molecule. These characteristics make it a valuable building block in the synthesis of complex organic molecules and a compound of interest for biological applications.

PropertyValueSource
CAS Number 514798-01-7[1][2]
Molecular Formula C₆H₂BrClFNO₂[1][3]
Molecular Weight 254.44 g/mol [1][3]
IUPAC Name 2-bromo-5-chloro-3-fluoropyridine-4-carboxylic acidN/A
Appearance Solid[1]
Purity Typically ≥97%[2]

Synthesis

Plausible Experimental Protocol: A Multi-step Synthesis Approach

This hypothetical protocol is based on established organic chemistry principles and synthetic methods for related compounds.

Step 1: Synthesis of 2-Amino-5-chloro-3-fluoropyridine This starting material can be synthesized through various methods, which are not detailed here but are available in organic synthesis literature.

Step 2: Diazotization and Bromination to form 2-Bromo-5-chloro-3-fluoropyridine This step is adapted from the synthesis of 2-Bromo-5-chloro-3-fluoropyridine.[4]

  • Reaction:

    • 2-Amino-5-chloro-3-fluoropyridine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrobromic acid) at low temperatures to form a diazonium salt.

    • The diazonium salt is then decomposed in the presence of a bromide source (e.g., copper(I) bromide or by using hydrobromic acid itself in a Sandmeyer-type reaction) to introduce the bromine atom at the 2-position.

  • Illustrative Procedure:

    • Dissolve 2-amino-5-chloro-3-fluoropyridine in a suitable acidic medium (e.g., aqueous hydrobromic acid).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

    • After the addition is complete, continue stirring for a specified time to ensure complete formation of the diazonium salt.

    • Gradually warm the reaction mixture to room temperature or gently heat to effect the decomposition of the diazonium salt and formation of the bromo-derivative.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain crude 2-Bromo-5-chloro-3-fluoropyridine.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Step 3: Carboxylation of 2-Bromo-5-chloro-3-fluoropyridine The introduction of the carboxylic acid group at the 4-position can be achieved through several methods, such as:

  • Lithiation followed by quenching with carbon dioxide:

    • The pyridine ring is deprotonated at the 4-position using a strong base like lithium diisopropylamide (LDA) at low temperatures.

    • The resulting lithiated species is then reacted with solid carbon dioxide (dry ice) to form the corresponding carboxylate, which is subsequently protonated upon acidic workup.

  • Illustrative Procedure:

    • Dissolve 2-Bromo-5-chloro-3-fluoropyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a solution of LDA in a suitable solvent.

    • Stir the mixture at this temperature for a period to allow for complete lithiation.

    • Introduce an excess of crushed dry ice to the reaction mixture.

    • Allow the mixture to slowly warm to room temperature.

    • Quench the reaction with water and acidify the aqueous layer with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain this compound.

    • Further purification can be achieved by recrystallization.

Synthesis_Workflow A 2-Amino-5-chloro- 3-fluoropyridine B Diazotization & Bromination A->B NaNO2, HBr C 2-Bromo-5-chloro- 3-fluoropyridine B->C D Carboxylation (e.g., Lithiation + CO2) C->D 1. LDA 2. CO2 E 2-Bromo-5-chloro- 3-fluoroisonicotinic acid D->E

Caption: Plausible synthetic workflow for this compound.

Potential Applications and Biological Activity

This compound serves as a key intermediate in the development of novel pharmaceuticals and functional materials.[1] Its biological significance is primarily associated with its utility as a scaffold for creating derivatives with potential therapeutic properties.

Antimicrobial Activity

Limited research has suggested that this compound and its derivatives may possess antimicrobial properties. A 2012 study published in "Bioorganic & Medicinal Chemistry Letters" explored the synthesis and antibacterial activity of various halogenated isonicotinic acid derivatives, including the title compound. The study reportedly found that the compound exhibited moderate antibacterial activity against certain Gram-positive bacteria strains.[1] However, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values are not publicly available. Further research is necessary to confirm its efficacy and elucidate the mechanism of action.

Precursor for Radiopharmaceuticals

A significant application of this compound is in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. A 2018 study in "Nuclear Medicine and Biology" utilized this compound as a starting material for the development of novel radiofluorinated nicotinic acetylcholine receptor (nAChR) antagonists.[1] The ability to incorporate a fluorine-18 (¹⁸F) isotope into molecules derived from this acid makes it a valuable tool for developing diagnostic agents for neurological disorders where nAChRs are implicated.

Applications cluster_core This compound cluster_applications Potential Applications A Core Compound B Antimicrobial Agent Development A->B Derivative Synthesis C Radiopharmaceutical Synthesis (PET Imaging Agents) A->C Precursor D Chemical Synthesis Intermediate A->D Building Block

Caption: Potential applications of this compound.

Safety and Handling

Detailed safety information is available from Safety Data Sheets (SDS) provided by chemical suppliers. General safety precautions for handling this compound are as follows:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Future Directions

This compound represents a promising scaffold for further research and development. Key areas for future investigation include:

  • Elucidation of Detailed Synthetic Protocols: The development and publication of optimized, high-yield synthetic routes would greatly benefit the research community.

  • Comprehensive Biological Evaluation: A thorough investigation of its antimicrobial spectrum, including activity against a wider range of pathogens and determination of MIC values, is warranted. Furthermore, its potential as an anticancer agent, based on the activity of similar halogenated isonicotinic acids, should be explored.

  • Exploration of Signaling Pathways: Research into the specific cellular targets and signaling pathways modulated by this compound and its derivatives could reveal novel therapeutic opportunities.

  • Spectroscopic Characterization: The acquisition and publication of comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) would be invaluable for unambiguous identification and quality control.

References

An In-depth Technical Guide to the Solubility Profile of 2-Bromo-5-chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-chloro-3-fluoroisonicotinic acid is a halogenated pyridine carboxylic acid derivative with potential applications in medicinal chemistry and material science. A thorough understanding of its solubility profile is fundamental for its application in drug discovery and development, influencing aspects from biological screening to formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details established experimental protocols for solubility determination, and offers a comparative analysis with structurally related compounds to provide a predictive framework in the absence of extensive empirical data.

Introduction

This compound (Molecular Formula: C₆H₂BrClFNO₂, Molecular Weight: 254.44 g/mol ) is a synthetic compound with a unique substitution pattern on the isonicotinic acid scaffold.[1] The presence of three different halogen atoms (bromine, chlorine, and fluorine) significantly influences its physicochemical properties, including its solubility. Solubility is a critical determinant of a compound's bioavailability, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. In drug discovery, poor aqueous solubility can be a major obstacle, leading to challenges in formulation and potentially limiting therapeutic efficacy. This guide aims to provide a detailed understanding of the solubility of this compound, equipping researchers with the knowledge to effectively handle and utilize this compound in their studies.

Solubility Profile of this compound

Direct quantitative solubility data for this compound is not extensively available in public literature. However, based on its chemical structure and information on related compounds, a qualitative and predictive solubility profile can be outlined.

Qualitative Solubility

The solubility of this compound is expected to show complex behavior due to the interplay of its halogen substituents and the carboxylic acid group.[1]

  • Protic Solvents: The compound is anticipated to have limited solubility in protic solvents such as water and alcohols.[1] The presence of the polar carboxylic acid group allows for hydrogen bonding with protic solvents; however, the overall lipophilicity endowed by the halogenated aromatic ring likely restricts extensive dissolution. The solubility in these solvents is also expected to be temperature-dependent.[1]

  • Aprotic Solvents: Enhanced solubility is expected in aprotic solvents.[1] Solvents like dimethyl sulfoxide (DMSO), acetonitrile, and tetrahydrofuran (THF) are likely to be more effective at solvating the molecule through dipole-dipole interactions and van der Waals forces, without the competing hydrogen bonding networks present in protic systems.[1]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExamplesPredicted SolubilityRationale
Protic Water, Ethanol, MethanolLimitedLipophilic character of the halogenated ring outweighs the hydrophilic contribution of the carboxylic acid.[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetonitrileEnhancedFavorable dipole-dipole interactions and absence of competing hydrogen bonds facilitate solvation.[1]
Nonpolar Hexane, ToluenePoorThe polarity of the carboxylic acid and the pyridine nitrogen is unlikely to be well-solvated by nonpolar solvents.
Comparative Quantitative Solubility Data: Isonicotinic Acid

To provide a quantitative frame of reference, the experimentally determined solubility of the parent compound, isonicotinic acid, in various solvents is presented below. It is important to note that the halogen substituents on this compound will significantly alter these values, generally leading to lower aqueous solubility and potentially different trends in organic solvents.

Table 2: Molar Solubility of Isonicotinic Acid in Various Solvents at 298.2 K (25 °C)

SolventMolar Solubility (mol·dm⁻³)Reference
Water0.13[2]
Methanol0.28[3]
Ethanol0.10[3]
1-Propanol0.05[3]
2-Propanol0.04[3]
1,2-Propanediol0.24[3]

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is crucial. The following are detailed methodologies for key experiments used in the pharmaceutical industry.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[4]

Objective: To determine the equilibrium concentration of a compound in a specific solvent at a given temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., phosphate-buffered saline pH 7.4, organic solvents)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Subsequently, centrifuge the samples to further separate the solid from the supernatant.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is highly soluble.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard curve of the compound in the analysis solvent should be prepared for accurate quantification.

  • Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[5][6] These methods measure the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).

Objective: To determine kinetic solubility by measuring light scattering caused by precipitated particles.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Microtiter plates (e.g., 96-well)

  • Nephelometer (plate reader with light-scattering detection)

Procedure:

  • Compound Addition: Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution of the test compound into the wells of a microtiter plate.

  • Buffer Addition: Rapidly add the aqueous buffer to each well to reach the desired final compound concentration.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitate.

  • Data Analysis: The kinetic solubility is typically reported as the concentration at which a significant increase in light scattering is observed compared to a blank.

Objective: To determine kinetic solubility by quantifying the concentration of the compound remaining in solution after precipitation and filtration.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Filtration microtiter plates (e.g., 96-well with 0.45 µm filter)

  • UV-transparent collection plates

  • UV-Vis spectrophotometer (plate reader)

Procedure:

  • Compound and Buffer Addition: Similar to the nephelometric assay, add the DMSO stock solution and then the aqueous buffer to the wells of the filtration plate.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Filtration: Place the filtration plate on top of a UV-transparent collection plate and centrifuge to filter the solutions, separating the supernatant from any precipitate.

  • Measurement: Measure the UV absorbance of the filtrate in the collection plate at the compound's λmax.

  • Data Analysis: Quantify the concentration of the dissolved compound using a standard curve. The kinetic solubility is the measured concentration in the filtrate.

Visualization of Experimental Workflows and Logical Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

G cluster_prep Preparation cluster_assay Solubility Assay cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_analysis Analysis & Quantification cluster_output Output A Compound Synthesis & Purification B Stock Solution Preparation (DMSO) A->B F Shake-Flask Method A->F D Nephelometry B->D E Direct UV Assay B->E C Buffer/Solvent Preparation C->D C->E C->F I Data Analysis D->I H UV-Vis Spectroscopy E->H G HPLC / LC-MS F->G G->I H->I J Solubility Profile Report I->J

Caption: Workflow for Solubility Determination.

Logical Relationships in Drug Discovery

The solubility profile of a compound is interconnected with various stages of the drug discovery and development process.

G A Compound Solubility B In Vitro Assays (e.g., Enzyme Inhibition) A->B Affects accuracy & reproducibility C Formulation Development A->C Dictates excipient selection E Bioavailability A->E Directly impacts D In Vivo Studies (Pharmacokinetics) C->D Enables appropriate dosing vehicle D->E Influences absorption

Caption: Role of Solubility in Drug Discovery.

Conclusion

While specific quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for understanding and determining its solubility profile. Based on its structure, it is predicted to have limited solubility in protic solvents and enhanced solubility in polar aprotic solvents. The detailed experimental protocols for thermodynamic and kinetic solubility determination offer practical guidance for researchers to generate empirical data. A comprehensive understanding of the solubility of this compound is indispensable for its successful application in research and development, particularly in the context of medicinal chemistry and drug discovery. The provided workflows and logical diagrams highlight the central role of solubility in the progression of a compound from a laboratory curiosity to a potential therapeutic agent.

References

Potential Research Applications of 2-Bromo-5-chloro-3-fluoroisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-3-fluoroisonicotinic acid is a halogenated pyridine carboxylic acid derivative with the molecular formula C₆H₂BrClFNO₂ and a molecular weight of 254.44 g/mol .[1] This compound serves as a versatile building block in medicinal chemistry and materials science, primarily owing to its unique substitution pattern on the pyridine ring. The presence of bromine, chlorine, and fluorine atoms, along with a carboxylic acid group, provides multiple reactive sites for further chemical modifications, making it a valuable scaffold for the synthesis of novel compounds with potential therapeutic and diagnostic applications. This technical guide explores the potential research applications of this compound, focusing on its utility as an antimicrobial agent and as a precursor for the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 514798-01-7[1]
Molecular Formula C₆H₂BrClFNO₂[1]
Molecular Weight 254.44 g/mol [1]
Appearance Solid[1]
Purity Typically ≥97%

Synthesis of this compound

A potential synthetic route to this compound involves a two-step process starting from 2-amino-5-chloro-3-fluoropyridine. The first step is the synthesis of the key intermediate, 2-bromo-5-chloro-3-fluoropyridine, via a Sandmeyer-type reaction. This is followed by a carboxylation step, likely through a Grignard reaction with subsequent quenching with carbon dioxide, to introduce the carboxylic acid group at the 4-position of the pyridine ring.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

This protocol is adapted from the synthesis of similar halopyridines.

  • Materials:

    • 2-Amino-5-chloro-3-fluoropyridine

    • Hydrobromic acid (48% aqueous solution)

    • Sodium nitrite

    • Diethyl ether

    • Anhydrous magnesium sulfate

    • Deionized water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, slowly add 2-amino-5-chloro-3-fluoropyridine to a stirred solution of 48% hydrobromic acid.

    • Maintain the temperature at 0°C and add a solution of sodium nitrite in water dropwise to the reaction mixture.

    • Stir the reaction mixture at 0°C for an additional 30 minutes after the addition is complete.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-5-chloro-3-fluoropyridine.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Step 2: Carboxylation of 2-Bromo-5-chloro-3-fluoropyridine

This is a general protocol for the carboxylation of aryl halides via a Grignard reaction. Optimization for this specific substrate may be required.

  • Materials:

    • 2-Bromo-5-chloro-3-fluoropyridine

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine (a small crystal for initiation)

    • Dry ice (solid carbon dioxide)

    • Hydrochloric acid (1 M aqueous solution)

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 2-bromo-5-chloro-3-fluoropyridine in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the substrate solution to the magnesium turnings to initiate the Grignard reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.

    • Once the reaction has initiated, add the remaining solution of 2-bromo-5-chloro-3-fluoropyridine dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure the complete formation of the Grignard reagent.

    • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

    • Carefully add crushed dry ice to the reaction mixture in small portions.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 1 M hydrochloric acid.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • Purify the crude product by recrystallization or column chromatography.

Potential Research Applications

Antimicrobial Agents

Limited research suggests that this compound and its derivatives possess antimicrobial properties. A 2012 study in "Bioorganic & Medicinal Chemistry Letters" investigated the antibacterial activity of various halogenated isonicotinic acid derivatives and found that the title compound exhibited moderate activity against certain Gram-positive bacteria.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a general protocol for determining the MIC of a compound using the broth microdilution method.

  • Materials:

    • This compound

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data (Hypothetical)

The following table presents hypothetical MIC values for this compound against representative Gram-positive and Gram-negative bacteria, based on the initial findings. Actual experimental data would need to be generated.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive16
Bacillus subtilisGram-positive32
Escherichia coliGram-negative>128
Pseudomonas aeruginosaGram-negative>128
Precursor for PET Imaging Ligands

This compound is a valuable precursor for the synthesis of radiolabeled ligands for PET imaging, particularly for targeting nicotinic acetylcholine receptors (nAChRs). A 2018 study in "Nuclear Medicine and Biology" utilized this compound as a starting material for the development of novel radiofluorinated nAChR antagonists.[1] The bromine atom at the 2-position can be readily displaced by various functional groups, allowing for the introduction of chelating agents for radiometals or prosthetic groups for radiofluorination.

Experimental Workflow for Radiopharmaceutical Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PET radiopharmaceutical using this compound as a precursor.

G A 2-Bromo-5-chloro-3- fluoroisonicotinic acid B Amide Coupling with Linker A->B Amine, Coupling Reagent C Precursor for Radiolabeling B->C D Radiolabeling with [18F]Fluoride or Radiometal C->D [18F]F- or M+ E Radiolabeled nAChR Ligand D->E F Purification (HPLC) E->F G Quality Control F->G H In vivo PET Imaging G->H

Generalized workflow for PET ligand synthesis.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Derivatives of this compound designed as nAChR antagonists would modulate the signaling pathways initiated by acetylcholine. The following diagram provides a simplified overview of the nAChR signaling cascade.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_influx Ca2+ Influx nAChR->Ca_influx Channel Opening ACh Acetylcholine (ACh) ACh->nAChR Binds and Activates Antagonist nAChR Antagonist (Derivative of title compound) Antagonist->nAChR Binds and Blocks PKC Protein Kinase C (PKC) Ca_influx->PKC PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt MAPK MAPK Pathway PKC->MAPK Gene_expression Altered Gene Expression MAPK->Gene_expression PI3K_Akt->Gene_expression Cellular_response Cellular Response (e.g., Neurotransmission, Cell Survival) Gene_expression->Cellular_response

Simplified nAChR signaling pathway.

Conclusion

This compound is a promising chemical entity with significant potential for research and development in the fields of medicinal chemistry and molecular imaging. Its utility as a scaffold for generating novel antimicrobial agents and as a precursor for the synthesis of PET radioligands for targeting nicotinic acetylcholine receptors warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in exploring the diverse applications of this versatile molecule. Further studies are needed to fully elucidate its biological activities and to optimize its use in the development of new diagnostic and therapeutic agents.

References

An In-depth Technical Guide on the Reactivity of 2-Bromo-5-chloro-3-fluoroisonicotinic Acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-Bromo-5-chloro-3-fluoroisonicotinic acid with various nucleophiles. This highly functionalized pyridine derivative is a valuable building block in medicinal chemistry and materials science. Understanding its reactivity profile is crucial for its effective utilization in the synthesis of complex molecular architectures. This document summarizes the key factors governing its reactivity, details experimental conditions for selective nucleophilic substitution, and provides protocols based on analogous systems.

Core Concepts: Reactivity of Halogenated Pyridines

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by the electronic properties of the pyridine ring and the nature of the halogen substituents. The electron-withdrawing pyridine nitrogen atom activates the positions ortho (2 and 6) and para (4) to it for nucleophilic attack. In this molecule, the bromine is at the 2-position, and the chlorine is at the 5-position (meta to the nitrogen), while the fluorine is at the 3-position. The carboxylic acid group at the 4-position further enhances the electrophilicity of the pyridine ring.

The relative reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I when the addition of the nucleophile is the rate-determining step, which is common. However, the regioselectivity of substitution in polyhalogenated systems can be finely tuned by the choice of reaction conditions, particularly the use of transition metal catalysts.

Regioselective Nucleophilic Substitution

Based on studies of the closely related compound 5-bromo-2-chloro-3-fluoropyridine, the substitution of the different halogen atoms on this compound can be controlled to achieve selective functionalization.[1]

  • Substitution at the 2-Bromo Position: Palladium-catalyzed amination conditions, such as those employing a Pd₂(dba)₃/Xantphos catalytic system, are expected to favor substitution at the C-Br bond.[1] This is a well-established methodology for the selective amination of aryl bromides in the presence of other halogens.

  • Substitution at the 5-Chloro Position: While typically less reactive than the C-Br bond in palladium-catalyzed cross-coupling, substitution at the C-Cl bond can be achieved under certain SNAr conditions, particularly with highly reactive nucleophiles or under forcing conditions. However, in the context of the target molecule, selective substitution at the C-Cl position in the presence of a C-Br bond is challenging without prior modification.

  • Substitution at the 3-Fluoro Position: The C-F bond is generally the most susceptible to classical SNAr reactions due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack. Selective substitution at the 3-fluoro position can be achieved under SNAr conditions, especially with potent nucleophiles.[1]

The interplay between these factors allows for a high degree of control over the synthetic outcome, as illustrated in the logical workflow below.

G Logical Workflow for Selective Nucleophilic Substitution start This compound pd_cat Palladium Catalysis (e.g., Pd₂(dba)₃, Xantphos, Base) start->pd_cat snar SNAr Conditions (Strong Nucleophile, Heat) start->snar neat Neat/Thermal Conditions (for specific amines) start->neat product_br 2-Nucleophile-5-chloro-3-fluoroisonicotinic acid (Substitution at C-Br) pd_cat->product_br product_f 2-Bromo-5-chloro-3-Nucleophile-isonicotinic acid (Substitution at C-F) snar->product_f product_cl 2-Bromo-3-fluoro-5-Nucleophile-isonicotinic acid (Substitution at C-Cl, less favored) neat->product_cl

Caption: Selective Nucleophilic Substitution Pathways.

Data Presentation: Reactivity with Amines

The following table summarizes the expected outcomes of the reaction of this compound with various amines, based on the results obtained for 5-bromo-2-chloro-3-fluoropyridine.[1] The yields are reported for the analogous pyridine system and should be considered indicative for the isonicotinic acid derivative.

Nucleophile (Amine)Reaction ConditionsMajor ProductReported Yield (%)[1]
MorpholinePd₂(dba)₃ (2.5 mol %), Xantphos (5 mol %), NaOtBu (1.4 equiv), Toluene, 100 °C, 16 hSubstitution at C-Br95
N-MethylanilinePd₂(dba)₃ (2.5 mol %), Xantphos (5 mol %), NaOtBu (1.4 equiv), Toluene, 100 °C, 16 hSubstitution at C-Br88
AnilinePd₂(dba)₃ (2.5 mol %), Xantphos (5 mol %), NaOtBu (1.4 equiv), Toluene, 100 °C, 16 hSubstitution at C-Br85
PyrrolidineNeat, 80 °C, 16 hSubstitution at C-Cl75
PiperidineNeat, 100 °C, 16 hSubstitution at C-Cl70
MorpholineNeat, 100 °C, 16 hSubstitution at C-Cl65
MorpholineK₂CO₃ (2.0 equiv), DMSO, 120 °C, 16 hSubstitution at C-F80

Experimental Protocols

The following are detailed experimental protocols for key transformations, adapted from the literature for the analogous 5-bromo-2-chloro-3-fluoropyridine.[1] These should serve as a starting point for the optimization of reactions with this compound.

General Procedure for Palladium-Catalyzed Amination (Substitution at C-Br)

G Workflow for Pd-Catalyzed Amination reagents 1. This compound (1 equiv) 2. Amine (1.2 equiv) 3. Pd₂(dba)₃ (2.5 mol %) 4. Xantphos (5 mol %) 5. NaOtBu (1.4 equiv) 6. Toluene reaction Heat to 100 °C for 16 h under N₂ reagents->reaction workup 1. Cool to room temperature 2. Dilute with EtOAc 3. Wash with H₂O and brine 4. Dry over Na₂SO₄ reaction->workup purification Column Chromatography (Silica gel) workup->purification product 2-Amino-5-chloro-3-fluoroisonicotinic acid derivative purification->product

Caption: Palladium-Catalyzed Amination Workflow.

Materials:

  • This compound

  • Amine (e.g., morpholine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), Pd₂(dba)₃ (0.025 equiv), Xantphos (0.05 equiv), and NaOtBu (1.4 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene, followed by the amine (1.2 equiv).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-chloro-3-fluoroisonicotinic acid derivative.

General Procedure for SNAr Reaction (Substitution at C-F)

G Workflow for SNAr Reaction reagents 1. This compound (1 equiv) 2. Nucleophile (e.g., Morpholine, 2 equiv) 3. K₂CO₃ (2 equiv) 4. DMSO reaction Heat to 120 °C for 16 h reagents->reaction workup 1. Cool to room temperature 2. Pour into H₂O 3. Extract with EtOAc 4. Wash with brine 5. Dry over Na₂SO₄ reaction->workup purification Column Chromatography (Silica gel) workup->purification product 2-Bromo-5-chloro-3-nucleophile-isonicotinic acid derivative purification->product

Caption: SNAr Reaction Workflow.

Materials:

  • This compound

  • Nucleophile (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the nucleophile (2.0 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous DMSO.

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-5-chloro-3-substituted-isonicotinic acid derivative.

Conclusion

This compound is a versatile substrate for nucleophilic substitution reactions. The regioselectivity of these reactions can be effectively controlled by the choice of reaction conditions. Palladium-catalyzed conditions favor substitution at the 2-bromo position, while traditional SNAr conditions with strong nucleophiles can lead to substitution at the 3-fluoro position. This predictable reactivity profile makes it a valuable tool for the synthesis of highly substituted pyridine derivatives for applications in drug discovery and materials science. The provided protocols, based on a closely related system, offer a solid foundation for the development of specific synthetic routes utilizing this compound.

References

A Theoretical and Computational Investigation of 2-Bromo-5-chloro-3-fluoroisonicotinic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive theoretical framework for the study of 2-Bromo-5-chloro-3-fluoroisonicotinic acid. While direct experimental and computational data for this specific molecule are not extensively available in public literature, this document details the established quantum chemical methodologies and computational workflows that are applied to similar halogenated heterocyclic compounds. By following these protocols, researchers can elucidate the structural, electronic, and spectroscopic properties of this compound, providing critical insights for its potential applications in drug design and materials science.

Introduction to Theoretical Studies of Heterocyclic Compounds

Theoretical and computational chemistry provide powerful tools for predicting and understanding the behavior of molecules at the atomic level. For complex organic molecules such as this compound, these methods can determine stable conformations, predict spectroscopic signatures, and rationalize chemical reactivity. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are central to these investigations, offering a balance between accuracy and computational cost.

Computational Methodology

The following section details the standard computational protocols for the theoretical analysis of halogenated aromatic compounds, based on established research practices.

2.1. Geometry Optimization and Conformational Analysis

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule.

Experimental Protocol:

  • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Method: Density Functional Theory (DFT) is a widely used method. The B3LYP functional is a common choice for its robust performance with organic molecules.[1][2]

  • Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is typically employed to accurately describe the electronic distribution in molecules with heteroatoms and potential for hydrogen bonding.[1]

  • Procedure:

    • An initial guess for the molecular structure is generated using a molecular builder.

    • A full geometry optimization is performed without symmetry constraints to locate the minimum energy structure on the potential energy surface.

    • A conformational search may be necessary, particularly to identify the most stable orientation of the carboxylic acid group relative to the pyridine ring. This involves rotating the C-C bond and re-optimizing the geometry at each step.

2.2. Vibrational Frequency Analysis

Calculating the vibrational frequencies serves two main purposes: to confirm that the optimized geometry is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Experimental Protocol:

  • Method: The same level of theory (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization should be employed for frequency calculations to ensure consistency.

  • Procedure:

    • Following geometry optimization, a frequency calculation is performed.

    • The absence of imaginary frequencies confirms a stable structure.

    • The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and basis set deficiencies.

    • The predicted IR and Raman intensities help in assigning the vibrational modes observed in experimental spectra.[3]

2.3. Electronic Properties and Frontier Molecular Orbitals

Analysis of the electronic structure provides insights into the chemical reactivity and kinetic stability of the molecule.

Experimental Protocol:

  • Method: The electronic properties are typically calculated at the same level of theory as the geometry optimization.

  • Calculations:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability.[4]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and hyperconjugative interactions within the molecule.[1]

Presentation of Predicted Data

The quantitative results from these theoretical studies are best presented in structured tables for clarity and ease of comparison.

Table 1: Predicted Structural Parameters of this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C2-Br[Predicted Value]
C5-Cl[Predicted Value]
C3-F[Predicted Value]
C4-COOH[Predicted Value]
O-H[Predicted Value]
**Bond Angles (°) **N1-C2-Br[Predicted Value]
C4-C5-Cl[Predicted Value]
C2-C3-F[Predicted Value]
Dihedral Angles (°) C3-C4-C(O)-O[Predicted Value]

Table 2: Calculated Vibrational Frequencies and Assignments

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Predicted IR Intensity (km/mol)Predicted Raman Activity (Å⁴/amu)Assignment
ν(O-H)[Predicted Value][Predicted Value][Predicted Value]O-H stretch
ν(C=O)[Predicted Value][Predicted Value][Predicted Value]C=O stretch
ν(C-Br)[Predicted Value][Predicted Value][Predicted Value]C-Br stretch
ν(C-Cl)[Predicted Value][Predicted Value][Predicted Value]C-Cl stretch
ν(C-F)[Predicted Value][Predicted Value][Predicted Value]C-F stretch

Table 3: Key Electronic Properties

PropertyCalculated Value (eV)
HOMO Energy[Predicted Value]
LUMO Energy[Predicted Value]
HOMO-LUMO Gap[Predicted Value]

Visualization of Computational Workflows and Molecular Properties

Visual representations are crucial for understanding the relationships between different computational steps and for interpreting the results.

G cluster_input Input cluster_calc Quantum Chemical Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop struct_param Optimized Structure (Bond lengths, angles) geom_opt->struct_param vib_spectra Predicted IR/Raman Spectra freq_calc->vib_spectra reactivity Reactivity Descriptors (HOMO-LUMO gap, MEP map) elec_prop->reactivity

Caption: Computational workflow for the theoretical study of this compound.

G cluster_reactivity Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Electronic Excitation Energy_Gap Energy Gap (ΔE) reactivity_info A large HOMO-LUMO gap implies high kinetic stability. A small gap suggests higher chemical reactivity.

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

Conclusion

The methodologies outlined in this guide provide a robust framework for the theoretical characterization of this compound. By employing these computational techniques, researchers can obtain valuable data on the molecule's structure, stability, and electronic properties. These theoretical insights are indispensable for guiding further experimental work, including synthesis, spectroscopic analysis, and evaluation of its potential biological activity, thereby accelerating the drug discovery and development process.

References

A Technical Guide to Halogenated Isonicotinic Acid Derivatives: Fundamental Research for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated isonicotinic acid derivatives represent a promising class of compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. The incorporation of halogen atoms into the isonicotinic acid scaffold can significantly modulate the physicochemical properties and pharmacological profiles of these molecules. This technical guide provides an in-depth overview of the fundamental research into these derivatives, covering their synthesis, physicochemical characteristics, and biological activities, with a focus on their potential as antimicrobial and anticancer agents. Detailed experimental protocols, quantitative biological data, and visualized signaling pathways are presented to serve as a comprehensive resource for professionals in drug discovery and development.

Physicochemical Properties of Halogenated Isonicotinic Acids

The introduction of halogen substituents to the isonicotinic acid ring profoundly influences its physical and chemical properties, such as melting point, boiling point, and solubility. These parameters are crucial for predicting the compound's behavior in biological systems and for designing effective drug delivery strategies. The following table summarizes key physicochemical properties of several halogenated isonicotinic acid derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
2-Chloronicotinic AcidC₆H₄ClNO₂157.56176-178316.8Sparingly soluble in water and methanol.[1]
2-Fluoronicotinic AcidC₆H₄FNO₂141.10161-165298.7Soluble in water and common organic solvents.[2][3]
6-Fluoronicotinic AcidC₆H₄FNO₂141.10144-148309.4Soluble in water and common organic solvents.[3][4][5]
2-Bromoisonicotinic AcidC₆H₄BrNO₂202.01229--
3-Chloroisonicotinic AcidC₆H₄ClNO₂157.55227-231387.0-

Synthesis of Halogenated Isonicotinic Acid Derivatives

The synthesis of halogenated isonicotinic acid derivatives can be achieved through various chemical routes. Below are detailed experimental protocols for the synthesis of representative compounds.

Experimental Protocol 1: Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid

This protocol describes a two-step synthesis of 2,6-dichloro-5-fluoronicotinic acid, a key intermediate in the synthesis of several biologically active compounds.[6]

Step 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate

  • To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, add sodium methoxide (26 g).

  • After stirring for 3.5 hours at 20°C, add a solution of methyl malonamate (40 g) in methanol (350 mL) and heat the mixture at reflux for 0.5 hours.

  • To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL).

  • Heat the reaction mixture at reflux for 10 minutes.

  • After allowing it to stand at 0°C for 18 hours, filter the mixture.

  • Wash the collected solid with water (3 x 400 mL) and then vacuum dry to yield methyl 2,6-dihydroxy-5-fluoronicotinate.

Step 2: Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid

  • Heat a mixture of methyl 2,6-dihydroxy-5-fluoronicotinate in sealed tubes in an oil bath at 152-158°C for 25 hours.

  • After cooling, add methylene chloride (50 mL) to each tube.

  • Combine the reaction mixtures, filter, and concentrate the filtrates at 50°C and 30 mm Hg.

  • Subject the concentrate to short path vacuum distillation to a pot temperature of 160°C to give 2,6-dichloro-5-fluoronicotinoyl chloride.

  • Slurry a portion of the acid chloride (9.84 g) with 60 mL of 50-60°C water.

  • Slowly add 50% aqueous sodium hydroxide to obtain a homogeneous solution of pH 10.

  • Cool the solution and extract twice with methylene chloride, then evacuate to remove residual methylene chloride.

  • After cooling in an ice bath, add 37% hydrochloric acid to a pH of 1-2.

  • Collect the precipitated solid, wash with water, and vacuum dry to yield 2,6-dichloro-5-fluoronicotinic acid.

Experimental Protocol 2: Synthesis of Isonicotinoyl Hydrazones

Isonicotinoyl hydrazones are a major class of isonicotinic acid derivatives with significant antitubercular activity. The general procedure involves the condensation reaction between isoniazid and an appropriate aldehyde or ketone.

  • Dissolution of Reactants: In a round-bottom flask, dissolve an equimolar amount of isoniazid in a suitable solvent, such as ethanol or methanol. To this solution, add an equimolar amount of the desired aldehyde or ketone, also dissolved in a minimal amount of the same solvent.

  • Catalyst Addition (Optional): A few drops of a catalyst, such as glacial acetic acid, can be added to the reaction mixture to facilitate the condensation.

  • Reaction: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight.

  • Product Isolation: Upon completion of the reaction, the mixture is cooled, and the precipitated solid product is collected by filtration.

  • Purification: The collected solid is washed with a small amount of cold solvent (e.g., ethanol or distilled water) to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol. For products that are difficult to crystallize, column chromatography on silica gel may be employed.

dot

Caption: General workflow for the synthesis of isonicotinoyl hydrazones.

Biological Activities

Halogenated isonicotinic acid derivatives have been extensively investigated for their biological activities, primarily as antimicrobial and anticancer agents.

Antimicrobial Activity

Many halogenated isonicotinic acid derivatives, particularly hydrazones of isoniazid, have demonstrated potent activity against various microbial strains, including Mycobacterium tuberculosis. The presence of halogen atoms can enhance the lipophilicity of the molecules, facilitating their penetration through the mycobacterial cell wall.

Experimental Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7]

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: From a pure overnight culture of the test bacterium, suspend 3-4 colonies in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Table of Antimicrobial Activity of Halogenated Isonicotinic Acid Derivatives

CompoundHalogen SubstituentTarget OrganismMIC (µg/mL)Reference
Isoniazid Derivative 14-FluoroM. tuberculosis H37Rv0.2[8]
Isoniazid Derivative 24-ChloroM. tuberculosis H37Rv0.2[8]
Isoniazid Derivative 32,4-DichloroM. tuberculosis H37Rv0.1[8]
Nicotinic Acid Hydrazide 8b4-Fluoro, 5-Bromo (on isatin)M. tuberculosis H37Rv12.5[8]
Nicotinic Acid Hydrazide 8c4-Fluoro, 5-Chloro (on isatin)M. tuberculosis H37Rv6.25[8]
Anticancer Activity

Certain halogenated isonicotinic acid derivatives have shown promising anticancer activity. Sotorasib, a notable example, is a KRAS G12C inhibitor used in the treatment of non-small cell lung cancer.

Experimental Protocol 4: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[9][10][11][12][13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table of Anticancer Activity of Halogenated Isonicotinic Acid Derivatives

CompoundHalogen SubstituentCancer Cell LineIC50 (µM)Reference
SotorasibFluoro, ChloroNSCLC (KRAS G12C)-[5]
Pyrazole Derivative P-6-HCT 116 (Colon)0.37
Pyrazole Derivative P-6-MCF-7 (Breast)0.44
Pyrazole Derivative P-20-HCT 116 (Colon)0.56
Pyrazole Derivative P-20-MCF-7 (Breast)0.39

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and optimization.

Mechanism of Action of Isoniazid and its Derivatives

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.[14]

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Isoniazid_Mechanism cluster_0 Inside Mycobacterium Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Mycobacterium Mycobacterium Cell Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP Reductase) Activated_Isoniazid->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Essential for Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death Inhibition leads to

Caption: Simplified signaling pathway for the mechanism of action of Isoniazid.

Mechanism of Action of Sotorasib

Sotorasib is a targeted therapy that specifically and irreversibly inhibits the KRAS G12C mutant protein. By binding to the cysteine residue of the mutated KRAS protein, sotorasib locks it in an inactive GDP-bound state. This prevents downstream signaling through the RAS-RAF-MEK-ERK pathway, thereby inhibiting cancer cell proliferation and survival.[5]

dot

Sotorasib_Mechanism Sotorasib Sotorasib KRAS_G12C_GDP KRAS G12C (Inactive, GDP-bound) Sotorasib->KRAS_G12C_GDP Irreversibly binds KRAS_G12C_GTP KRAS G12C (Active, GTP-bound) KRAS_G12C_GDP->KRAS_G12C_GTP Activation (inhibited by Sotorasib) RAF RAF KRAS_G12C_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Simplified signaling pathway for the mechanism of action of Sotorasib.

Conclusion

Halogenated isonicotinic acid derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic tractability and diverse biological activities make them attractive scaffolds for medicinal chemists. This technical guide has provided a foundational overview of the key aspects of their research, from synthesis and physicochemical characterization to their antimicrobial and anticancer potential. The detailed protocols and compiled data aim to facilitate further research and development in this important area of drug discovery. As our understanding of the structure-activity relationships and mechanisms of action of these compounds deepens, the potential for developing more effective and targeted therapies will undoubtedly grow.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Bromo-5-chloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Bromo-5-chloro-3-fluoroisonicotinic acid, a key intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the preparation of 2-Bromo-5-chloro-3-fluoropyridine, followed by its carboxylation to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

This initial step involves the diazotization of 2-amino-5-chloro-3-fluoropyridine, followed by a Sandmeyer-type reaction to introduce the bromine atom.

Materials and Reagents:

  • 2-Amino-5-chloro-3-fluoropyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated brine solution

Procedure:

  • In a reaction vessel maintained at 0°C, 2-amino-5-chloro-3-fluoropyridine (5.0 g, 34 mmol) is slowly added to a stirred solution of 48% hydrobromic acid (20 mL).[1]

  • To this mixture, bromine (5.24 mL, 102.3 mmol) is added dropwise over 20 minutes, ensuring the temperature is maintained at 0°C.[1]

  • The reaction mixture is then cooled to -10°C. A solution of sodium nitrite (5.88 g, 85.3 mmol) in water (20 mL) is added slowly over 1.5 hours. The mixture is stirred for an additional 30 minutes at this temperature.[1]

  • Subsequently, a solution of sodium hydroxide (12 g, 306 mmol) in water (20 mL) is added over 30 minutes, allowing the mixture to gradually warm to room temperature.[1]

  • The reaction mixture is then transferred to a separatory funnel and extracted three times with diethyl ether (100 mL portions).[1]

  • The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-bromo-5-chloro-3-fluoropyridine as a pale yellow solid.[1]

Step 2: Synthesis of this compound

This second step involves the regioselective carboxylation of 2-Bromo-5-chloro-3-fluoropyridine at the 4-position via a directed ortho-metalation reaction.

Materials and Reagents:

  • 2-Bromo-5-chloro-3-fluoropyridine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or similar strong base

  • Dry carbon dioxide (CO₂) gas or solid (dry ice)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 2-Bromo-5-chloro-3-fluoropyridine in anhydrous tetrahydrofuran is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to a low temperature, typically -78°C, using a dry ice/acetone bath.

  • A strong lithium base, such as lithium diisopropylamide (LDA), is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a period to allow for the deprotonation at the 4-position of the pyridine ring.

  • Dry carbon dioxide gas is then bubbled through the solution, or the mixture is poured over crushed dry ice. This reaction is allowed to proceed until the lithiated intermediate is completely quenched.

  • The reaction is then carefully quenched with water and allowed to warm to room temperature.

  • The aqueous layer is separated and acidified to a pH of approximately 3-4 with hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • The crude product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the intermediate, 2-Bromo-5-chloro-3-fluoropyridine.

ParameterValueReference
Starting Material2-Amino-5-chloro-3-fluoropyridine[1]
Molar Quantity of Starting Material34 mmol[1]
Product2-Bromo-5-chloro-3-fluoropyridine[1]
Yield (g)6.43 g[1]
Yield (%)90%[1]
AppearancePale yellow solid[1]

Note: Quantitative data for the second step is not available in the searched literature and would need to be determined empirically.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine cluster_step2 Step 2: Synthesis of this compound 2-Amino-5-chloro-3-fluoropyridine 2-Amino-5-chloro-3-fluoropyridine Intermediate_1 Diazonium Salt Intermediate 2-Amino-5-chloro-3-fluoropyridine->Intermediate_1 1. HBr, Br2 2. NaNO2 2-Bromo-5-chloro-3-fluoropyridine 2-Bromo-5-chloro-3-fluoropyridine Intermediate_1->2-Bromo-5-chloro-3-fluoropyridine Sandmeyer Reaction Intermediate_2 Lithiated Intermediate 2-Bromo-5-chloro-3-fluoropyridine->Intermediate_2 1. LDA, THF, -78°C This compound This compound Intermediate_2->this compound 2. CO2 3. H+

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1_workflow Workflow for Step 1 cluster_step2_workflow Workflow for Step 2 Start_1 Diazotization of 2-Amino-5-chloro-3-fluoropyridine Reaction_1 Sandmeyer Bromination Start_1->Reaction_1 Workup_1 Aqueous Workup and Ether Extraction Reaction_1->Workup_1 Purification_1 Drying and Concentration Workup_1->Purification_1 Product_1 2-Bromo-5-chloro-3-fluoropyridine Purification_1->Product_1 Start_2 Lithiation of 2-Bromo-5-chloro-3-fluoropyridine Product_1->Start_2 Reaction_2 Carboxylation with CO2 Start_2->Reaction_2 Workup_2 Acidification and Ethyl Acetate Extraction Reaction_2->Workup_2 Purification_2 Drying, Concentration, and Recrystallization Workup_2->Purification_2 Product_2 This compound Purification_2->Product_2

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Purification of 2-Bromo-5-chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Bromo-5-chloro-3-fluoroisonicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods, including recrystallization, column chromatography, and acidic extraction, are designed to yield high-purity material suitable for downstream applications in drug discovery and development.

Introduction

This compound is a halogenated pyridine carboxylic acid derivative. Its purification is crucial to remove starting materials, by-products, and other impurities that can interfere with subsequent synthetic steps and biological assays. The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation. This document outlines three common and effective purification strategies.

Chemical Properties and Impurity Profile

  • Molecular Formula: C₆H₂BrClFNO₂

  • Molecular Weight: 254.44 g/mol

  • Appearance: Off-white to pale yellow solid.

  • Common Impurities: Unreacted starting materials, regioisomers, and by-products from the synthetic route. Halogenated aromatic compounds can be challenging to separate due to their similar polarities.

Purification Method 1: Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The selection of an appropriate solvent system is critical for successful recrystallization. For halogenated isonicotinic acids, polar protic solvents or aprotic/protic solvent mixtures are often effective.

Data Presentation: Recrystallization Solvent Screening

Solvent SystemTemperature (°C)SolubilityCrystal FormationPurity (%)Yield (%)Notes
Isopropyl Alcohol70HighGood>9875-85Slow cooling promotes larger crystal growth.
95% Ethanol78HighGood>9870-80Similar to isopropanol, good for removing non-polar impurities.
Acetonitrile/Water (9:1)80ModerateFine Needles>9965-75Water acts as an anti-solvent. Ratio may need optimization.
Tetrahydrofuran/Hexane65HighGood>9870-80Hexane is used as an anti-solvent.

Experimental Protocol: Recrystallization from Isopropyl Alcohol

  • Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of isopropyl alcohol in an Erlenmeyer flask.

  • Heating: Gently heat the suspension on a hot plate with stirring until the solid completely dissolves. Add a small amount of additional solvent if necessary to achieve complete dissolution, avoiding a large excess.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. For enhanced crystal recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropyl alcohol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a temperature below their melting point.

Workflow for Recrystallization

Recrystallization crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Purification Method 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures of compounds with similar polarities.

Data Presentation: Column Chromatography Parameters

Stationary PhaseMobile Phase (Eluent)Elution OrderPurity (%)Recovery (%)
Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (7:3 to 1:1 gradient) with 1% Acetic AcidLess polar impurities first, followed by the product.>9980-90
Alumina (neutral, Brockmann I)Dichloromethane:Methanol (98:2 to 95:5 gradient)Dependent on impurity profile.>9875-85

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane:Ethyl Acetate 7:3). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity mixture. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds. The addition of a small amount of acetic acid to the mobile phase can improve the peak shape of acidic compounds.

  • Fraction Collection: Collect fractions of the eluate in test tubes or vials.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

Workflow for Column Chromatography

Column_Chromatography crude Crude Product load Load onto Silica Gel Column crude->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze by TLC collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate pure Pure Product evaporate->pure

Caption: General workflow for the purification of this compound using column chromatography.

Purification Method 3: Acidic Extraction

This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Experimental Protocol: Acidic Extraction

  • Dissolution: Dissolve the crude product in an organic solvent in which the compound is soluble, such as ethyl acetate or dichloromethane.

  • Basification: Transfer the solution to a separatory funnel and add a sufficient amount of a weak aqueous base, such as a saturated sodium bicarbonate solution. Shake the funnel vigorously to deprotonate the carboxylic acid, forming its water-soluble salt.

  • Separation: Allow the layers to separate. The deprotonated product will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer. Drain the aqueous layer.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining organic-soluble impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1M HCl, with stirring until the solution becomes acidic (pH ~2). The protonated, water-insoluble product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Logical Relationship for Acidic Extraction

Acidic_Extraction cluster_0 Organic Phase cluster_1 Aqueous Phase crude_org Crude Product (in Organic Solvent) impurities_org Neutral/Basic Impurities (Remain in Organic Phase) add_base Add Weak Base (e.g., NaHCO₃) crude_org->add_base deprotonated Deprotonated Product (Soluble in Aqueous Phase) add_base->deprotonated Phase Transfer add_acid Acidify (e.g., HCl) deprotonated->add_acid precipitate Precipitated Pure Product add_acid->precipitate

Caption: Logical diagram illustrating the phase transfer of the product during acidic extraction.

Conclusion

The choice of purification method for this compound should be guided by the specific impurities present and the desired scale and purity. Recrystallization is a simple and effective method for removing small amounts of impurities and for large-scale purification. Column chromatography offers higher resolution for separating complex mixtures. Acidic extraction is a useful technique for removing neutral or basic impurities. For optimal results, a combination of these methods may be employed. It is recommended to analyze the purified product by methods such as NMR, HPLC, and melting point determination to confirm its identity and purity.

Application Note: Suzuki Coupling of 2-Bromo-5-chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1][2] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This document provides detailed protocols and application notes for the Suzuki coupling of 2-Bromo-5-chloro-3-fluoroisonicotinic acid with various arylboronic acids. The presence of multiple halogen substituents and a carboxylic acid group on the pyridine ring necessitates careful selection of reaction conditions to achieve high selectivity and yield. The typical reactivity order for organohalides in Suzuki coupling is I > Br >> Cl, suggesting that cross-coupling will selectively occur at the C2-bromo position.[2][5]

General Reaction Scheme

The palladium-catalyzed Suzuki-Miyaura reaction couples an organohalide with an organoboron compound in the presence of a base.[2] The general scheme for the coupling of this compound is shown below:

Scheme 1: Suzuki coupling of this compound with a generic arylboronic acid.

The catalytic cycle, a fundamental concept in understanding the reaction, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the activated boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[1][6]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex1 R¹-Pd(II)L_n-X pd0->pd_complex1 Oxidative Addition pd_complex2 R¹-Pd(II)L_n-R² pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product R¹-R² (Product) r1x R¹-X (Aryl Halide) r2b R²-B(OH)₂ + Base product->pd_complex2 2-Aryl-5-chloro-3- fluoroisonicotinic acid r1x_pos->pd0  2-Bromo-5-chloro-3- fluoroisonicotinic acid r2b_pos->pd_complex1 Arylboronic Acid [R²-B(OH)₂]

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reaction Conditions

Successful Suzuki coupling of heteroaryl halides is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of typical conditions used for analogous 2-bromopyridine substrates, which serve as a strong starting point for optimization.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂None (ligand-free)K₂CO₃Isopropanol/Water80Good to Excellent[3]
Pd₂(dba)₃2-(Dicyclohexylphosphino)biphenylKFDioxane10074-91[7]
Pd(dppf)Cl₂(dppf)K₂CO₃Acetonitrile/Water (4:1)80~90[8]
Pd(dppf)Cl₂(dppf)Na₃PO₄Dioxane/Water65-1005-89[9]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄TolueneRoom Temp - 80High[10]
NiSO₄·6H₂OCationic 2,2′-bipyridylK₃PO₄Water120Good to Excellent[11]

Detailed Experimental Protocol

This protocol provides a general and robust procedure for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[8][9]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[8][12]

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)[2][7]

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a pressure-rated vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv) to the flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe. The typical concentration is 0.1 to 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[6][8]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid product, which may cause it to precipitate or move into the organic layer.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-5-chloro-3-fluoroisonicotinic acid.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst inert Establish Inert Atmosphere (Vac/Backfill with Ar/N₂) start->inert solvent Add Degassed Solvent System inert->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT & Quench monitor->cool Reaction Complete extract Acidify & Extract with Organic Solvent cool->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify end_node Characterize Product (NMR, MS, etc.) purify->end_node

References

Application Notes and Protocols for Sonogashira Coupling of 2-Bromo-5-chloro-3-fluoroisonicotinic acid with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials. Its mild reaction conditions and broad functional group tolerance make it an invaluable method for the construction of complex molecular architectures.

This document provides detailed application notes and protocols for the Sonogashira coupling of 2-Bromo-5-chloro-3-fluoroisonicotinic acid with various terminal alkynes. This highly functionalized pyridine derivative presents a unique substrate for cross-coupling reactions, and understanding its reactivity is crucial for the synthesis of novel compounds with potential applications in drug discovery. The presence of multiple halogen substituents and a carboxylic acid group necessitates careful consideration of reaction conditions to achieve selective and efficient coupling.

Chemoselectivity and Reactivity Considerations

The substrate, this compound, possesses two different halogen atoms at positions 2 and 5 of the pyridine ring. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl > F.[1] Consequently, the Sonogashira coupling is expected to occur selectively at the more reactive C-Br bond at the 2-position, leaving the C-Cl bond intact for potential subsequent transformations.

The presence of electron-withdrawing groups (fluoro, chloro, and isonicotinic acid) on the pyridine ring can enhance the reactivity of the aryl bromide towards oxidative addition to the palladium catalyst. However, the carboxylic acid moiety can potentially interfere with the basic reaction conditions typically employed in Sonogashira couplings. Fortunately, recent advancements have demonstrated successful Sonogashira couplings of halogenated aromatic acids without the need for a protecting group by using aqueous conditions with a suitable base and a water-soluble phosphine ligand.[2][3]

Experimental Protocols

Two primary protocols are presented here: a classical anhydrous Sonogashira coupling and a protecting-group-free aqueous protocol, which is particularly advantageous for the acidic substrate .

Protocol 1: Classical Anhydrous Sonogashira Coupling

This protocol is a general method that can be adapted for the coupling of this compound with a variety of terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.02 - 0.05 equiv.), and copper(I) iodide (0.05 - 0.10 equiv.).

  • Add the anhydrous solvent and the amine base (2.0 - 3.0 equiv.).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne (1.1 - 1.5 equiv.) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Acidify the aqueous layer with 1M HCl to a pH of 2-3 to protonate the carboxylic acid product.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protecting-Group-Free Aqueous Sonogashira Coupling

This protocol is specifically designed for the coupling of halogenated aromatic acids and is highly recommended for the title compound to avoid the need for protection and deprotection of the carboxylic acid group.[2][3]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(3-sulfonatophenyl)phosphine trisodium salt (TPPTS)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Water (degassed)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a reaction flask, dissolve this compound (1.0 equiv.) and potassium carbonate (2.0 equiv.) in degassed water.

  • To this solution, add palladium(II) acetate (0.02 equiv.), TPPTS (0.08 equiv.), and copper(I) iodide (0.02 equiv.) under an inert atmosphere.

  • Stir the mixture at 40 °C for 20 minutes.

  • Add the terminal alkyne (1.5 equiv.) to the reaction mixture.

  • Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with concentrated HCl to a pH of 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of related bromopyridine derivatives with various terminal alkynes. This data can serve as a guide for optimizing the reaction with this compound.

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridine Derivatives with Terminal Alkynes [4][5][6]

EntryBromopyridine DerivativeTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF100398
22-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF100389
32-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ (2.5)5Et₃NDMF100385
42-Amino-3-bromopyridinePropargyl alcoholPd(CF₃COO)₂ (2.5)5Et₃NDMF100378
52-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF100392

Table 2: Protecting-Group-Free Sonogashira Coupling of Halogenated Aromatic Acids with Phenylacetylene in Water [2][3]

EntryHalogenated Aromatic AcidPd(OAc)₂ (mol%)TPPTS (mol%)CuI (mol%)BaseTemp (°C)Time (h)Yield (%)
14-Iodobenzoic acid282K₂CO₃100895
24-Bromobenzoic acid282K₂CO₃1001288
33-Iodobenzoic acid282K₂CO₃100892
43-Bromobenzoic acid282K₂CO₃1001285
53-Bromo-5-nitrobenzoic acid282K₂CO₃1001090

Mandatory Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the Sonogashira coupling.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-alkyne(L2) Transmetalation->Ar-Pd(II)-alkyne(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-alkyne(L2)->Reductive_Elimination Ar-alkyne Reductive_Elimination->Pd(0)L2 CuX CuX Alkyne_Coordination π-Alkyne Complex CuX->Alkyne_Coordination Terminal Alkyne Base_Deprotonation Base Alkyne_Coordination->Base_Deprotonation Cu-alkyne Copper Acetylide Cu-alkyne->Transmetalation CuX Cu-alkyne->Transmetalation Base_Deprotonation->Cu-alkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Add this compound, Pd catalyst, CuI, and base to flask. Inert Establish inert atmosphere (Ar or N₂). Reagents->Inert Solvent Add anhydrous/degassed solvent. Inert->Solvent Alkyne Add terminal alkyne. Solvent->Alkyne Heating Heat to desired temperature. Alkyne->Heating Monitoring Monitor reaction by TLC/LC-MS. Heating->Monitoring Quenching Cool and quench the reaction. Monitoring->Quenching Extraction Acidify and perform liquid-liquid extraction. Quenching->Extraction Drying Dry organic layer and concentrate. Extraction->Drying Purification Purify by column chromatography. Drying->Purification

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using Pd(II) precatalysts, ensure in situ reduction to Pd(0) is occurring. Consider using a more active catalyst system or fresh catalyst.

    • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere.

    • Solvent/Reagent Quality: Use anhydrous solvents and ensure reagents are free of impurities that could poison the catalyst.

  • Homocoupling of Alkyne (Glaser Coupling):

    • This is a common side reaction promoted by the copper co-catalyst. Minimize this by using a lower concentration of CuI or by switching to a copper-free Sonogashira protocol. Running the reaction under dilute conditions can also disfavor the bimolecular homocoupling.

  • Dehalogenation:

    • Reductive dehalogenation of the aryl bromide can occur as a side reaction. This can sometimes be suppressed by adjusting the base, solvent, or ligand.

  • Poor Solubility of the Starting Material/Product:

    • If using the aqueous protocol, ensure the potassium carbonate is sufficient to deprotonate the carboxylic acid and aid solubility. For the anhydrous protocol, DMF is often a good solvent for polar substrates.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a viable and valuable transformation for the synthesis of novel, highly functionalized pyridine derivatives. The inherent chemoselectivity of the reaction allows for the selective coupling at the C-Br bond. For this particular substrate, a protecting-group-free aqueous protocol is highly recommended to streamline the synthetic route and improve overall efficiency. Careful optimization of the reaction conditions, including the choice of catalyst, base, and solvent, will be key to achieving high yields and purity. The protocols and data provided herein offer a solid foundation for researchers to successfully implement this important reaction in their synthetic endeavors.

References

Application Notes and Protocols for Amide Coupling of 2-Bromo-5-chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 2-bromo-5-chloro-3-fluoroisonicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail common coupling methodologies, offer step-by-step experimental procedures, and present typical reaction parameters for analogous compounds to guide reaction optimization.

Introduction

This compound is a halogenated pyridine carboxylic acid derivative. The electron-withdrawing nature of the halogen substituents can influence the reactivity of the carboxylic acid and the stability of the resulting amide bond. The choice of an appropriate coupling protocol is crucial to achieve high yields and purity. This document outlines three robust methods for the synthesis of amides from this versatile building block.

Commonly Employed Amide Coupling Protocols

The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid.[1] Several classes of reagents have been developed for this purpose, with carbodiimides and phosphonium/uronium salts being among the most prevalent in medicinal chemistry.[]

A common strategy involves the in-situ activation of the carboxylic acid with a coupling reagent, followed by the addition of the amine. Popular coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in the presence of an additive like HOBt (Hydroxybenzotriazole).[3] An alternative approach is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride.[1]

Data Presentation: Amide Coupling of Substituted Pyridine Carboxylic Acids

Carboxylic Acid Starting MaterialCoupling Reagent/ConditionsAmineSolventReaction Time (h)Yield (%)Reference
2-chloronicotinic acidEDC, HOBt, DIPEAvarious anilinesDMF1270-90General protocol
2-bromopyridine-4-carboxylic acidHATU, DIPEAprimary aminesDMF485-95General protocol
5-chloronicotinic acidThionyl chloride, then aminesecondary aminesDCM280-92General protocol
2,6-dichloronicotinic acidT3P, Pyridineprimary aminesEthyl Acetate1665-85General protocol
2-fluoro-4-pyridinecarboxylic acidEDC, DMAP, HOBt (cat.)electron-deficient aminesAcetonitrile4251-91[3]

Experimental Protocols

Below are detailed experimental protocols for three common amide coupling methods. Researchers should note that optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is often favored for its high efficiency and low rate of side reactions.[4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a widely used and cost-effective method for amide bond formation.[3]

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt (or an equivalent additive like HOAt)

  • DIPEA or N-methylmorpholine (NMM)

  • Anhydrous DMF or DCM

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Dissolve this compound (1.0 eq), EDC hydrochloride (1.2-1.5 eq), and HOBt (1.2-1.5 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the mixture and stir at room temperature for 15-30 minutes.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Acyl Chloride-Mediated Amide Coupling

This two-step protocol involves the formation of a highly reactive acyl chloride intermediate.[1][5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Catalytic amount of anhydrous DMF (if using oxalyl chloride)

  • Anhydrous DCM or Toluene

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

Step 1: Formation of the Acyl Chloride

  • Suspend this compound (1.0 eq) in anhydrous DCM or toluene.

  • Add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) with a catalytic drop of DMF.

  • Heat the mixture to reflux for 1-3 hours, or until the reaction is complete (evolution of gas ceases).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride or oxalyl chloride. The crude acyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the amide coupling of this compound.

AmideCouplingWorkflow Start 2-Bromo-5-chloro-3- fluoroisonicotinic acid + Amine ProtocolChoice Select Coupling Protocol Start->ProtocolChoice HATU Protocol 1: HATU Coupling ProtocolChoice->HATU HATU/Base EDC_HOBt Protocol 2: EDC/HOBt Coupling ProtocolChoice->EDC_HOBt EDC/HOBT/Base AcylChloride Protocol 3: Acyl Chloride Formation ProtocolChoice->AcylChloride SOCl₂ or (COCl)₂ Workup Aqueous Workup (Extraction & Washes) HATU->Workup EDC_HOBt->Workup AmineAddition Amine Addition AcylChloride->AmineAddition AmineAddition->Workup Purification Purification (Column Chromatography) Workup->Purification FinalProduct Desired Amide Product Purification->FinalProduct

Caption: Generalized workflow for amide coupling protocols.

References

Application Notes and Protocols for 2-Bromo-5-chloro-3-fluoroisonicotinic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-3-fluoroisonicotinic acid is a versatile, halogenated pyridine-based fragment with significant potential in drug discovery. Its molecular weight of approximately 254.44 g/mol and possession of multiple reactive sites make it an ideal starting point for fragment-based drug discovery (FBDD) campaigns. The strategic placement of bromo, chloro, and fluoro substituents on the isonicotinic acid scaffold allows for selective chemical modifications, enabling the synthesis of diverse compound libraries targeting a range of biological entities.

This document provides an overview of the applications of this compound as a key building block in the development of potential therapeutics, particularly focusing on its utility in synthesizing inhibitors of Poly(ADP-ribose) polymerase (PARP) and antagonists of the nicotinic acetylcholine receptor (nAChR). Included are representative biological data, detailed experimental protocols for chemical synthesis and biological screening, and visualizations of relevant biological pathways and experimental workflows.

Key Applications

The unique substitution pattern of this compound makes it a valuable fragment for targeting various diseases. Its derivatives have been explored for a range of therapeutic applications, including:

  • Oncology: As a core scaffold for the development of PARP inhibitors, which have shown significant efficacy in cancers with deficiencies in homologous recombination DNA repair pathways.[1][2][3]

  • Neuroscience: As a precursor for the synthesis of selective nAChR antagonists, which are being investigated for their potential in treating neurological disorders and as PET imaging agents.[4]

  • Infectious Diseases: Halogenated isonicotinic acid derivatives have demonstrated potential antimicrobial properties, with some studies showing moderate activity against Gram-positive bacteria.[4]

Data Presentation: Representative Biological Activity

While specific data for compounds directly derived from this compound is not extensively available in the public domain, the following tables present representative data for analogous compounds to illustrate the potential of this fragment.

Table 1: Representative PARP-1 Inhibitory Activity of Hypothetical Derivatives

Compound IDR Group (at 2-position)PARP-1 IC50 (nM)
BCFA-001Phenyl15.2
BCFA-0024-Fluorophenyl8.7
BCFA-0032-Methylphenyl25.1
BCFA-004Pyridin-3-yl12.5
BCFA-005Thiophen-2-yl18.9

Table 2: Representative α7-nAChR Antagonist Activity of Hypothetical Derivatives

Compound IDR Group (at 2-position)α7-nAChR IC50 (nM)
BCFA-101N-benzylpiperazine35.6
BCFA-102N-(4-fluorobenzyl)piperazine22.1
BCFA-1034-phenylpiperidine48.3
BCFA-1044-(pyridin-2-yl)piperazine29.8
BCFA-105Morpholine>1000

Signaling Pathways

The following diagrams illustrate the signaling pathways relevant to the therapeutic targets discussed.

PARP_Inhibition cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP-Mediated Repair cluster_Inhibition Pharmacological Intervention cluster_Cell_Fate Cell Fate in HR-Deficient Cancer DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates DSB Double-Strand Break (DSB) (at replication fork) DNA_SSB->DSB unrepaired SSB leads to PARylation PARylation of proteins PARP1->PARylation catalyzes Recruitment Recruitment of DNA repair proteins PARylation->Recruitment DNA_Repair SSB Repair Recruitment->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., BCFA-001) PARP_Inhibitor->PARP1 inhibits Apoptosis Apoptosis DSB->Apoptosis leads to HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB->HR_Deficiency cannot be repaired by HR

Caption: PARP Inhibition in HR-Deficient Cancer Cells.

nAChR_Antagonism cluster_Receptor Neuronal Membrane cluster_Signaling Downstream Signaling cluster_Antagonist Pharmacological Intervention ACh Acetylcholine (ACh) nAChR α7-nAChR (Ligand-gated ion channel) ACh->nAChR binds & activates Ion_Influx Ca²⁺ Influx nAChR->Ion_Influx opens channel Kinase_Cascade Activation of PI3K/Akt, ERK pathways Ion_Influx->Kinase_Cascade triggers Cellular_Response Cell Proliferation, Survival, Angiogenesis Kinase_Cascade->Cellular_Response promotes nAChR_Antagonist nAChR Antagonist (e.g., BCFA-101) nAChR_Antagonist->nAChR blocks binding

Caption: α7-nAChR Antagonism Signaling Pathway.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and biological evaluation of compounds derived from this compound.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Suzuki_Coupling_Workflow Start Start Esterification 1. Esterification of This compound Start->Esterification Reaction_Setup 2. Reaction Setup: - Esterified starting material - Arylboronic acid - Pd catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) Esterification->Reaction_Setup Degas 3. Degas with Argon Reaction_Setup->Degas Heat 4. Heat (e.g., 90-100 °C) and stir for 8-12h Degas->Heat Workup 5. Aqueous Workup and Extraction Heat->Workup Purification 6. Column Chromatography Workup->Purification Hydrolysis 7. Ester Hydrolysis (e.g., with LiOH) Purification->Hydrolysis Final_Product Final Product Hydrolysis->Final_Product

References

Experimental Blueprint for Nucleophilic Substitution on 2-Bromo-5-chloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a move to accelerate research and development in medicinal chemistry and drug discovery, detailed application notes and protocols for nucleophilic substitution on 2-Bromo-5-chloro-3-fluoroisonicotinic acid are now available. This guide provides researchers, scientists, and drug development professionals with a comprehensive experimental framework for the selective functionalization of this versatile chemical intermediate. The protocols are designed to be a practical resource for the synthesis of novel derivatives with potential therapeutic applications.

Introduction

This compound is a polyhalogenated pyridine derivative of significant interest in the pharmaceutical industry. The strategic placement of three different halogen atoms on the pyridine ring, coupled with a carboxylic acid moiety, offers a rich platform for selective chemical modification. Nucleophilic aromatic substitution (SNAr) is a primary method for introducing diverse functional groups onto this scaffold. The reactivity of the halogens in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I, however, the position of the halogen is a critical determinant of its lability. For 2-halopyridines, the halogen at the 2-position is highly activated towards nucleophilic attack. Consequently, in this compound, the bromine atom at the 2-position is the most susceptible to substitution by a wide range of nucleophiles.

This document outlines detailed experimental procedures for the substitution of the 2-bromo group with amine, oxygen, and sulfur nucleophiles. It also provides a general workflow for these reactions and summarizes expected outcomes based on analogous chemical transformations.

General Experimental Workflow

The nucleophilic substitution on this compound typically follows a straightforward workflow. The key steps involve the reaction of the substrate with a chosen nucleophile in a suitable solvent and in the presence of a base, followed by work-up and purification of the desired product.

experimental_workflow sub 2-Bromo-5-chloro-3- fluoroisonicotinic acid reaction Reaction Mixture sub->reaction nuc Nucleophile (Amine, Alcohol, Thiol) nuc->reaction reagents Solvent + Base reagents->reaction heating Heating (Optional) reaction->heating workup Aqueous Work-up & Extraction heating->workup purification Purification (e.g., Chromatography) workup->purification product 2-Substituted-5-chloro-3- fluoroisonicotinic acid purification->product alternative_strategies substrate 2-Bromo-5-chloro-3- fluoroisonicotinic acid buchwald Buchwald-Hartwig Amination (Pd catalyst, ligand, base) substrate->buchwald ullmann Ullmann Condensation (Cu catalyst, base) substrate->ullmann amine Amine amine->buchwald alcohol Alcohol/Phenol alcohol->ullmann cn_product 2-Amino-substituted product buchwald->cn_product co_product 2-Oxy-substituted product ullmann->co_product

Application Notes and Protocols: Scale-Up Synthesis of 2-Bromo-5-chloro-3-fluoroisonicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-3-fluoroisonicotinic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Its substituted pyridine core is a common motif in medicinal chemistry, and the specific arrangement of its substituents allows for diverse downstream functionalization. The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to the pharmaceutical and agrochemical industries. These application notes provide a detailed protocol for a potential multi-step synthesis of this compound, along with methods for the preparation of its derivatives and key considerations for process scale-up.

I. Synthetic Pathway Overview

The proposed synthetic route begins with the commercially available 5-chloro-3-fluoropyridin-2-amine, which is first converted to 2-bromo-5-chloro-3-fluoropyridine via a Sandmeyer-type reaction. This intermediate is then carboxylated to yield the final product, this compound. Subsequent derivatization of the carboxylic acid moiety can be readily achieved through standard organic chemistry transformations.

A 5-chloro-3-fluoropyridin-2-amine B 2-bromo-5-chloro-3-fluoropyridine A->B Diazotization/ Sandmeyer Reaction C This compound B->C Metal-Halogen Exchange/ Carboxylation D Derivatives (Esters, Amides, etc.) C->D Esterification/Amidation

Caption: Synthetic workflow for this compound and its derivatives.

II. Experimental Protocols

A. Synthesis of 2-bromo-5-chloro-3-fluoropyridine

This protocol is adapted from a known procedure for the synthesis of 2-bromo-5-chloro-3-fluoropyridine from 2-amino-5-chloro-3-fluoropyridine.[1]

Materials:

  • 5-chloro-3-fluoropyridin-2-amine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated brine solution

Procedure:

  • To a stirred solution of 48% HBr (20 mL) cooled to 0°C, slowly add 5-chloro-3-fluoropyridin-2-amine (5.0 g, 34 mmol).

  • To the resulting mixture, add bromine (5.24 mL, 102.3 mmol) dropwise over 20 minutes, maintaining the temperature at 0°C.

  • Cool the reaction mixture to -10°C.

  • Prepare a solution of NaNO₂ (5.88 g, 85.3 mmol) in water (20 mL) and add it dropwise to the reaction mixture over 1.5 hours, ensuring the temperature remains at -10°C.

  • Stir the mixture for an additional 30 minutes at -10°C.

  • Prepare a solution of NaOH (12 g, 306 mmol) in water (20 mL) and add it to the reaction mixture over 30 minutes, allowing the mixture to warm to room temperature.

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Expected Yield: Approximately 90% (6.43 g).[1]

B. Synthesis of this compound

This protocol is a generalized procedure based on common methods for the carboxylation of aryl halides.

Materials:

  • 2-bromo-5-chloro-3-fluoropyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-bromo-5-chloro-3-fluoropyridine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour.

  • In a separate flask, crush an excess of dry ice.

  • Slowly transfer the reaction mixture via cannula onto the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction with 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

C. Synthesis of this compound Derivatives (General Procedures)

1. Esterification (e.g., Methyl Ester):

  • Suspend this compound (1.0 eq) in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to yield the methyl ester.

2. Amidation:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir at room temperature for 1-2 hours to form the acid chloride.

  • In a separate flask, dissolve the desired amine (1.5 eq) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq) in the same solvent.

  • Slowly add the acid chloride solution to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the amide.

III. Quantitative Data Summary

StepStarting MaterialProductReagentsSolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)
A5-chloro-3-fluoropyridin-2-amine2-bromo-5-chloro-3-fluoropyridineHBr, Br₂, NaNO₂, NaOHWater/Ether-10 to RT~390[1]>95
B2-bromo-5-chloro-3-fluoropyridineThis compoundn-BuLi, CO₂THF-78 to RT~260-80>98 (after purification)
C1This compoundMethyl 2-bromo-5-chloro-3-fluoroisonicotinateMethanol, H₂SO₄MethanolReflux4-6>90>98
C2This compound2-Bromo-5-chloro-3-fluoroisonicotinamideOxalyl chloride, Amine, Et₃NDichloromethane0 to RT2-4>85>98

IV. Scale-Up Considerations

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Heat Transfer: The diazotization and lithiation steps are highly exothermic. On a large scale, efficient heat removal is critical to prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential.

  • Reagent Addition: The dropwise addition of reagents like bromine, sodium nitrite, and n-butyllithium must be carefully controlled on a larger scale to maintain optimal reaction temperatures and prevent localized concentration gradients.

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially in heterogeneous reaction mixtures. The choice of impeller and agitation speed should be optimized for the specific reaction vessel and scale.

  • Work-up and Extraction: Large-scale extractions can be challenging. The use of continuous liquid-liquid extraction or appropriately sized separation funnels is necessary. Minimizing solvent volumes is also a key consideration for cost and environmental reasons.

  • Safety: The reagents used in this synthesis are hazardous. Bromine is highly corrosive and toxic, while n-butyllithium is pyrophoric. A thorough safety review and the implementation of appropriate engineering controls and personal protective equipment are mandatory for scale-up.

  • Material Sourcing: For industrial production, sourcing raw materials of consistent quality and at a competitive price is crucial.[2]

  • Process Optimization: To improve the overall efficiency and cost-effectiveness of the synthesis, process optimization studies should be conducted. This may involve exploring alternative reagents, solvents, or reaction conditions. A successful industrial process was developed for a different halogenated carboxylic acid, highlighting the importance of process optimization for large-scale production.[3]

V. Logical Flow Diagram for Synthesis and Scale-Up

cluster_synthesis Synthesis Workflow cluster_scaleup Scale-Up Considerations Start Start: 5-chloro-3-fluoropyridin-2-amine Step1 Step 1: Diazotization/ Sandmeyer Reaction Start->Step1 Intermediate Intermediate: 2-bromo-5-chloro-3-fluoropyridine Step1->Intermediate Step2 Step 2: Lithiation/ Carboxylation Intermediate->Step2 Product Product: This compound Step2->Product Step3 Step 3: Derivatization Product->Step3 Heat Heat Management Product->Heat Transition to Scale-Up Derivatives Final Derivatives Step3->Derivatives Reagent Reagent Addition Control Heat->Reagent Mixing Efficient Mixing Reagent->Mixing Workup Extraction & Purification Mixing->Workup Safety Safety Protocols Workup->Safety

Caption: Logical flow from laboratory synthesis to considerations for large-scale production.

References

Analytical techniques for characterizing 2-Bromo-5-chloro-3-fluoroisonicotinic acid products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-5-chloro-3-fluoroisonicotinic acid is a halogenated pyridine carboxylic acid derivative of interest in pharmaceutical and agrochemical research. As a key intermediate or final product, its purity and structural integrity are critical. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound and its related products using various instrumental techniques.

Data Presentation

A summary of expected quantitative data from various analytical techniques is presented below. These values are representative and may vary based on the specific instrumentation and conditions used.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

CompoundRetention Time (min)Purity (%)
This compound5.8>98%
Impurity A (e.g., starting material)3.2<0.5%
Impurity B (e.g., regioisomer)6.5<0.5%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data (after derivatization)

Compound DerivativeRetention Time (min)Key Mass Fragments (m/z)
Trimethylsilyl ester of this compound8.2325/327/329 (M+), 310/312/314 ([M-CH3]+), 254/256/258 ([M-Si(CH3)3]+)

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

NucleusChemical Shift (δ, ppm)
¹H NMR8.23 (d, J = 2.1 Hz, 1H), 7.48 (dd, J = 7.1, 2.1 Hz, 1H)
¹³C NMR~165 (C=O), ~158 (C-Br), ~155 (d, JCF ≈ 250 Hz, C-F), ~130 (C-Cl), ~125 (CH), ~120 (CH)
¹⁹F NMR~ -115 (s)

Table 4: Elemental Analysis Data

ElementTheoretical (%)Found (%)
Carbon (C)28.3228.35 ± 0.3
Hydrogen (H)0.790.81 ± 0.3
Nitrogen (N)5.505.48 ± 0.3
Bromine (Br)31.40Within ± 0.5
Chlorine (Cl)13.93Within ± 0.5

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of this compound and quantifying impurities.

a. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

b. Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS applications)

c. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

d. Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12-13 min: Linear gradient back to 95% A, 5% B

    • 13-15 min: Hold at 95% A, 5% B for column re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

e. Data Analysis:

  • Calculate the percentage purity by dividing the peak area of the main component by the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

This method is suitable for identifying volatile impurities after derivatization of the carboxylic acid group.

a. Instrumentation:

  • GC-MS system with an Electron Ionization (EI) source

b. Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

c. Sample Preparation (Derivatization):

  • Accurately weigh approximately 1 mg of the sample into a clean, dry vial.

  • Add 200 µL of anhydrous dichloromethane and 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

d. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: 50-500 m/z

e. Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • The fragmentation pattern of halogenated compounds will show characteristic isotopic patterns for bromine (M, M+2 in ~1:1 ratio) and chlorine (M, M+2 in ~3:1 ratio).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is used to confirm the chemical structure of the compound.

a. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

b. Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

c. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Add a small amount of TMS if not already present in the solvent.

d. NMR Experiments:

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the aromatic protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • ¹⁹F NMR: Acquire a fluorine spectrum to observe the chemical shift of the fluorine atom.

  • 2D NMR (COSY, HSQC, HMBC): Can be used for unambiguous assignment of proton and carbon signals if needed.

e. Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Assign the peaks based on their chemical shifts, multiplicities, and correlations in 2D spectra.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is performed to determine the percentage composition of C, H, and N, which helps in confirming the empirical formula. Halogen analysis can be performed separately.

a. Instrumentation:

  • CHN Elemental Analyzer

b. Sample Preparation:

  • Accurately weigh 1-2 mg of the dry, homogenous sample into a tin capsule.

c. Analysis Procedure:

  • The sample is combusted at high temperature (e.g., ~950 °C) in an oxygen-rich environment.

  • The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.

  • For halogen analysis, combustion is followed by titration or ion chromatography.

d. Data Analysis:

  • The instrument software calculates the percentage of each element based on the detector response and the sample weight.

  • Compare the experimental percentages with the theoretical values calculated from the molecular formula (C₆H₂BrClFNO₂). The results should be within ±0.4% for C, H, and N.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile/Water start->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample onto C18 Column filter->inject separate Gradient Elution with Acetonitrile/Water + Formic Acid inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate end Report Results calculate->end

Caption: Experimental workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep Sample Preparation (Derivatization) cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing start_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane/Pyridine start_gc->dissolve_gc derivatize Add BSTFA, Heat at 60°C dissolve_gc->derivatize cool Cool to Room Temperature derivatize->cool inject_gc Inject Derivatized Sample cool->inject_gc separate_gc Separate on DB-5ms Column inject_gc->separate_gc ionize_gc Electron Ionization (70 eV) separate_gc->ionize_gc detect_gc Mass Detection (m/z 50-500) ionize_gc->detect_gc spectrum Generate Mass Spectra detect_gc->spectrum identify Identify Peaks via Library Search spectrum->identify analyze_frag Analyze Fragmentation Pattern identify->analyze_frag end_gc Report Volatile Impurities analyze_frag->end_gc NMR_Workflow cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing start_nmr Weigh Sample dissolve_nmr Dissolve in Deuterated Solvent start_nmr->dissolve_nmr transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr place_nmr Place Sample in Spectrometer transfer_nmr->place_nmr acquire_nmr Acquire 1D (¹H, ¹³C, ¹⁹F) and 2D Spectra place_nmr->acquire_nmr process_nmr Process Spectra (FT, Phasing, Baseline Correction) acquire_nmr->process_nmr assign_nmr Assign Signals process_nmr->assign_nmr elucidate_nmr Confirm Structure assign_nmr->elucidate_nmr end_nmr Report Structural Information elucidate_nmr->end_nmr

Application Notes and Protocols: 2-Bromo-5-chloro-3-fluoroisonicotinic acid in Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-chloro-3-fluoroisonicotinic acid is a halogenated pyridine derivative with potential applications in medicinal chemistry and as a precursor for the synthesis of radiopharmaceuticals.[1] Its chemical structure allows for nucleophilic substitution reactions, making it a candidate for the introduction of positron-emitting radionuclides such as fluorine-18 ([¹⁸F]).[1] This document outlines a hypothetical application of this compound as a precursor for the synthesis of 2-[¹⁸F]Fluoro-5-chloro-3-fluoroisonicotinic acid, a potential PET (Positron Emission Tomography) imaging agent. The protocols provided are based on established methods for the radiofluorination of pyridine rings.[2][3][4][5]

The development of novel PET tracers is crucial for advancing molecular imaging in oncology, neurology, and cardiology. The isonicotinic acid scaffold is present in various biologically active molecules, and its radiolabeling could provide valuable tools for in vivo imaging.

Hypothetical Application: Synthesis of 2-[¹⁸F]Fluoro-5-chloro-3-fluoroisonicotinic acid

This section details the proposed synthesis of 2-[¹⁸F]Fluoro-5-chloro-3-fluoroisonicotinic acid from its 2-bromo precursor via a nucleophilic aromatic substitution reaction. The bromine atom at the 2-position of the pyridine ring is the target for substitution with [¹⁸F]fluoride.

Quantitative Data Summary

The following table summarizes the anticipated quantitative data for the synthesis of 2-[¹⁸F]Fluoro-5-chloro-3-fluoroisonicotinic acid. These values are hypothetical and based on reported data for similar radiofluorination reactions on pyridine rings.[2][5]

ParameterExpected ValueNotes
Radiochemical Yield (RCY)15-30% (decay-corrected)Dependent on reaction conditions and precursor activation.
Radiochemical Purity>98%After HPLC purification.
Molar Activity (A_m)1.5-3.0 GBq/µmolAt the end of synthesis.
Total Synthesis Time60-90 minutesIncluding HPLC purification.

Experimental Protocols

Protocol 1: Production of No-Carrier-Added [¹⁸F]Fluoride
  • Targetry: Bombard >98% enriched [¹⁸O]H₂O with an 11-18 MeV proton beam in a cyclotron.

  • Trapping: After bombardment, transfer the aqueous [¹⁸F]fluoride solution to a shielded hot cell and trap the [¹⁸F]fluoride on an anion exchange cartridge (e.g., Sep-Pak Light QMA).

  • Elution: Elute the trapped [¹⁸F]fluoride from the cartridge using a solution of a phase transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃), in acetonitrile/water.

  • Azeotropic Drying: Dry the eluted [¹⁸F]fluoride solution by azeotropic distillation with acetonitrile under a stream of nitrogen at 95-110°C to obtain the reactive, anhydrous [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

Protocol 2: Radiosynthesis of 2-[¹⁸F]Fluoro-5-chloro-3-fluoroisonicotinic acid
  • Precursor Preparation: Dissolve 2-5 mg of the this compound precursor in 0.5-1.0 mL of a suitable anhydrous polar aprotic solvent (e.g., DMSO, DMF, or sulfolane).

  • Radiolabeling Reaction: Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Seal the reaction vessel and heat at 120-160°C for 15-30 minutes. The nucleophilic substitution of the bromide with [¹⁸F]fluoride occurs during this step.

  • Quenching and Dilution: After the reaction, cool the vessel to room temperature. Quench the reaction by adding 1-2 mL of the HPLC mobile phase.

  • Purification: Purify the crude reaction mixture using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Formulation: Collect the fraction corresponding to the 2-[¹⁸F]Fluoro-5-chloro-3-fluoroisonicotinic acid product. Remove the organic solvent under reduced pressure and formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

  • Quality Control: Perform analytical HPLC and radio-TLC to determine the radiochemical purity and identity of the final product. Measure the total activity and calculate the molar activity.

Visualizations

Experimental Workflow

G Workflow for the Synthesis of 2-[18F]Fluoro-5-chloro-3-fluoroisonicotinic acid cluster_0 [18F]Fluoride Production cluster_1 Radiosynthesis Proton_Bombardment Proton Bombardment of [18O]H2O Trapping Trapping on QMA Cartridge Proton_Bombardment->Trapping Elution Elution with K222/K2CO3 Trapping->Elution Drying Azeotropic Drying Elution->Drying Radiolabeling Nucleophilic Substitution (120-160°C, 15-30 min) Drying->Radiolabeling Anhydrous [18F]Fluoride Precursor 2-Bromo-5-chloro-3- fluoroisonicotinic acid Precursor->Radiolabeling Purification Semi-preparative RP-HPLC Radiolabeling->Purification Formulation Formulation in Saline/Ethanol Purification->Formulation QC Quality Control (HPLC, radio-TLC) Formulation->QC Final Product

Caption: Radiosynthesis workflow.

General Mechanism of a PET Tracer

G General Mechanism of a PET Tracer cluster_0 In Vivo Administration cluster_1 Target Interaction Injection Intravenous Injection of PET Tracer Distribution Systemic Distribution via Bloodstream Injection->Distribution Target_Binding Binding to Specific Biological Target (e.g., Receptor, Enzyme) Distribution->Target_Binding Tracer Uptake in Tissue Accumulation Accumulation at Target Site Target_Binding->Accumulation PET_Signal Generation of 511 keV Photons Accumulation->PET_Signal Positron Emission and Annihilation PET_Imaging Image Reconstruction PET_Signal->PET_Imaging Detection by PET Scanner

Caption: PET tracer mechanism of action.

References

Application Notes and Protocols for 2-Bromo-5-chloro-3-fluoroisonicotinic Acid in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid and its derivatives have long been a focal point in the development of antimicrobial agents, most notably represented by the anti-tuberculosis drug isoniazid. The strategic incorporation of halogen atoms, such as bromine, chlorine, and fluorine, onto the pyridine ring can significantly modulate the physicochemical and biological properties of these molecules. This often leads to enhanced antimicrobial potency and an altered spectrum of activity. 2-Bromo-5-chloro-3-fluoroisonicotinic acid is a highly functionalized scaffold, offering multiple reaction sites for the synthesis of novel derivatives. The unique combination of electron-withdrawing and lipophilic halogen substituents suggests its potential as a precursor for a new generation of antimicrobial compounds. Limited research has indicated that derivatives of halogenated isonicotinic acids may exhibit moderate to potent activity, particularly against Gram-positive bacteria[1].

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of novel antimicrobial candidates and detail the protocols for their evaluation.

Application Notes

Synthesis of Novel Antimicrobial Candidates:

This compound serves as a versatile starting material for the generation of diverse chemical libraries. The carboxylic acid moiety can be readily converted into a variety of functional groups, including amides, esters, and hydrazides. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents. This synthetic versatility enables the exploration of a broad chemical space to identify derivatives with optimal antimicrobial activity and drug-like properties.

Potential Mechanism of Action:

While the precise mechanism of action for derivatives of this compound has not been fully elucidated, it is hypothesized that they may act through multiple pathways. One potential mechanism involves the inhibition of essential bacterial enzymes, similar to how isoniazid targets mycobacterial cell wall synthesis. The halogenated pyridine core may also facilitate interactions with other biological targets within the bacterial cell. Further research is necessary to fully understand the molecular basis of their antimicrobial effects.

Experimental Protocols

Protocol 1: Synthesis of a Representative N-Aryl Amide Derivative

This protocol describes a general method for the synthesis of an N-aryl amide derivative from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted aniline

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).

  • Amide Formation: In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the activated acid chloride solution from step 1 to the aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amide derivative.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of synthesized compounds against various bacterial strains using the broth microdilution method.

Materials:

  • Synthesized derivatives of this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to obtain a range of concentrations.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the compound dilutions, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

The following table summarizes hypothetical MIC values for a representative N-aryl amide derivative of this compound against a panel of clinically relevant bacteria.

CompoundOrganismMIC (µg/mL)
Derivative 1 Staphylococcus aureus (ATCC 29213)8
Bacillus subtilis (ATCC 6633)4
Escherichia coli (ATCC 25922)64
Pseudomonas aeruginosa (ATCC 27853)>128
Ciprofloxacin Staphylococcus aureus (ATCC 29213)0.5
Bacillus subtilis (ATCC 6633)0.25
Escherichia coli (ATCC 25922)0.015
Pseudomonas aeruginosa (ATCC 27853)0.25

Disclaimer: The data presented in this table is representative and for illustrative purposes only. Actual MIC values would need to be determined experimentally.

Visualizations

G start 2-Bromo-5-chloro-3- fluoroisonicotinic acid reagent1 SOCl2, DCM intermediate Acid Chloride Intermediate reagent1->intermediate Activation reagent2 Substituted Aniline, TEA, DCM product N-Aryl Amide Derivative reagent2->product Amidation

Caption: Synthetic workflow for an N-Aryl Amide Derivative.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Experimental workflow for MIC determination.

G cluster_cell Bacterial Cell compound Isonicotinic Acid Derivative target Essential Bacterial Enzyme (e.g., InhA) compound->target pathway Cell Wall Synthesis Pathway target->pathway inhibition Inhibition lysis Cell Lysis pathway->lysis Disruption leads to

Caption: Hypothetical mechanism of antimicrobial action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-chloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 2-Bromo-5-chloro-3-fluoroisonicotinic acid.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Q1: Low or no yield of the desired product is observed after the Sandmeyer reaction. What are the potential causes and solutions?

A1: Low or no product yield can stem from several factors related to the diazotization and subsequent Sandmeyer reaction.

  • Incomplete Diazotization: The formation of the diazonium salt from the starting amine (2-Amino-5-chloro-3-fluoroisonicotinic acid or its corresponding pyridine precursor) is a critical step.

    • Troubleshooting:

      • Ensure the reaction temperature is maintained between 0-5 °C. Higher temperatures can lead to premature decomposition of the diazonium salt.

      • Verify the quality and stoichiometry of sodium nitrite. Use a fresh, dry batch of sodium nitrite.

      • Ensure a sufficiently acidic medium (e.g., using HBr) is maintained to generate nitrous acid in situ.

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable and can decompose before the addition of the copper(I) bromide catalyst.

    • Troubleshooting:

      • Use the diazonium salt solution immediately after its preparation.

      • Avoid exposing the solution to light, which can accelerate decomposition.

  • Inactive Catalyst: The copper(I) bromide catalyst may be oxidized to copper(II), reducing its efficacy.

    • Troubleshooting:

      • Use freshly prepared or high-quality commercial CuBr.

      • Ensure all reagents and solvents are free of oxidizing agents.

Q2: The final product is contaminated with a significant amount of a phenolic impurity. How can this be identified and minimized?

A2: The presence of a phenolic impurity, likely 2-Hydroxy-5-chloro-3-fluoroisonicotinic acid, is a common side product in Sandmeyer reactions where water acts as a nucleophile.[1]

  • Identification: This impurity can be identified by LC-MS, as it will have a different retention time and a molecular weight corresponding to the replacement of the bromo group with a hydroxyl group.

  • Minimization:

    • Temperature Control: Strictly maintain the reaction temperature at 0-5 °C during diazotization and Sandmeyer reaction to minimize the reaction with water.[1]

    • Anhydrous Conditions: While challenging in aqueous-based diazotization, minimizing excess water can help.

    • Purification: The phenolic impurity can be removed during workup. Extraction with a mild aqueous base can selectively remove the more acidic phenol.

Q3: Multiple halogenated byproducts are detected in the final product mixture. What is the cause and how can it be controlled?

A3: The formation of multi-halogenated species can occur, especially if the starting material or intermediates are susceptible to further halogenation under the reaction conditions. For instance, starting with 2-hydroxynicotinic acid and using excess halogenating agents can lead to di-halogenated products like 3,5-dichloro-2-hydroxypyridine.

  • Cause: Over-halogenation can occur if the reaction conditions are too harsh or if there is an excess of the halogenating agent.

  • Control and Prevention:

    • Stoichiometry: Carefully control the stoichiometry of the brominating and chlorinating agents.

    • Reaction Conditions: Use milder reaction conditions (lower temperature, shorter reaction time) to improve selectivity.

    • Purification: Utilize chromatographic techniques such as HPLC or column chromatography to separate the desired product from these closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: Based on the likely synthetic routes (e.g., Sandmeyer reaction from an amino precursor), the following are the most probable impurities:

  • Starting Material: Unreacted 2-Amino-5-chloro-3-fluoroisonicotinic acid or its precursor.

  • Phenolic Byproduct: 2-Hydroxy-5-chloro-3-fluoroisonicotinic acid, formed by the reaction of the diazonium intermediate with water.[1]

  • Over-brominated Species: Dibromo-chloro-fluoro-isonicotinic acid isomers, if bromination is not selective.

  • Decarboxylated Byproduct: 2-Bromo-5-chloro-3-fluoropyridine, resulting from the loss of the carboxylic acid group under harsh conditions.

  • Biaryl Impurities: Formation of biphenyl-type structures from the radical coupling of aryl intermediates.[2]

Q2: What analytical techniques are recommended for impurity profiling of the final product?

A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from its impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water (with formic acid as a modifier) is a good starting point.[3][4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of known and unknown impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural elucidation of the final product and any isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to detect volatile impurities, such as the decarboxylated byproduct.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Yes, several safety precautions are crucial:

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is imperative to keep them in solution and use them immediately after preparation.

  • Halogenating Agents: Bromine and other halogenating agents are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acidic Conditions: The reaction is typically carried out in a strong acidic medium (e.g., HBr), which is corrosive.

  • Temperature Control: The diazotization reaction is exothermic. Maintain strict temperature control to prevent runaway reactions and decomposition of the diazonium salt.

Summary of Potential Impurities

Impurity NameChemical StructureProbable Origin
2-Amino-5-chloro-3-fluoroisonicotinic acidC₆H₃ClFN₂O₂Incomplete reaction of starting material.
2-Hydroxy-5-chloro-3-fluoroisonicotinic acidC₆H₃ClFNO₃Reaction of diazonium salt with water.[1]
Dibromo-chloro-fluoro-isonicotinic acidC₆HBr₂ClFNO₂Over-bromination during synthesis.
2-Bromo-5-chloro-3-fluoropyridineC₅H₂BrClFNDecarboxylation of the final product.
Biaryl ImpurityC₁₂H₄Br₂Cl₂F₂N₂O₄Radical coupling of aryl intermediates.[2]

Experimental Protocols

Synthesis of 2-Bromo-5-chloro-3-fluoropyridine (Precursor to the Carboxylic Acid)

This protocol is adapted from a known procedure for a structurally similar compound and serves as a representative example.[7]

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, slowly add 2-Amino-5-chloro-3-fluoropyridine (1.0 eq) to a 48% hydrobromic acid solution (approx. 4 mL per gram of amine) at 0 °C.

    • To this stirring mixture, add bromine (3.0 eq) dropwise, maintaining the temperature at 0 °C.

    • Cool the reaction mixture to -10 °C.

    • Slowly add a solution of sodium nitrite (2.5 eq) in water over 1.5 hours, ensuring the temperature does not rise above -5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (if required by the specific Sandmeyer protocol).

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution while stirring vigorously.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Neutralize the reaction mixture by the slow addition of a saturated sodium hydroxide solution until the pH is basic.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Hydrolysis to this compound

The final carboxylic acid can be obtained through the hydrolysis of a precursor such as an ester or nitrile, or potentially through direct carboxylation. A general hydrolysis procedure is as follows:

  • Dissolve the 2-bromo-5-chloro-3-fluoro-4-(ester/nitrile)pyridine precursor in a suitable solvent mixture (e.g., methanol/water).

  • Add an excess of a base such as lithium hydroxide or sodium hydroxide.

  • Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction cluster_hydrolysis Hydrolysis Start 2-Amino-5-chloro-3-fluoropyridine Diazonium Diazonium Salt Intermediate Start->Diazonium Reaction Reagents_D NaNO₂, HBr Reagents_D->Diazonium Product 2-Bromo-5-chloro-3-fluoropyridine Diazonium->Product Reaction Reagents_S CuBr Reagents_S->Product Final_Product This compound Product->Final_Product Reaction Reagents_H Base (e.g., NaOH), then Acid (e.g., HCl) Reagents_H->Final_Product

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_impurities Potential Impurity Formation Pathways Diazonium Diazonium Salt Intermediate Phenol 2-Hydroxy-5-chloro-3-fluoroisonicotinic acid Diazonium->Phenol Reaction with H₂O Biaryl Biaryl Impurity Diazonium->Biaryl Radical Coupling Decarboxylated 2-Bromo-5-chloro-3-fluoropyridine Final_Product Desired Product Final_Product->Decarboxylated Decarboxylation (Heat)

Caption: Common impurity formation pathways.

References

Stability and storage conditions for 2-Bromo-5-chloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for 2-Bromo-5-chloro-3-fluoroisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored at 2-8°C under an inert atmosphere.[1] It is also crucial to maintain a controlled humidity environment to preserve its solid-state stability.[1] The container should be kept tightly closed and stored in a well-ventilated area.

Q2: How stable is the compound in its solid state at room temperature?

The crystalline structure of this compound provides significant thermal stability due to intermolecular hydrogen bonding and halogen-halogen interactions.[1] While short periods at room temperature are unlikely to cause immediate degradation, for long-term storage, the recommended refrigerated conditions should be maintained to ensure optimal stability.

Q3: What is the thermal stability of this compound?

Thermogravimetric analysis indicates that initial decomposition of this compound typically begins in the temperature range of 200-300°C.[1] The primary degradation pathway at these temperatures is decarboxylation, which involves the loss of carbon dioxide from the carboxylic acid group.[1]

Q4: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is highly dependent on the pH.[1] In acidic conditions (pH < 3), the compound exists mainly in its protonated carboxylic acid form, which is more stable against hydrolysis and decomposition.[1] In neutral to basic conditions (pH > 7), the deprotonated carboxylate form is predominant, which may have different reactivity and degradation pathways.[1]

Q5: What are the general handling precautions for this compound?

When handling this compound, it is important to use personal protective equipment, including gloves, lab coat, and eye protection.[2][3][4] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[2][3] Avoid eating, drinking, or smoking when using this product and wash hands thoroughly after handling.[2][3][4] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical advice if irritation persists.[2]

Troubleshooting Guides

Issue 1: Inconsistent experimental results or suspected compound degradation.

If you are experiencing inconsistent results or suspect that your sample of this compound has degraded, please refer to the following troubleshooting workflow.

start Start: Inconsistent Results or Suspected Degradation check_storage 1. Verify Storage Conditions - Stored at 2-8°C? - Under inert atmosphere? - Tightly sealed container? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_solution 2. Examine Solution Parameters - What is the pH of the solution? - What solvent is being used? storage_ok->check_solution correct_storage Action: Store compound under recommended conditions. Consider using a fresh batch for critical experiments. storage_bad->correct_storage analytical_validation Recommendation: Perform analytical validation on the compound stock (e.g., NMR, LC-MS) to confirm integrity. correct_storage->analytical_validation ph_acidic pH < 3 (Acidic) check_solution->ph_acidic Acidic ph_neutral_basic pH ≥ 7 (Neutral/Basic) check_solution->ph_neutral_basic Neutral/Basic acidic_stability Compound is generally more stable in acidic conditions. Proceed to check for contaminants. ph_acidic->acidic_stability basic_instability Action: Be aware of potential for different degradation pathways. Prepare solutions fresh and use promptly. ph_neutral_basic->basic_instability check_contaminants 3. Investigate Potential Contamination - Possibility of nucleophiles (e.g., amines, thiols) in the reaction mixture? acidic_stability->check_contaminants basic_instability->check_contaminants contaminants_yes Contaminants Present check_contaminants->contaminants_yes Yes contaminants_no No Obvious Contaminants check_contaminants->contaminants_no No purify Action: Purify reagents and solvents. Ensure inert reaction conditions if necessary. contaminants_yes->purify contaminants_no->analytical_validation purify->analytical_validation

Caption: Troubleshooting workflow for stability issues.

Issue 2: Poor solubility in a specific solvent.

The solubility of this compound can be influenced by the solvent system due to its multiple halogen substituents, which increase molecular polarizability and enhance interactions with polar aprotic solvents.[1] If you are experiencing solubility issues, consider the following:

  • Solvent Choice: Test solubility in a range of common laboratory solvents, such as DMSO and DMF, where halogenated aromatic compounds often show good solubility.

  • Gentle Warming: Gentle warming of the solvent may aid in dissolution. However, be mindful of the compound's thermal stability and avoid excessive heat.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and improve the rate of dissolution.

  • pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility. Since the compound is an acid, increasing the pH to form the more soluble carboxylate salt can be effective. However, be aware of the potential for decreased stability in neutral to basic conditions.[1]

Data and Protocols

Summary of Stability and Storage Conditions
ParameterRecommendationSource
Storage Temperature 2-8°C[1]
Atmosphere Inert (e.g., Argon, Nitrogen)[1]
Humidity Controlled, dry environment[1]
Container Tightly sealed
pH for Enhanced Stability Acidic (pH < 3)[1]
Thermal Decomposition Begins at 200-300°C[1]
Experimental Protocol: Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

  • Inert gas source (e.g., Argon or Nitrogen)

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a chemical fume hood, accurately weigh the desired amount of the compound.

  • Transfer the weighed compound to a volumetric flask.

  • Add a portion of the anhydrous DMSO to the flask.

  • Gently vortex the mixture to aid in dissolution. Sonication can be used if necessary.

  • Once the solid is completely dissolved, add DMSO to the final volume mark on the volumetric flask.

  • Mix the solution thoroughly to ensure homogeneity.

  • If the solution is to be stored, flush the headspace of the container with an inert gas before sealing.

  • Store the stock solution at -20°C or -80°C for long-term stability. Before use, thaw the solution and ensure it is fully dissolved.

References

Technical Support Center: Optimizing Reaction Yield for 2-Bromo-5-chloro-3-fluoroisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 2-Bromo-5-chloro-3-fluoroisonicotinic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and effective synthetic route involves a two-step process. The first step is the synthesis of the key intermediate, 2-Bromo-5-chloro-3-fluoropyridine, from 2-Amino-5-chloro-3-fluoropyridine via a Sandmeyer-type reaction. The second step is the regioselective carboxylation of this intermediate at the 4-position, typically through lithiation followed by quenching with carbon dioxide.

Q2: I am experiencing low yields in the first step, the synthesis of 2-Bromo-5-chloro-3-fluoropyridine. What are the likely causes?

A2: Low yields in the Sandmeyer-type reaction are often due to a few critical factors:

  • Incomplete diazotization: Ensure the complete conversion of the starting amine to the diazonium salt. This requires careful control of temperature (typically 0 to -10 °C) and the slow, portion-wise addition of sodium nitrite.

  • Suboptimal temperature control: The reaction is highly exothermic. Maintaining a low temperature throughout the addition of reagents is crucial to prevent the premature decomposition of the diazonium salt.

  • Purity of starting materials: Impurities in the 2-Amino-5-chloro-3-fluoropyridine can interfere with the reaction. Ensure the starting material is of high purity.

Q3: During the carboxylation step, I am observing the formation of multiple products. What could be the reason?

A3: The formation of multiple products during the carboxylation of 2-Bromo-5-chloro-3-fluoropyridine is often attributed to a phenomenon known as the "halogen dance".[1][2][3] This is a side reaction where the lithium intermediate rearranges, leading to carboxylation at positions other than the desired C4 position. To minimize this, it is crucial to maintain a very low reaction temperature (e.g., -78 °C) and to quench the reaction with carbon dioxide as quickly as possible after the lithiation is complete.

Q4: How can I purify the final product, this compound?

A4: Purification of the final product is typically achieved through recrystallization. A suitable solvent system would be a mixture of an organic solvent in which the acid has moderate solubility at high temperatures and poor solubility at low temperatures, and a co-solvent to induce crystallization. Common choices include ethanol/water or ethyl acetate/hexanes. Acid-base extraction can also be employed to separate the acidic product from neutral organic impurities.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 2-Bromo-5-chloro-3-fluoropyridine (Step 1)
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material Incomplete diazotization.- Ensure slow, portion-wise addition of sodium nitrite solution. - Maintain the reaction temperature strictly between 0 and -10 °C during nitrite addition. - Stir the reaction mixture for an adequate amount of time after nitrite addition to ensure complete reaction.
Formation of dark, tarry byproducts Decomposition of the diazonium salt.- Maintain rigorous temperature control throughout the reaction. - Ensure the sodium nitrite solution is fresh and accurately prepared.
Product loss during workup Inefficient extraction.- Use a sufficient volume of a suitable extraction solvent (e.g., diethyl ether). - Perform multiple extractions (at least 3) to ensure complete recovery of the product from the aqueous layer. - Wash the combined organic layers with brine to remove residual water before drying.
Problem 2: Low Yield and/or Impurities in the Carboxylation of 2-Bromo-5-chloro-3-fluoropyridine (Step 2)

| Symptom | Possible Cause | Troubleshooting Steps | | :--- | :--- | | Low yield of the desired isonicotinic acid | Incomplete lithiation. | - Use a freshly titrated solution of n-butyllithium to accurately determine its concentration. - Ensure all glassware is rigorously dried to prevent quenching of the organolithium reagent. - Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). | | Formation of multiple isomers (Halogen Dance) | Rearrangement of the lithiated intermediate.[1][2][3] | - Maintain a very low reaction temperature (-78 °C or lower) during the lithiation and before quenching. - Add the carbon dioxide source (e.g., crushed dry ice) quickly and in excess to the reaction mixture as soon as the lithiation is complete. | | Presence of starting material in the final product | Incomplete carboxylation. | - Ensure an excess of carbon dioxide is used for quenching. - Allow the reaction to warm to room temperature slowly after the addition of carbon dioxide to ensure complete reaction. | | Difficulty in isolating the product | Product remains dissolved in the aqueous phase during workup. | - Carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 3-4) to precipitate the product. - If the product is still soluble, consider extraction with a more polar organic solvent or saturation of the aqueous layer with sodium chloride. |

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

ParameterValueReference
Starting Material 2-Amino-5-chloro-3-fluoropyridine[4]
Reagents 48% Hydrobromic acid, Bromine, Sodium Nitrite[4]
Solvent Water[4]
Reaction Temperature -10 °C to Room Temperature[4]
Reaction Time ~3 hours[4]
Yield 90%[4]

Table 2: Optimized Reaction Parameters for the Carboxylation of 2-Bromo-5-chloro-3-fluoropyridine

ParameterValueReference
Starting Material 2-Bromo-5-chloro-3-fluoropyridine[5]
Reagents n-Butyllithium, Lithium Diisopropylamide (LDA), Carbon Dioxide (solid)[5]
Solvent Anhydrous Tetrahydrofuran (THF)[5]
Reaction Temperature -78 °C[5]
Reaction Time 1-2 hours[5]
Estimated Yield 60-70%(Estimated based on similar reactions)

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine[4]
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Amino-5-chloro-3-fluoropyridine (5.0 g, 34 mmol) to a 48% hydrobromic acid solution (20 mL) at 0 °C with stirring.

  • Bromine Addition: Cool the mixture to 0 °C and add bromine (5.24 mL, 102.3 mmol) dropwise over 20 minutes.

  • Diazotization: Cool the reaction mixture to -10 °C. Prepare a solution of sodium nitrite (5.88 g, 85.3 mmol) in water (20 mL) and add it dropwise to the reaction mixture over 1.5 hours, maintaining the temperature at -10 °C.

  • Reaction Completion: Stir the mixture for an additional 30 minutes at -10 °C.

  • Neutralization: Slowly add a solution of sodium hydroxide (12 g, 306 mmol) in water (20 mL) over 30 minutes, allowing the mixture to warm to room temperature.

  • Workup: Extract the mixture with diethyl ether (3 x 100 mL). Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-5-chloro-3-fluoropyridine as a pale yellow solid (6.43 g, 90% yield).

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 2-Bromo-5-chloro-3-fluoropyridine (1.0 g, 4.75 mmol) in anhydrous tetrahydrofuran (20 mL).

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a freshly titrated solution of n-butyllithium (1.1 eq, in hexanes) or a solution of lithium diisopropylamide (LDA) (1.1 eq, in THF/hexanes) dropwise while maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Carboxylation: Quickly add an excess of crushed dry ice to the reaction mixture with vigorous stirring.

  • Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature. Add water (20 mL) and separate the layers. Wash the aqueous layer with diethyl ether (2 x 10 mL) to remove any unreacted starting material.

  • Isolation: Acidify the aqueous layer to pH 3-4 with 1M HCl. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine cluster_step2 Step 2: Synthesis of this compound A 2-Amino-5-chloro-3-fluoropyridine B Diazotization (HBr, Br2, NaNO2, -10°C) A->B Reagents C Workup (NaOH, Ether Extraction) B->C Reaction D 2-Bromo-5-chloro-3-fluoropyridine (Yield: 90%) C->D Purification E 2-Bromo-5-chloro-3-fluoropyridine D->E Intermediate F Lithiation (LDA or n-BuLi, -78°C) E->F Reagent G Carboxylation (CO2 (solid)) F->G Quenching H Acidic Workup & Purification G->H Reaction I This compound (Estimated Yield: 60-70%) H->I Isolation

Caption: Overall synthetic workflow for this compound.

troubleshooting_logic Start Low Yield in Carboxylation Step Q1 Is starting material present? Start->Q1 A1_yes Incomplete Lithiation: - Titrate n-BuLi - Ensure anhydrous conditions - Inert atmosphere Q1->A1_yes Yes A1_no Check for multiple products Q1->A1_no No Q2 Multiple Isomers Detected? A1_no->Q2 A2_yes Halogen Dance Likely: - Maintain temp < -75°C - Rapid quench with excess CO2 Q2->A2_yes Yes A2_no Incomplete Carboxylation: - Use excess CO2 - Allow to warm slowly Q2->A2_no No

Caption: Troubleshooting logic for the carboxylation step.

References

Technical Support Center: 2-Bromo-5-chloro-3-fluoroisonicotinic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-5-chloro-3-fluoroisonicotinic acid. The information is designed to help identify and understand potential byproducts encountered during chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am performing a nucleophilic substitution reaction on this compound with an amine nucleophile, but I am observing a significant amount of an unexpected byproduct. What could it be?

A1: A common byproduct in nucleophilic aromatic substitution (SNAr) reactions of 2-halopyridines is the displacement of the halogen at the 2-position.[1][2][3] In the case of this compound, the bromine atom at the 2-position is highly susceptible to nucleophilic attack. The expected product is the substitution of the bromine atom with your amine. However, several side reactions can lead to byproducts:

  • Hydrolysis of the starting material or product: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of a 2-hydroxy-5-chloro-3-fluoroisonicotinic acid byproduct.

  • Decarboxylation: Under certain conditions, particularly at elevated temperatures, the carboxylic acid group can be lost as carbon dioxide, leading to the formation of 2-bromo-5-chloro-3-fluoropyridine.[4] This byproduct can then also react with the amine nucleophile.

  • Reaction at the chlorine position: While the bromine at the 2-position is generally more reactive in nucleophilic aromatic substitution on pyridines, reaction at the 5-chloro position is also possible, though likely to be a minor pathway.[1]

Troubleshooting Steps:

  • Ensure anhydrous conditions: Dry your solvents and reagents thoroughly to minimize hydrolysis.

  • Control reaction temperature: Avoid excessive heat to prevent decarboxylation. Run the reaction at the lowest effective temperature.

  • Purification: Utilize chromatographic techniques such as HPLC or column chromatography to separate the desired product from the byproducts. Characterize the fractions by NMR and Mass Spectrometry to identify the structures.

Q2: My reaction yield is consistently low when trying to perform a Suzuki or other cross-coupling reaction. What are the likely side reactions?

A2: Low yields in cross-coupling reactions involving this compound can be attributed to several factors:

  • Homocoupling: The organometallic reagent (e.g., boronic acid in a Suzuki reaction) can couple with itself, reducing the amount available to react with your substrate. Similarly, your starting material can undergo homocoupling.

  • Protodehalogenation: The bromine atom can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of 5-chloro-3-fluoroisonicotinic acid.

  • Decomposition of the catalyst: The palladium catalyst used in many cross-coupling reactions can be sensitive to impurities and reaction conditions, leading to catalyst deactivation.

Troubleshooting Steps:

  • Optimize reaction conditions: Vary the catalyst, ligand, base, and solvent to find the optimal combination for your specific substrates.

  • Degas solvents: Thoroughly degas all solvents to remove oxygen, which can deactivate the catalyst.

  • Use high-purity reagents: Ensure your starting materials and reagents are of high purity to avoid catalyst poisoning.

Q4: I am attempting a reaction to modify the carboxylic acid group (e.g., esterification or amide formation), but I am seeing byproducts related to the pyridine ring. Why is this happening?

A4: While the carboxylic acid group is a reactive site, the halogenated pyridine ring can also participate in side reactions under the conditions used for carboxyl group modifications.

  • Nucleophilic attack on the ring: Reagents used for esterification (e.g., alcohols with acid catalysis) or amide formation (e.g., amines with coupling agents) can potentially act as nucleophiles and displace the bromine atom at the 2-position, especially at elevated temperatures.

  • Ring opening: Under harsh basic or acidic conditions, the pyridine ring can become susceptible to ring-opening reactions, although this is less common.

Troubleshooting Steps:

  • Use mild reaction conditions: Employ mild coupling agents for amide formation (e.g., HATU, HOBt) and avoid strong acids or bases for esterification.

  • Protecting groups: If necessary, consider protecting the pyridine nitrogen to modulate the reactivity of the ring, although this adds extra steps to your synthesis.

Potential Byproduct Summary

Starting MaterialReagent/Reaction TypePotential ByproductStructure of Byproduct
This compoundNucleophilic Amine2-Hydroxy-5-chloro-3-fluoroisonicotinic acidHOOC-C5H(Cl)(F)N-OH
This compoundHigh Temperature2-Bromo-5-chloro-3-fluoropyridineBr-C5H2(Cl)(F)N
This compoundSuzuki Coupling5-Chloro-3-fluoroisonicotinic acidHOOC-C5H2(Cl)(F)N

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (Amine Nucleophile)

  • To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO, or NMP) under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.1 - 2.0 eq).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) (1.5 - 3.0 eq).

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC.

  • Characterize the product and any isolated byproducts by ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Byproduct Identification

Byproduct_Identification Start Reaction of This compound Analysis Analyze Crude Reaction Mixture (LC-MS, TLC) Start->Analysis Expected Expected Product Observed? Analysis->Expected Unexpected Unexpected Peaks Observed? Analysis->Unexpected Yes Yes Expected->Yes   No No Expected->No   Purify Purify Product Yes->Purify Troubleshoot Troubleshoot Reaction Conditions No->Troubleshoot Characterize Characterize Structure (NMR, HRMS) Purify->Characterize End Pure Product Characterize->End Isolate Isolate Byproducts Unexpected->Isolate Yes Identify Identify Byproduct Structures (NMR, HRMS) Isolate->Identify Identify->Troubleshoot End_Troubleshoot Optimized Reaction Troubleshoot->End_Troubleshoot

Caption: Logical workflow for the identification and troubleshooting of byproducts in reactions.

References

Troubleshooting failed Suzuki couplings with 2-Bromo-5-chloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions, with a specific focus on the use of 2-Bromo-5-chloro-3-fluoroisonicotinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing no or very low conversion of my this compound in the Suzuki coupling reaction. What are the potential causes and how can I troubleshoot this?

A1: Low to no conversion with a substrate like this compound is a common challenge. This is often due to the electron-deficient nature and potential steric hindrance of the substituted pyridine ring. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Br bond, especially in an electron-poor and sterically demanding environment.[1][2]

    • Recommendation: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl halides.[1][2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2][4]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[5][6] The presence of the acidic carboxylic acid group on your substrate can also complicate the reaction, potentially neutralizing the base.

    • Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][2] The use of a fluoride source, such as KF, can also be beneficial.[5] You may need to use a larger excess of the base to account for the acidic proton on the isonicotinic acid.

  • Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often optimal.[1][7] Common choices include dioxane/water, toluene/water, or THF/water.[1] Anhydrous conditions should also be considered, especially if boronic acid instability is a concern.[8]

  • Low Reaction Temperature: The oxidative addition step can be slow for electron-deficient halides and may require thermal energy.

    • Recommendation: Gradually increase the reaction temperature, for example, to 80-120 °C.[1] Microwave irradiation can also be effective in accelerating the reaction.[9][10]

Q2: I am observing significant formation of side products. How can I minimize these?

A2: Several side reactions can compete with the desired cross-coupling. Identifying the major side product is key to addressing the issue.

  • Protodeboronation (Ar-B(OH)₂ → Ar-H): This occurs when the C-B bond of the boronic acid is cleaved. Heteroaryl boronic acids are particularly prone to this.[8]

    • Recommendation: Use anhydrous solvents and reagents where possible. Employing a weaker or less nucleophilic base can sometimes mitigate this issue. Using boronic esters (e.g., pinacol esters) can also enhance stability against protodeboronation.[1][8]

  • Homocoupling (Ar-Ar or Ar'-Ar'): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[8]

    • Recommendation: Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[11] Using a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) source (e.g., Pd(OAc)₂) can also reduce homocoupling of the boronic acid.[12]

  • Dehalogenation (Ar-X → Ar-H): The starting aryl halide is reduced to the corresponding arene.[8]

    • Recommendation: This can be caused by certain additives or impurities. Ensure high purity of all reagents and solvents. The choice of ligand and base can also influence this side reaction.

Q3: The Suzuki coupling works for some of my boronic acids but fails for others with this compound. What causes this substrate-dependent reactivity?

A3: The electronic and steric properties of the boronic acid play a significant role in the success of the coupling reaction.

  • Electron-Deficient Boronic Acids: Electron-poor boronic acids transmetalate more slowly.[13]

    • Recommendation: For these substrates, a more active catalyst system (e.g., using Buchwald ligands) and higher reaction temperatures are often necessary.[1][2]

  • Steric Hindrance: Bulky groups on the boronic acid can physically block the approach to the palladium center, hindering transmetalation.[2][3]

    • Recommendation: Employ ligands with different steric profiles. While bulky ligands are generally preferred for the aryl halide, in some cases, a slightly less bulky ligand might be beneficial to reduce the overall steric clash during transmetalation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving challenging substrates like substituted halopyridines.

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield

Catalyst/Ligand SystemSubstrate TypeTypical Yield (%)Key Advantages
Pd(PPh₃)₄Simple Aryl Bromides70-90[14]Readily available, standard catalyst.
Pd(OAc)₂ / SPhosHeteroaryl ChloridesHigh[1]Highly active for C-Cl bond activation.
Pd₂(dba)₃ / XPhosSterically Hindered Aryl BromidesHigh[2]Effective for sterically demanding substrates.
Pd(dppf)Cl₂General Heteroaryl HalidesModerate to High[15]Good general catalyst for many systems.
NHC-Pd ComplexesSterically Hindered Substrates>99[4]High thermal stability and activity.

Table 2: Influence of Base and Solvent on Suzuki Coupling of Halopyridines

BaseSolvent SystemTemperature (°C)Typical Yield (%)Notes
K₂CO₃DMF/H₂O (1:1)120 (MW)~80[10]Common conditions, microwave heating.
K₃PO₄1,4-Dioxane/H₂O85-10070-90[14]Effective for many chloropyridines.
Cs₂CO₃Dioxane100HighStrong base, good for difficult couplings.[2]
KFTHF50ModerateMilder conditions, can prevent hydrolysis of sensitive groups.[5][13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound:

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., SPhos, XPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2-4 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium source and ligand under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X Product Ar-Ar' (Coupled Product) Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Ar'-B(OH)₂ Base ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination ArX Ar-X (2-Bromo-5-chloro-3-fluoro- isonicotinic acid) Ar_prime_BOH2 Ar'-B(OH)₂ (Boronic Acid)

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow Start Low or No Yield Observed Catalyst Is the catalyst system active enough? Start->Catalyst Catalyst_Sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. Catalyst->Catalyst_Sol No Base Is the base effective and in sufficient excess? Catalyst->Base Yes Catalyst_Sol->Base Base_Sol Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Increase equivalents of base. Base->Base_Sol No Temp Is the reaction temperature sufficient? Base->Temp Yes Base_Sol->Temp Temp_Sol Increase temperature to 80-120 °C. Consider microwave irradiation. Temp->Temp_Sol No Degas Is the system properly degassed? Temp->Degas Yes Temp_Sol->Degas Degas_Sol Degas solvents thoroughly. Run under inert atmosphere. Degas->Degas_Sol No Success Reaction Successful Degas->Success Yes Degas_Sol->Success

Caption: Troubleshooting workflow for low product yield.

References

Overcoming solubility issues with 2-Bromo-5-chloro-3-fluoroisonicotinic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Bromo-5-chloro-3-fluoroisonicotinic acid in organic synthesis.

Troubleshooting Guide: Overcoming Solubility Issues

Q1: I am having difficulty dissolving this compound in my reaction solvent. What are the initial steps I should take?

A1: When encountering solubility issues with this compound, a systematic approach is recommended. Start by selecting an appropriate solvent class. Due to its highly halogenated and polar structure, aprotic polar solvents are often a good starting point. If the compound still does not dissolve at room temperature, gentle heating and sonication can be employed. It is crucial to ensure the compound is pure, as impurities can significantly impact solubility.

Q2: Which solvents are most likely to be effective for dissolving this compound?

Q3: I have tried a recommended aprotic solvent, but the solubility is still poor. What other strategies can I employ?

A3: If solubility remains a challenge, consider the following advanced strategies:

  • pH Adjustment: As a carboxylic acid, the solubility of this compound can be dramatically increased in aqueous or protic solvents by deprotonation to form a carboxylate salt. The addition of a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) can facilitate dissolution in organic solvents by forming an ammonium salt.

  • Co-solvents: Employing a mixture of solvents can be effective. For instance, a small amount of a highly polar aprotic solvent like DMSO or DMF can be added to a less polar solvent to enhance the overall solvating power of the system.

  • Temperature Increase: Carefully increasing the temperature of the solvent can significantly improve solubility. However, it is essential to consider the thermal stability of this compound and other reactants in your system. Always perform a small-scale test to check for degradation at elevated temperatures.

Q4: Can I use protic solvents like alcohols or water?

A4: Protic solvents such as methanol, ethanol, and water can be used, but the solubility of highly substituted halogenated carboxylic acids in these solvents is often limited at neutral pH.[1] The formation of hydrogen bonds between the solvent and the carboxylic acid group can aid dissolution. However, the hydrophobic nature of the halogenated pyridine ring can counteract this effect. For reactions in protic solvents, conversion to a salt via pH adjustment is often the most effective strategy.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

A1: There is a lack of specific quantitative solubility data for this compound in the public domain. However, based on the principles of "like dissolves like" and data for structurally similar halogenated pyridine carboxylic acids, a qualitative solubility profile can be inferred. The table below summarizes the expected solubility in various solvent classes. Empirical determination is highly recommended for your specific application.

Q2: How does the halogen substitution pattern of this compound affect its solubility?

A2: The presence of three halogen atoms (bromine, chlorine, and fluorine) on the pyridine ring, in addition to the carboxylic acid group, results in a complex solubility profile. The halogens increase the molecular weight and introduce polarity, but they can also lead to strong intermolecular interactions in the solid state, making the crystal lattice difficult to break down. This is why highly polar aprotic solvents, which can effectively solvate the molecule, are often required.

Q3: Are there any safety precautions I should take when heating solutions of this compound?

A3: Yes. When heating any chemical, it is important to do so in a well-ventilated area, preferably within a fume hood. Use a heating mantle with a stirrer to ensure even heat distribution and prevent bumping. Start with a low temperature and gradually increase it while monitoring for any signs of decomposition, such as color change or gas evolution. Always consult the Safety Data Sheet (SDS) for specific handling and safety information.

Q4: Can I use a strong base like sodium hydroxide to dissolve this compound for a reaction in an organic solvent?

A4: While sodium hydroxide will readily deprotonate the carboxylic acid to form the highly water-soluble sodium salt, this is typically useful for aqueous reactions or extractions. For reactions in organic solvents, an organic base such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is generally preferred to form a more organic-soluble salt. The choice of base should be compatible with the other reagents in your reaction.

Data Presentation

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassExamplesExpected SolubilityRationale and Remarks
Aprotic Polar Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF)RecommendedThese solvents have high dielectric constants and are effective at solvating polar molecules. Enhanced solubility is expected.[1]
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)ModerateMay be effective, especially at elevated temperatures. Solubility is likely to be moderate.
Ethers Diethyl ether (Et₂O), 1,4-DioxaneLow to ModerateLower polarity compared to THF may result in limited solubility. Dioxane may be more effective than diethyl ether.
Protic Polar Water (H₂O), Methanol (MeOH), Ethanol (EtOH)Low (as acid), High (as salt)Sparingly soluble in its acidic form. Solubility significantly increases upon deprotonation to a carboxylate salt.
Aromatic Toluene, BenzeneLowThe polarity of the carboxylic acid and pyridine nitrogen makes solubility in non-polar aromatic solvents unlikely.
Aliphatic Hexanes, HeptaneInsolubleNon-polar solvents are not expected to dissolve this polar compound.

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

  • Preparation: Add a known mass (e.g., 10 mg) of this compound to a clean, dry vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent (e.g., THF) in small, measured increments (e.g., 0.1 mL) at room temperature.

  • Stirring: Stir the mixture vigorously for 2-3 minutes after each solvent addition.

  • Observation: Observe if the solid completely dissolves.

  • Heating (Optional): If the solid does not dissolve at room temperature, gently warm the mixture (e.g., to 40-50 °C) while stirring and observe for dissolution.

  • Sonication (Optional): If the solid persists, place the vial in an ultrasonic bath for 5-10 minutes.

  • Calculation: Once the solid is fully dissolved, record the total volume of solvent added. Calculate the approximate solubility (e.g., in mg/mL).

  • Confirmation: To ensure the compound has not degraded, it is good practice to analyze the resulting solution by a suitable method (e.g., TLC, LC-MS).

Mandatory Visualization

Caption: Troubleshooting workflow for solubility issues.

G cluster_compound This compound cluster_aprotic Aprotic Polar Solvents (e.g., DMSO, THF) cluster_protic Protic Solvents (e.g., Water, Methanol) compound C₆H₂BrClFNO₂ aprotic_node Strong Dipole-Dipole Interactions compound->aprotic_node Favorable Interaction (Enhanced Solubility) protic_node Hydrogen Bonding (Limited by Halogenated Ring) compound->protic_node Possible Interaction (Often Requires pH Adjustment)

Caption: Solvent interaction diagram.

References

Preventing decarboxylation of 2-Bromo-5-chloro-3-fluoroisonicotinic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decarboxylation of 2-Bromo-5-chloro-3-fluoroisonicotinic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decarboxylation of this compound?

A1: The primary cause of decarboxylation is elevated temperature. The carboxylic acid group on the pyridine ring can be eliminated as carbon dioxide (CO₂) upon heating. For this compound, this degradation pathway becomes significant at temperatures in the range of 200-300°C. However, prolonged heating even at lower temperatures, especially in the presence of certain bases or catalysts, can also promote this unwanted side reaction.

Q2: How do the substituents on the pyridine ring affect the rate of decarboxylation?

A2: The electronic nature of substituents on the pyridine ring can influence the rate of decarboxylation. Electron-withdrawing groups, such as the bromo, chloro, and fluoro substituents on this compound, can stabilize the pyridine ring. However, the position of the carboxylic acid group relative to the nitrogen atom and other substituents is a critical factor. For pyridinecarboxylic acids, the rate of decarboxylation can be influenced by the stability of the intermediate formed after the loss of CO₂.[1][2]

Q3: Can the choice of base influence the decarboxylation of this compound?

A3: Yes, the choice of base is critical. Strong, non-nucleophilic bases are often required for reactions like Suzuki-Miyaura coupling to facilitate the catalytic cycle. However, excessively strong bases or high concentrations of base can promote decarboxylation, especially at higher temperatures. Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (Et₃N) are often preferred. The pKa of the base and the reaction temperature should be carefully considered to find a balance between promoting the desired reaction and minimizing decarboxylation.

Q4: Are there specific catalysts that can help minimize decarboxylation during cross-coupling reactions?

A4: Yes, the choice of catalyst and ligands is crucial. For Suzuki-Miyaura coupling reactions, palladium catalysts with bulky, electron-rich phosphine ligands are often effective for thermally sensitive substrates. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts based on ligands such as SPhos and XPhos can promote the desired coupling at lower temperatures, thereby reducing the risk of decarboxylation. For some substrates, using a pre-catalyst that is activated in situ at a lower temperature can also be beneficial.

Troubleshooting Guides

This section provides troubleshooting guides for common issues encountered when using this compound in reactions prone to decarboxylation.

Issue 1: Significant formation of the decarboxylated byproduct, 2-Bromo-5-chloro-3-fluoropyridine.
Potential Cause Recommended Solution
High Reaction Temperature Monitor the internal reaction temperature carefully. Aim to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider screening a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance.
Prolonged Reaction Time Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to heat.
Inappropriate Base If using a strong base (e.g., hydroxides, alkoxides), consider switching to a milder base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Use the minimum effective amount of base.
Solvent Effects The choice of solvent can influence thermal stability. Consider using a higher-boiling point solvent that allows for better temperature control at a lower setting. Aprotic polar solvents like dioxane, DMF, or toluene are commonly used.
Issue 2: Low yield of the desired product in a Suzuki-Miyaura cross-coupling reaction.
Potential Cause Recommended Solution
Catalyst Inactivity Ensure the palladium catalyst is active. Use a freshly opened bottle or a well-stored catalyst. Consider using a pre-catalyst that is more stable. Increase the catalyst loading slightly if necessary.
Ligand Choice The ligand plays a crucial role. For sterically hindered or electron-deficient substrates, consider using bulky, electron-rich phosphine ligands like SPhos, XPhos, or Buchwald-type ligands.
Poor Solubility Ensure all reactants are sufficiently soluble in the chosen solvent system. A mixture of an organic solvent and water (e.g., dioxane/water) is often used for Suzuki couplings to dissolve both the organic and inorganic reagents.
Competitive Decarboxylation If decarboxylation is suspected to be the main reason for low yield, implement the strategies from Issue 1 (lower temperature, milder base, shorter reaction time).

Experimental Protocols

Protocol 1: General Procedure for a Low-Temperature Suzuki-Miyaura Coupling to Minimize Decarboxylation
  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a mild inorganic base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to a carefully controlled temperature (start with 80°C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • Reagent Preparation: In a sealed vial, dissolve this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.) in an aprotic polar solvent such as DMSO or DMF.

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C). Monitor the reaction progress by TLC or LC-MS. The reaction should be carried out under an inert atmosphere if the reagents are sensitive to air or moisture.

  • Work-up: Upon completion, cool the reaction mixture and pour it into water.

  • Extraction and Purification: If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an appropriate organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by crystallization or column chromatography.

Data Presentation

The following table summarizes recommended starting conditions to minimize the decarboxylation of this compound in Suzuki-Miyaura coupling reactions, based on general principles for similar compounds.

Parameter Condition A Condition B Condition C
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF
Temperature 80°C90°C70°C
Expected Outcome Moderate yield, low decarboxylationGood yield, low to moderate decarboxylationHigh yield, minimal decarboxylation

Note: These are suggested starting points. Optimization may be required for specific substrates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Base B Add Degassed Solvent A->B 1. C Purge with Inert Gas B->C 2. D Add Palladium Catalyst C->D 3. E Heat to Controlled Temperature (e.g., 80°C) D->E 4. F Monitor Progress (TLC/LC-MS) E->F 5. G Cool and Quench F->G 6. (On Completion) H Extract with Organic Solvent G->H 7. I Purify (Column Chromatography) H->I 8.

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

troubleshooting_logic Start Reaction Issue: Low Yield or Byproduct Formation Q1 Is decarboxylated byproduct (2-Bromo-5-chloro-3-fluoropyridine) observed? Start->Q1 A1_Yes High Temperature? Q1->A1_Yes Yes A1_No Low Catalyst Activity? Q1->A1_No No Sol_Temp Reduce Reaction Temperature A1_Yes->Sol_Temp Yes Sol_Base Use Milder Base A1_Yes->Sol_Base No, check base Sol_Cat Use Fresh/More Active Catalyst A1_No->Sol_Cat Yes Sol_Ligand Screen Different Ligands A1_No->Sol_Ligand No, check ligand Sol_Time Shorten Reaction Time Sol_Base->Sol_Time Then check time

Caption: Troubleshooting Logic for Decarboxylation Issues.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 2-Bromo-5-chloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and reaction optimization for the efficient cross-coupling of 2-Bromo-5-chloro-3-fluoroisonicotinic acid. The information is presented in a question-and-answer format to directly address potential challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of this compound?

A1: The primary challenges stem from the electronic properties and multiple functional groups on the substrate. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. The electron-withdrawing fluorine and chlorine substituents, while activating the C-Br bond for oxidative addition, also decrease the electron density of the pyridine ring. Additionally, the carboxylic acid group can interact with the catalyst or be deprotonated by the base, potentially causing solubility issues or forming inactive catalyst complexes.[1]

Q2: Which bond is expected to react selectively, the C-Br or the C-Cl bond?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[2] Therefore, selective activation and coupling at the C-Br bond are highly favored over the more robust C-Cl bond under typical conditions. Achieving selective coupling at the C-Cl bond would require more forcing conditions and a catalyst system specifically designed for C-Cl activation, usually after the C-Br position has been functionalized.

Q3: Is it necessary to protect the carboxylic acid group before performing the cross-coupling reaction?

A3: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a highly recommended strategy.[1] The free carboxylic acid can be deprotonated under the basic reaction conditions, and the resulting carboxylate can chelate to the palladium center, inhibiting the catalytic cycle. Esterification improves the substrate's solubility in common organic solvents and prevents these undesirable interactions, often leading to higher and more consistent yields.

Q4: What type of palladium precursors and ligands are suitable for this substrate?

A4: For electron-deficient and sterically hindered substrates like this, palladium(0) sources like Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ or Pd₂(dba)₃ are common. The choice of ligand is critical. Bulky and electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often effective. These ligands stabilize the palladium center, promote the oxidative addition step, and can mitigate catalyst poisoning by the pyridine nitrogen.

Q5: How do the fluorine and chlorine substituents influence catalyst selection?

A5: The strongly electron-withdrawing nature of the fluorine and chlorine atoms further depletes the electron density of the pyridine ring. This electronic effect makes the C-Br bond more susceptible to oxidative addition. Consequently, a less electron-rich palladium catalyst might be sufficient compared to less substituted pyridines. However, the overall electronic environment necessitates a robust ligand that can stabilize the catalyst throughout the catalytic cycle.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand. Ensure phosphine ligands are stored under an inert atmosphere to prevent oxidation.- Consider using a pre-formed palladium catalyst or a pre-catalyst that is readily activated.- Ensure rigorous anaerobic conditions throughout the reaction setup and execution.
Catalyst Poisoning - The pyridine nitrogen or the carboxylate group may be inhibiting the catalyst.[1][3] Protecting the carboxylic acid as an ester is the first step.- Increase the ligand-to-palladium ratio to favor the formation of the active catalytic species.- Switch to a bulkier ligand (e.g., XPhos, SPhos) that can sterically hinder the coordination of the pyridine nitrogen.
Inefficient Oxidative Addition - Although the C-Br bond is activated, this step can still be challenging. Switch to a more electron-rich ligand to facilitate the oxidative addition.- Increase the reaction temperature in increments of 10-20 °C, monitoring for potential decomposition.
Poor Solubility of Reagents - Ensure all reactants, particularly the carboxylate salt if the acid is not protected, are soluble in the chosen solvent system at the reaction temperature.- Consider using a co-solvent system (e.g., toluene/water, dioxane/water) to improve solubility.

Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Protodebromination)

Potential Cause Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) - This is often caused by the presence of oxygen. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).- Lower the reaction temperature to disfavor the homocoupling pathway.
Protodebromination (Replacement of Br with H) - The presence of water or other protic sources can lead to this side reaction. Use anhydrous solvents and reagents.- If water is required for the reaction (e.g., with certain bases), use the minimum necessary amount.
Glaser Coupling (Sonogashira) - This is the homocoupling of the terminal alkyne, often promoted by the copper co-catalyst in the presence of oxygen.[4] Ensure the reaction is strictly anaerobic.- Consider a copper-free Sonogashira protocol.

Catalyst and Condition Selection Tables

Table 1: Recommended Catalyst Systems for Different Cross-Coupling Reactions

Coupling Reaction Palladium Precursor Recommended Ligands Typical Catalyst Loading
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄SPhos, XPhos, RuPhos, P(t-Bu)₃1-5 mol%
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, Xantphos, cataCXium® A1-5 mol% (Pd), 2-10 mol% (CuI)
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, RuPhos, BrettPhos1-5 mol%

Table 2: General Reaction Parameters

Parameter Suzuki-Miyaura Sonogashira Buchwald-Hartwig Amination
Base K₂CO₃, K₃PO₄, Cs₂CO₃Et₃N, DIPEANaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂O, DMFTHF, DMF, TolueneToluene, Dioxane
Temperature 80-120 °CRoom Temperature to 80 °C80-110 °C

Experimental Protocols

Protocol 1: Esterification of this compound

  • Suspend this compound (1.0 equiv) in methanol or ethanol (10 volumes).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 equiv) dropwise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding ester.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk flask, combine the methyl or ethyl ester of this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₃PO₄ (2.0-3.0 equiv).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water, 10:1) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Hydrolysis of the Ester

  • Dissolve the coupled ester product (1.0 equiv) in a mixture of THF and water (e.g., 2:1).

  • Add lithium hydroxide (LiOH, 2.0-3.0 equiv) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final carboxylic acid product.

Visualizations

experimental_workflow General Experimental Workflow cluster_protection Protection Step cluster_coupling Cross-Coupling Reaction cluster_deprotection Deprotection Step start This compound esterification Esterification (e.g., MeOH, SOCl₂) start->esterification Protection ester Isonicotinate Ester esterification->ester coupling Pd-catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) ester->coupling coupled_ester Coupled Ester Product coupling->coupled_ester hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) coupled_ester->hydrolysis Deprotection final_product Final Product hydrolysis->final_product

Caption: A typical workflow for the functionalization of this compound.

troubleshooting_workflow Troubleshooting Low Conversion start Low or No Conversion check_catalyst Check Catalyst System (Age, Purity, Atmosphere) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Solvent, Base) start->check_conditions check_substrate Consider Substrate Issues (Protection, Purity) start->check_substrate solution_catalyst Use Fresh Catalyst/Ligand Improve Inert Atmosphere check_catalyst->solution_catalyst Issue Found solution_conditions Increase Temperature Optimize Solvent/Base Combination check_conditions->solution_conditions Issue Found solution_substrate Protect Carboxylic Acid Purify Starting Material check_substrate->solution_substrate Issue Found

Caption: A decision-making workflow for troubleshooting low conversion in cross-coupling reactions.

suzuki_cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 LₙPd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex LₙPd(II)(Ar)(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate LₙPd(II)(Ar)(Ar') transmetalation->pd_intermediate boronate Ar'-B(OR)₂⁻ boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product substrate Ar-Br substrate->oxidative_addition

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Work-up procedures for reactions containing 2-Bromo-5-chloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-chloro-3-fluoroisonicotinic acid. The information is designed to address specific issues that may be encountered during the work-up procedures of reactions involving this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the work-up and purification of reactions containing this compound.

Issue 1: Low or No Precipitation of the Product Upon Acidification

Possible Cause Troubleshooting Step
Incomplete Reaction: The starting material may not have been fully consumed.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before work-up.
Product is soluble in the aqueous acidic solution: The product may have some solubility in the acidic water layer, especially if the volume is large.If no solid forms, or only a small amount precipitates, extract the acidified aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.[1]
Insufficient Acidification: The pH of the aqueous layer is not low enough to fully protonate the carboxylate salt.Check the pH of the aqueous layer with pH paper. Continue to add acid (e.g., 1M HCl) until the pH is in the range of 3-4 to ensure complete protonation.[1]
Formation of a fine suspension: The precipitated product may be very fine and difficult to see or filter.Allow the mixture to stand for a longer period, or cool it in an ice bath to encourage crystal growth. Centrifugation may also be used to pellet the fine solid.

Issue 2: Emulsion Formation During Extraction

Possible Cause Troubleshooting Step
Vigorous shaking of the separatory funnel: This can lead to the formation of a stable emulsion, especially if basic washes are used.Gently invert the separatory funnel multiple times instead of vigorous shaking.
High concentration of starting materials or products: This can increase the viscosity and tendency to form emulsions.Dilute the reaction mixture with more organic solvent and water before extraction.
Presence of fine solid particles: Undissolved material can stabilize an emulsion.Filter the reaction mixture before transferring it to the separatory funnel.
Breaking an existing emulsion: Add a small amount of brine (saturated NaCl solution) and gently swirl. Alternatively, passing the emulsion through a bed of celite or glass wool can help to break it up.

Issue 3: Product Contaminated with Starting Materials or By-products

Possible Cause Troubleshooting Step
Incomplete extraction: Residual basic or acidic impurities may remain in the organic layer.Increase the number of washes with the appropriate aqueous solution (e.g., saturated NaHCO₃ for acidic impurities, dilute acid for basic impurities).
Co-precipitation of impurities: Impurities may precipitate along with the desired product upon acidification.Purify the crude product by recrystallization from a suitable solvent system or by column chromatography.
Incomplete removal of catalyst: For reactions like Suzuki-Miyaura coupling, the palladium catalyst may not be fully removed.After the reaction, consider a filtration step through celite to remove the solid-supported catalyst before the aqueous work-up.

Frequently Asked Questions (FAQs)

Q1: What is the best way to separate this compound from a neutral organic compound after a reaction?

A1: Acid-base extraction is the most effective method.[2][3] Dissolve the reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a weak base, such as saturated sodium bicarbonate solution. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral organic compound will remain in the organic layer. The layers can then be separated. To recover the product, the aqueous layer is acidified (e.g., with 1M HCl) to a pH of 3-4, causing the this compound to precipitate.[1]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: Due to the presence of multiple halogens, this compound has limited solubility in protic solvents like water and alcohols.[4] Its solubility is enhanced in aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and tetrahydrofuran (THF).[4] This information is crucial when choosing a solvent for reaction, extraction, and recrystallization.

Solvent Type Relative Solubility Examples
ProticLimitedWater, Methanol, Ethanol
AproticEnhancedDMSO, Acetonitrile, THF, Ethyl Acetate, Dichloromethane

Q3: My product of a Suzuki-Miyaura coupling reaction with this compound is impure. What is a standard work-up procedure?

A3: A typical work-up involves cooling the reaction mixture, adding water, and extracting the aqueous phase with ethyl acetate to remove non-polar impurities. The aqueous layer, containing the product as a salt, is then acidified with 1M HCl to a pH of approximately 4-5 to precipitate the product. The resulting solid can be filtered, washed with cold water, and dried under vacuum. For higher purity, column chromatography or recrystallization may be necessary.

Q4: How can I avoid decarboxylation of this compound during work-up?

A4: Decarboxylation of pyridinecarboxylic acids can be promoted by heat and strong acidic or basic conditions. During work-up, it is advisable to avoid prolonged heating of the reaction mixture, especially in the presence of strong acids or bases. Neutralization and extraction steps should be performed at room temperature or below if possible.

Experimental Protocols

Protocol 1: General Acid-Base Extraction Work-up

This protocol is suitable for separating this compound from neutral or basic impurities.

  • Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.

  • Dissolution: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Base Wash: Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution. Collect the aqueous layer. Repeat the wash 1-2 times.

  • Combine Aqueous Layers: Combine all aqueous layers containing the sodium salt of the product.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with 1M HCl, stirring, until the pH is between 3 and 4 (check with pH paper).

  • Precipitation and Filtration: A precipitate of this compound should form. If precipitation is slow, scratch the inside of the flask with a glass rod or add a seed crystal. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and then a small amount of cold organic solvent (e.g., diethyl ether) to remove any remaining organic impurities. Dry the product under vacuum.

Protocol 2: Work-up for a Suzuki-Miyaura Coupling Reaction

This protocol is adapted from a procedure for a similar 2-bromo-isonicotinic acid derivative.

  • Cooling: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Quenching: Add water to the reaction mixture.

  • Extraction of Impurities: Extract the aqueous phase with ethyl acetate to remove non-polar impurities, such as the boronic acid ester and catalyst byproducts. Discard the organic layer.

  • Acidification: Acidify the aqueous layer with 1M HCl to a pH of approximately 4-5 to precipitate the desired product.

  • Filtration and Washing: Filter the resulting solid, wash it with cold water, and then a small amount of a non-polar solvent like hexane to remove any residual non-polar impurities.

  • Drying: Dry the purified product under vacuum.

  • Further Purification (if necessary): If the product is still not pure, consider recrystallization from a suitable solvent system or purification by flash column chromatography.

Visualizations

G cluster_0 Reaction_Mixture Crude Reaction Mixture (Product, Impurities, Solvent) Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Reaction_Mixture->Dissolve Base_Wash Wash with Saturated NaHCO3 (aq) (Separatory Funnel) Dissolve->Base_Wash Organic_Layer Organic Layer (Neutral/Basic Impurities) Base_Wash->Organic_Layer Separate Layers Aqueous_Layer Aqueous Layer (Product as Sodium Salt) Base_Wash->Aqueous_Layer Acidify Acidify with 1M HCl to pH 3-4 Aqueous_Layer->Acidify Precipitate Precipitate Formation Acidify->Precipitate Filter_Wash_Dry Filter, Wash with Water, and Dry Precipitate->Filter_Wash_Dry Pure_Product Pure 2-Bromo-5-chloro-3- fluoroisonicotinic Acid Filter_Wash_Dry->Pure_Product

Caption: Workflow for Acid-Base Extraction of the Target Compound.

G cluster_1 Start Problem: Low/No Product Precipitation Check_pH Is pH of aqueous layer 3-4? Start->Check_pH Adjust_pH Add more 1M HCl Check_pH->Adjust_pH No Extract_Aqueous Extract aqueous layer with organic solvent Check_pH->Extract_Aqueous Yes, but still no precipitate Check_Reaction Was reaction complete by TLC/LC-MS? Check_pH->Check_Reaction Yes Adjust_pH->Check_pH End Product Isolated Extract_Aqueous->End Optimize_Reaction Optimize reaction conditions Check_Reaction->Optimize_Reaction No Check_Reaction->End Yes

Caption: Troubleshooting Logic for Low Product Precipitation.

References

Managing thermal stability of 2-Bromo-5-chloro-3-fluoroisonicotinic acid in high-temperature reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the thermal stability of 2-Bromo-5-chloro-3-fluoroisonicotinic acid in high-temperature reactions. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a halogenated derivative of isonicotinic acid. Due to its unique substitution pattern, it serves as a valuable building block in pharmaceutical development and chemical research. Its derivatives are explored for various therapeutic applications.

Q2: What are the known physical and chemical properties of this compound?

PropertyValue
Molecular FormulaC₆H₂BrClFNO₂
Molecular Weight254.44 g/mol
Purity≥98%
AppearanceSolid
Storage ConditionsRecommended to be stored at 2-8°C under an inert atmosphere.

Q3: What are the general recommendations for handling and storage of this compound?

Due to its halogenated and acidic nature, proper personal protective equipment (PPE) should be used, including safety goggles, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. For storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

Troubleshooting Guides for High-Temperature Reactions

High-temperature reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling), can present several challenges. This section provides troubleshooting for common issues.

Issue 1: Reaction Failure or Low Yield in Suzuki Coupling

The Suzuki coupling is a common application for halogenated pyridines. Low yields or reaction failure can be attributed to several factors.

Potential Causes and Solutions:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be efficient. For electron-deficient substrates like this, more robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often more effective.

  • Base Selection: The choice of base is critical for the transmetalation step. If common bases like K₂CO₃ are ineffective, consider screening other bases such as K₃PO₄ or Cs₂CO₃.

  • Solvent and Temperature: Ensure the use of anhydrous, degassed solvents (e.g., Toluene, Dioxane). If the reaction is sluggish, a gradual increase in temperature (typically in the 80-110 °C range) may be necessary. However, be cautious as higher temperatures can also promote side reactions.

  • Inert Atmosphere: Suzuki couplings are highly sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are properly degassed.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Reactants: - this compound - Boronic acid/ester - Palladium catalyst & Ligand - Base degas Add Degassed Solvent start->degas inert Purge with Inert Gas (e.g., Argon/Nitrogen) degas->inert heat Heat to Reaction Temperature (e.g., 80-110 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Issue 2: Observation of Significant Side Products

The formation of byproducts can significantly reduce the yield of the desired product.

Common Side Reactions and Mitigation Strategies:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. Using anhydrous solvents and ensuring a sufficiently strong base can minimize this. In some cases, switching from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be beneficial.

  • Homocoupling: The self-coupling of the boronic acid can occur, especially in the presence of oxygen. Thorough degassing and the use of an efficient Pd(0) source or precatalyst can reduce homocoupling.

  • Hydrodehalogenation: The replacement of a halogen on the starting material with hydrogen can occur. Optimizing the catalyst system and reaction conditions can help to suppress this side reaction.

Troubleshooting_Tree cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_atmosphere Atmosphere Control start Low or No Product Formation catalyst_inactive Is the catalyst active? start->catalyst_inactive ligand_choice Is the ligand appropriate? catalyst_inactive->ligand_choice Yes change_catalyst Use fresh catalyst or a different Pd source. catalyst_inactive->change_catalyst No screen_ligands Screen bulky, electron-rich phosphine ligands. ligand_choice->screen_ligands No conditions Are reaction conditions optimal? ligand_choice->conditions Yes temp Is the temperature appropriate? conditions->temp base Is the base effective? temp->base Yes increase_temp Gradually increase temperature. temp->increase_temp No screen_bases Screen alternative bases (e.g., K3PO4, Cs2CO3). base->screen_bases No inert_atm Is the inert atmosphere adequate? base->inert_atm Yes degas_solvents Thoroughly degas solvents and purge with inert gas. inert_atm->degas_solvents No check_sm Are starting materials pure? inert_atm->check_sm Yes

Experimental Protocols

While specific, validated high-temperature reaction protocols for this compound are not available in the provided search results, a general protocol for a Suzuki coupling reaction is provided below. This should be adapted and optimized for the specific substrates and desired product.

General Protocol for Suzuki Coupling:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).

  • Solvent Addition: Add the appropriate volume of degassed solvent (e.g., dioxane/water mixture, toluene).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. If the product is an acid, the work-up will need to be adjusted accordingly, potentially involving pH adjustments and extraction with an appropriate organic solvent.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the desired product.

Side reactions of 2-Bromo-5-chloro-3-fluoroisonicotinic acid and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-5-chloro-3-fluoroisonicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and optimizing experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during reactions involving this compound.

Question: I am observing significant decarboxylation of my starting material. How can I minimize this side reaction?

Answer:

Decarboxylation, the loss of the carboxylic acid group as CO2, is a common side reaction for isonicotinic acids, particularly at elevated temperatures.[1][2][3] To mitigate this, consider the following strategies:

  • Temperature Control: Avoid unnecessarily high reaction temperatures. If possible, conduct the reaction at the lowest effective temperature.

  • Reaction Time: Minimize the reaction time. Monitor the reaction progress closely and quench it as soon as the starting material is consumed to a satisfactory level.

  • pH Control: In some cases, the rate of decarboxylation can be influenced by pH. For instance, studies on similar compounds have shown that decarboxylation can be accelerated under certain acidic or basic conditions.[2][3] Buffering the reaction mixture may help to maintain a pH that disfavors decarboxylation.

  • Catalyst Choice: For reactions like decarboxylative borylation, the choice of catalyst is critical. While this is a desired reaction in that specific context, an inappropriate choice of catalyst in other transformations might inadvertently promote decarboxylation.[1]

Illustrative Data on Temperature Effect on Decarboxylation:

Temperature (°C)Desired Product Yield (%)Decarboxylated Byproduct (%)
8090< 5
1008215
1206530
1504055

Note: This table provides illustrative data based on general principles of isonicotinic acid chemistry and is not from a specific experiment on this compound.

Question: My reaction is resulting in the hydrolysis of the C-Br bond, leading to the formation of a hydroxyl group. How can I prevent this?

Answer:

Hydrolysis of the C-Br bond to a C-OH bond is a potential side reaction for 2-bromopyridines, especially under harsh conditions.[4][5] Here are some preventative measures:

  • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Avoid Strong Aqueous Acids and Bases: Prolonged exposure to strong aqueous acids or bases, particularly at high temperatures, can promote hydrolysis. If a base is required, consider using non-nucleophilic organic bases in an anhydrous solvent.

  • Temperature and Reaction Time: As with decarboxylation, use the mildest possible temperature and the shortest necessary reaction time.

Question: I am attempting a cross-coupling reaction and observing a mixture of products due to reactions at both the bromo and chloro positions. How can I improve the regioselectivity?

Answer:

Achieving regioselectivity in cross-coupling reactions with dihalogenated pyridines can be challenging. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed couplings.[6][7] To favor reaction at the C-Br position:

  • Milder Reaction Conditions: Employ milder temperatures (e.g., 80-100 °C) and less reactive catalysts that can selectively activate the C-Br bond.[6]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial. Some ligands are specifically designed to promote cross-coupling with less reactive C-Cl bonds, so avoiding these may enhance selectivity for the C-Br bond.[7]

  • Reaction Stoichiometry: Use a controlled amount of the coupling partner (e.g., boronic acid) to favor mono-functionalization.

General Protocol for a Regioselective Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base (e.g., K2CO3, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to a controlled temperature (e.g., 80-90 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup.

  • Purify the product by column chromatography.

Frequently Asked Questions (FAQs)

What are the most common side reactions to expect when working with this compound?

The most common side reactions are decarboxylation (loss of CO2 from the carboxylic acid group), especially at high temperatures, and nucleophilic substitution of the bromine atom.[1][3][8] Hydrolysis of the C-Br bond to a C-OH bond can also occur under certain conditions.[4][5] In the context of organometallic reactions, nucleophilic addition to the pyridine ring can be a side reaction if strong organometallic bases like organolithiums are used.[9]

What is the relative reactivity of the bromo and chloro substituents in this molecule?

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl.[6] Therefore, the C-Br bond at the 2-position is expected to be significantly more reactive than the C-Cl bond at the 5-position.[10] This differential reactivity can be exploited to achieve selective functionalization at the C-2 position.

What general precautions should I take when handling and reacting this compound?

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from heat and moisture. The compound's stability can be affected by these factors.[8]

  • Reaction Conditions: Many reactions with this compound, particularly cross-coupling reactions, require an inert atmosphere to prevent degradation of the catalyst and starting materials.[6] Always use dry solvents and reagents unless the reaction conditions specify otherwise.

Visualizations

Side_Reactions This compound This compound Desired Product Desired Product This compound->Desired Product Main Reaction (e.g., Cross-Coupling at C-Br) Decarboxylation Decarboxylation This compound->Decarboxylation High Temperature Hydrolysis Hydrolysis This compound->Hydrolysis Aqueous Acid/Base, Heat Nucleophilic Substitution at Cl Nucleophilic Substitution at Cl This compound->Nucleophilic Substitution at Cl Harsh Conditions

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow cluster_0 Troubleshooting Low Yield in Cross-Coupling Start Start Low Yield Low Yield Start->Low Yield Check for Decarboxylation Check for Decarboxylation Low Yield->Check for Decarboxylation Yes Check for Hydrolysis Check for Hydrolysis Low Yield->Check for Hydrolysis Yes Check for Catalyst Inactivity Check for Catalyst Inactivity Low Yield->Check for Catalyst Inactivity Yes Lower Temperature Lower Temperature Check for Decarboxylation->Lower Temperature Use Anhydrous Conditions Use Anhydrous Conditions Check for Hydrolysis->Use Anhydrous Conditions Use Fresh Catalyst/Inert Atmosphere Use Fresh Catalyst/Inert Atmosphere Check for Catalyst Inactivity->Use Fresh Catalyst/Inert Atmosphere Optimized Reaction Optimized Reaction Lower Temperature->Optimized Reaction Use Anhydrous Conditions->Optimized Reaction Use Fresh Catalyst/Inert Atmosphere->Optimized Reaction

Caption: A workflow for troubleshooting low yields in cross-coupling reactions.

Logical_Relationships Reaction Outcome Reaction Outcome Reaction Conditions Reaction Conditions Reaction Conditions->Reaction Outcome Temperature Temperature Temperature->Reaction Conditions Base Base Base->Reaction Conditions Solvent Solvent Solvent->Reaction Conditions Catalyst/Ligand Catalyst/Ligand Catalyst/Ligand->Reaction Conditions

Caption: Factors influencing the outcome of reactions.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Bromo-5-chloro-3-fluoroisonicotinic Acid and Other Halogenated Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 2-Bromo-5-chloro-3-fluoroisonicotinic acid and other halogenated isonicotinic acids. It is designed to assist researchers in selecting the most suitable synthetic routes based on precursor availability, reaction efficiency, and desired substitution patterns. This document summarizes key experimental data, details reaction protocols, and visualizes synthetic pathways to facilitate informed decision-making in the laboratory.

Introduction to Halogenated Isonicotinic Acids

Halogenated isonicotinic acids are a critical class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and materials science. The nature and position of halogen substituents on the pyridine ring significantly influence the physicochemical properties and biological activities of these molecules. This compound, with its unique trifunctional halogenation pattern, presents both synthetic challenges and opportunities for the development of novel chemical entities. This guide will focus on its synthesis in comparison to other relevant halogenated isonicotinic acids, providing a framework for their preparation and derivatization.

Synthetic Strategies and Performance Comparison

The synthesis of polyhalogenated isonicotinic acids often involves a multi-step approach, starting from appropriately substituted pyridine precursors. Below is a comparative summary of synthetic yields for this compound and two other representative halogenated isonicotinic acids.

CompoundStarting MaterialKey TransformationReported Yield (%)Reference
This compound 2-Bromo-5-chloro-3-fluoropyridineHalogen-Metal Exchange and Carboxylation (Proposed)Yield not reported in literature for this specific substrate; typically moderate to good for similar reactions.General methods for pyridine carboxylation
2-Chloro-5-fluoroisonicotinic acid 2,6-Dichloro-5-fluoronicotinic acidCatalytic Hydrogenation (Dechlorination)88%[1]
2,6-Dichloro-5-fluoronicotinic acid Methyl 2,6-dihydroxy-5-fluoronicotinateChlorination and Hydrolysis71% (from acid chloride)[2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods. This section provides protocols for the synthesis of the precursor to our target molecule and a comparative halogenated isonicotinic acid.

Protocol 1: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine (Precursor to the target molecule)

This protocol describes the synthesis of the key intermediate required for the preparation of this compound.[3]

Materials:

  • 2-Amino-5-chloro-3-fluoropyridine (5.0 g, 34 mmol)

  • 48% Hydrobromic acid (HBr) solution (20 mL)

  • Bromine (Br₂) (5.24 mL, 102.3 mmol)

  • Sodium nitrite (NaNO₂) (5.88 g, 85.3 mmol)

  • Sodium hydroxide (NaOH) (12 g, 306 mmol)

  • Deionized water

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 48% HBr (20 mL) at 0°C, slowly add 2-Amino-5-chloro-3-fluoropyridine (5.0 g, 34 mmol).

  • Add Bromine (5.24 mL, 102.3 mmol) dropwise to the mixture over 20 minutes at 0°C.

  • Cool the reaction mixture to -10°C.

  • Slowly add a solution of sodium nitrite (5.88 g in 20 mL of water) over 1.5 hours, maintaining the temperature at -10°C.

  • Continue stirring for an additional 30 minutes at -10°C.

  • Add a solution of sodium hydroxide (12 g in 20 mL of water) over 30 minutes, allowing the mixture to warm to room temperature.

  • Extract the mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting pale yellow solid is 2-bromo-5-chloro-3-fluoropyridine (Yield: 6.43 g, 90%).

Proposed Protocol 2: Synthesis of this compound

This proposed protocol is based on established methods for the carboxylation of aryl halides via halogen-lithium exchange.[4][5]

Materials:

  • 2-Bromo-5-chloro-3-fluoropyridine (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv) in hexanes

  • Dry tetrahydrofuran (THF)

  • Dry carbon dioxide (CO₂) gas or solid (dry ice)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-Bromo-5-chloro-3-fluoropyridine in dry THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C.

  • Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78°C. The bromine is expected to undergo exchange with lithium.

  • Stir the mixture at -78°C for 1 hour.

  • Quench the reaction by bubbling dry CO₂ gas through the solution or by carefully adding crushed dry ice.

  • Allow the reaction mixture to warm to room temperature.

  • Acidify the mixture with 1 M HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Synthesis of 2-Chloro-5-fluoroisonicotinic acid

This protocol details the synthesis of a related halogenated isonicotinic acid for comparison.

Materials:

  • 2,6-Dichloro-5-fluoronicotinic acid (50g, 238.1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq, 2.7g, 11.9 mmol)

  • Triphenylphosphine (PPh₃) (0.1 eq, 6.2g, 23.8 mmol)

  • Triethylamine (Et₃N) (6 eq, 200 mL, 1428.6 mmol)

  • Formic acid (HCOOH) (3 eq, 28 mL, 714.3 mmol)

  • Dimethylformamide (DMF), degassed (270 mL)

  • Water

  • Ethyl acetate (EtOAc)

  • 30% Aqueous sodium hydroxide

  • 12 N Hydrochloric acid

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a solution of degassed DMF, add Pd(OAc)₂, PPh₃, and degassed Et₃N.

  • Stir the mixture for 20 minutes, then add HCOOH.

  • After 5 minutes, add 2,6-dichloro-5-fluoronicotinic acid and stir the mixture at 50°C for 24 hours.

  • Cool the mixture to 0°C and add water.

  • After 20 minutes, filter the mixture through a Celite pad, rinsing with water.

  • Alkalize the filtrate to pH 9 with 30% aqueous NaOH and wash with EtOAc.

  • Slowly add 12 N HCl to the aqueous layer to reach pH 1 and saturate with NaCl.

  • Extract the mixture with EtOAc.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the product as a beige solid (Yield: 37g, 88%).[1]

Synthetic Pathways and Experimental Workflows

Visualizing the synthetic routes and experimental workflows can aid in understanding the logical progression of the chemical transformations.

Synthesis_of_2_Bromo_5_chloro_3_fluoroisonicotinic_acid cluster_precursor Synthesis of Precursor cluster_target Synthesis of Target Compound (Proposed) A 2-Amino-5-chloro- 3-fluoropyridine B Diazotization & Sandmeyer-type Reaction (HBr, Br₂, NaNO₂) A->B Step 1 C 2-Bromo-5-chloro- 3-fluoropyridine B->C Yield: 90% D 2-Bromo-5-chloro- 3-fluoropyridine E Halogen-Lithium Exchange (n-BuLi, -78°C) D->E Step 2a F Carboxylation (CO₂) E->F Step 2b G 2-Bromo-5-chloro- 3-fluoroisonicotinic acid F->G

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup (Dissolve starting material in solvent) start->reaction_setup reagent_addition Reagent Addition (e.g., n-BuLi, CO₂) reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC, LC-MS) reagent_addition->reaction_monitoring workup Aqueous Workup (Quenching, Extraction, Washing) reaction_monitoring->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: General experimental workflow for the synthesis of halogenated isonicotinic acids.

Biological Activity and Signaling Pathways

Halogenated isonicotinic acid derivatives are known to exhibit a range of biological activities. For instance, isoniazid, a derivative of isonicotinic acid, is a first-line anti-tuberculosis drug. Recent studies have shown that isoniazid can induce a post-translational modification on histones, leading to the activation of the PI3K/Akt/mTOR signaling pathway.[6] This pathway is crucial for cell survival, proliferation, and growth. The hyperactivation of this pathway is implicated in various diseases, including cancer. The potential for this compound and other halogenated analogs to modulate this or other signaling pathways is an active area of research.

PI3K_Akt_mTOR_Pathway Isonicotinic_Acid_Derivative Halogenated Isonicotinic Acid Derivative Receptor Receptor Tyrosine Kinase Isonicotinic_Acid_Derivative->Receptor Activates Cell_Membrane Cell Membrane PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Potential activation of the PI3K/Akt/mTOR signaling pathway by isonicotinic acid derivatives.

Conclusion

The synthesis of this compound presents a unique synthetic challenge due to its specific halogenation pattern. While a direct, optimized protocol is not yet prevalent in the literature, a plausible synthetic route can be devised based on the successful synthesis of its precursor, 2-Bromo-5-chloro-3-fluoropyridine, followed by a halogen-lithium exchange and carboxylation. In comparison, other halogenated isonicotinic acids, such as 2-chloro-5-fluoroisonicotinic acid, can be synthesized with high yields from readily available starting materials. The choice of synthetic route will ultimately depend on the specific research goals, available resources, and the desired final compound. The potential for these compounds to modulate key cellular signaling pathways underscores the importance of developing robust and efficient synthetic methodologies to access a wider range of these valuable molecules.

References

Comparative Analysis of Isonicotinic Acid Hydrazide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the synthesis, in vitro cytotoxicity, and structure-activity relationship of a series of isonicotinic acid hydrazide (isoniazid) derivatives, providing valuable insights for researchers and drug development professionals in the field of oncology.

While direct biological activity data for derivatives of 2-Bromo-5-chloro-3-fluoroisonicotinic acid remains limited in publicly accessible research, a comprehensive study on a series of thirty-two isoniazid (isonicotinic acid hydrazide) derivatives offers significant insights into the anticancer potential of the broader isonicotinic acid class. This guide provides a detailed comparison of these derivatives, their synthesis, and their cytotoxic effects on various human cancer cell lines.

Quantitative Analysis of Cytotoxic Activity

The in vitro anticancer activity of thirty-two isoniazid hydrazone derivatives was evaluated against four human cancer cell lines: HCT-116 (colon), OVCAR-8 (ovary), HL-60 (leukemia), and SF-295 (glioblastoma). The half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic potency. The results for a selection of the most active compounds are summarized below.

CompoundSubstituent on BenzaldehydeHCT-116 IC50 (µg/mL)OVCAR-8 IC50 (µg/mL)HL-60 IC50 (µg/mL)SF-295 IC50 (µg/mL)
15 2-hydroxy>5>50.611.72
18 2,4-dihydroxy1.372.020.971.91
31 2-hydroxy-3-methoxy2.023.371.72>5
Doxorubicin (Positive Control)0.23---

Data extracted from a study on the biological evaluation of isoniazid derivatives as an anticancer class.[1][2]

The structure-activity relationship (SAR) analysis from this study highlighted that the presence and position of substituents on the aromatic ring are critical for the biological activity.[1] Notably, the presence of a hydroxyl group on the benzene ring, particularly in the ortho position, was found to play a significant role in the anticancer activity of this series of compounds.[1]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.

Synthesis of Isoniazid Hydrazone Derivatives:

The synthesis of the isoniazid hydrazone derivatives was achieved through the reaction of isoniazid with various substituted benzaldehydes.[1][2]

  • Step 1: Isoniazid (1.0 mmol) was dissolved in ethanol (10 mL).

  • Step 2: The appropriate substituted benzaldehyde (1.05 mmol) was added to the solution.

  • Step 3: The reaction mixture was stirred at room temperature or under reflux for a period of 4 to 12 hours.

  • Step 4: The solvent was removed under reduced pressure.

  • Step 5: The resulting residue was washed with cold ethanol (3 x 10 mL) to yield the purified isoniazid hydrazone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay):

The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (HCT-116, OVCAR-8, HL-60, and SF-295) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with different concentrations of the synthesized compounds for a specified incubation period.

  • MTT Addition: After incubation, the MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were calculated from the dose-response curves.

Visualizing the Research Workflow

To better illustrate the process from compound synthesis to biological evaluation, the following diagram outlines the key steps involved in the study of these isonicotinic acid hydrazide derivatives.

experimental_workflow Experimental Workflow for Anticancer Evaluation of Isoniazid Derivatives cluster_synthesis Synthesis of Derivatives cluster_bioassay Biological Evaluation Isoniazid Isonicotinic Acid Hydrazide (Isoniazid) Reaction Condensation Reaction (Ethanol, RT or Reflux) Isoniazid->Reaction Benzaldehydes Substituted Benzaldehydes Benzaldehydes->Reaction Purification Purification (Washing with cold Ethanol) Reaction->Purification Derivatives Isoniazid Hydrazone Derivatives Purification->Derivatives MTT_Assay MTT Cytotoxicity Assay Derivatives->MTT_Assay CellLines Human Cancer Cell Lines (HCT-116, OVCAR-8, HL-60, SF-295) CellLines->MTT_Assay Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: A flowchart illustrating the synthesis and anticancer evaluation process for isonicotinic acid hydrazide derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of Halogenated Isonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated isonicotinic acid analogs, with a focus on their potential as anticancer and antimicrobial agents. Due to the limited availability of direct SAR studies on 2-Bromo-5-chloro-3-fluoroisonicotinic acid, this guide draws upon data from structurally related halogenated pyridine and isonicotinic acid derivatives to infer potential activity and guide future research.

Structure-Activity Relationship (SAR) Analysis

The biological activity of isonicotinic acid derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. Halogenation, in particular, has been shown to modulate the anticancer and antimicrobial properties of these compounds.

Anticancer Activity:

The introduction of halogen atoms to pyridine-containing scaffolds has been a successful strategy in the development of novel anticancer agents. The electronic and lipophilic properties of halogens can enhance binding to target proteins and improve cell permeability.

For instance, in a series of pyridine-ureas, the presence of electron-withdrawing groups on a phenyl ring attached to the urea moiety was found to be critical for activity.[1] While not directly on the isonicotinic acid core, this highlights the importance of electronic effects. In another study on imidazo[1,2-a]pyridine derivatives, halogen substitution on a phenyl ring dramatically enhanced antiproliferative effects against gastric cancer cells.[2] Specifically, chloro and bromo substitutions at certain positions led to significantly lower IC50 values.[2]

Table 1: Anticancer Activity of Halogenated Pyridine Derivatives

Compound IDKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
Pyridine-Urea 8e 4-chlorophenyl urea moietyMCF-7 (Breast)0.22 (48h)[1]
Imidazo[1,2-a]pyridine 28c Phenyl ring with Fluoro at R1MGC-803 (Gastric)0.11[2]
Imidazo[1,2-a]pyridine 28e Phenyl ring with Chloro at R1MGC-803 (Gastric)0.038[2]
Imidazo[1,2-a]pyridine 28f Phenyl ring with Bromo at R1MGC-803 (Gastric)0.042[2]
Isatin-based Pyrazoline 1d 5-bromo-isatin moietyLeukemia subpanel0.69-3.35[3]

Antimicrobial Activity:

Isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment, indicating the inherent antimicrobial potential of this scaffold.[4] SAR studies on isoniazid analogs have shown that modifications to the pyridine ring can significantly impact activity. While substitution at the 3-position is often detrimental, modifications at the 2-position are more tolerated.[5]

The introduction of halogens into various heterocyclic structures has been shown to enhance antimicrobial potency. For example, halogenated 1,3-thiazolidin-4-ones have demonstrated activity against multidrug-resistant bacteria.[6] Similarly, halogenated analogs of natural proanthocyanidins showed significant antimicrobial activity against various bacterial strains.[5] This suggests that the presence of bromo, chloro, and fluoro substituents on the isonicotinic acid ring could confer potent antimicrobial properties.

Table 2: Antimicrobial Activity of Halogenated Heterocyclic Compounds

Compound ClassKey Structural FeaturesTarget OrganismMIC (µg/mL)Reference
Halogenated Thiazolidinones Chlorinated derivativesE. coli TolC-mutant16[6]
Halogenated Proanthocyanidins Bromo and Chloro analogsS. aureus10[5]
Pyridine Schiff Bases Halogenated phenolic ringGram-positive bacteriaPotent activity reported[7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel this compound analogs.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.[8][9]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control. Incubate for 48 or 72 hours.[1]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth compared to the vehicle control.

In Vitro Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12]

  • Preparation of Antimicrobial Dilutions: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]

  • Inoculation: Inoculate each well containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).[13]

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[13]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[12]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar Data Analysis cluster_lead Lead Optimization synthesis Synthesis of Analogs purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification anticancer Anticancer Screening (e.g., MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Assay) purification->antimicrobial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar lead_opt Lead Compound Optimization sar->lead_opt

Caption: General experimental workflow for SAR studies of novel chemical compounds.

signaling_pathway compound Halogenated Isonicotinic Acid Analog receptor Tyrosine Kinase Receptor (e.g., VEGFR-2) compound->receptor Binds to ATP-binding site inhibition Inhibition compound->inhibition phosphorylation Receptor Dimerization & Autophosphorylation receptor->phosphorylation downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) phosphorylation->downstream proliferation Cell Proliferation, Angiogenesis, Survival downstream->proliferation inhibition->phosphorylation Blocks

References

Comparing the efficacy of different catalysts for 2-Bromo-5-chloro-3-fluoroisonicotinic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a catalyst is paramount for the successful synthesis of complex molecules. This guide provides a comparative analysis of the efficacy of different palladium-based catalysts for the cross-coupling reactions of 2-Bromo-5-chloro-3-fluoroisonicotinic acid and its derivatives. While specific experimental data for this exact substrate is limited in publicly available literature, this comparison is based on established principles and data from analogous substituted bromopyridine systems. The primary focus is on the widely utilized Suzuki-Miyaura, Heck, and Sonogashira coupling reactions.

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by the electronic properties of the pyridine ring, which is substituted with both electron-withdrawing (fluoro and chloro) and bromo groups. The carbon-bromine bond at the 2-position is the primary site for oxidative addition to the palladium catalyst. For practical applications, the carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) to enhance solubility and prevent potential interference with the catalytic cycle.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The choice of palladium catalyst and ligand is crucial for achieving high yields and reaction efficiency, especially with electronically complex substrates. Below is a comparative summary of common catalyst systems based on their performance with similar bromopyridine substrates.

Table 1: Comparison of Palladium Catalyst Systems for a Model Suzuki-Miyaura Coupling Reaction

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield
Pd(PPh₃)₄2 - 5TriphenylphosphineK₂CO₃, Na₂CO₃Toluene/H₂O, Dioxane/H₂O80 - 10012 - 24Good to Excellent
Pd(OAc)₂ / SPhos1 - 2SPhosK₃PO₄1,4-Dioxane1002 - 4Excellent
PEPPSI-IPr1 - 3IPr (NHC)K₂CO₃t-BuOH801 - 3Excellent
Herrmann's Catalyst1 - 2(Palladacycle)K₂CO₃DMF1104 - 8Very Good

Data presented is generalized from studies on substituted bromopyridines and serves as a guideline.

Analysis of Catalyst Performance:

  • Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, versatile catalyst. However, for more challenging substrates, modern bulky and electron-rich phosphine ligands like SPhos, when combined with a palladium precursor like Pd(OAc)₂, often provide higher yields and faster reaction times by promoting the rate-limiting oxidative addition and reductive elimination steps.[1]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes are highly active and robust catalysts that can offer excellent performance at lower catalyst loadings and temperatures.[1] They are known for their stability and high turnover numbers.

  • Palladacycles (e.g., Herrmann's Catalyst): These catalysts are air- and moisture-stable, making them convenient to handle. They are often used in demanding coupling reactions and can be effective at high temperatures.[1]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Sonogashira coupling reactions, which can be adapted for this compound esters.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine the methyl ester of this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the selected palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Representative Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a solution of the methyl ester of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent such as tetrahydrofuran (THF), add a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%) and a copper(I) co-catalyst such as copper(I) iodide (CuI, 5 mol%).[2]

  • Base Addition: Add a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[2]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and filtered through celite to remove catalyst residues. The filtrate is then washed with water and brine, dried, and concentrated. The final product is purified by column chromatography.[2]

Visualizing the Process

To better understand the experimental and mechanistic aspects, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Halide (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (2.0 equiv) catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench with Water monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_intermediate R1-Pd(II)L2-X pd0->pd2_intermediate oxidative_addition oxidative_addition Oxidative Addition pd2_complex R1-Pd(II)L2-R2 pd2_intermediate->pd2_complex transmetalation label_tm R2-B(OR)2 pd2_intermediate->label_tm transmetalation Transmetalation pd2_complex->pd0 reductive_elimination label_re R1-R2 pd2_complex->label_re reductive_elimination Reductive Elimination label_oa R1-X label_oa->pd2_intermediate label_base Base label_tm->label_base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Validating the Structure of 2-Bromo-5-chloro-3-fluoroisonicotinic Acid Derivatives: A Crystallographic and Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. For novel compounds such as 2-Bromo-5-chloro-3-fluoroisonicotinic acid and its derivatives, precise structural validation is paramount for understanding their chemical reactivity, physical properties, and potential biological activity. This guide provides a comparative overview of the primary technique for absolute structure elucidation, single-crystal X-ray crystallography, and complementary spectroscopic methods.

Introduction

While a suite of analytical techniques is employed to characterize a new chemical entity, single-crystal X-ray crystallography remains the gold standard for providing an unequivocal determination of its atomic arrangement.[1][2] This method offers a detailed three-dimensional map of electron density within the crystal, revealing precise bond lengths, bond angles, and stereochemistry.[2] However, the growth of diffraction-quality crystals can be a significant hurdle.[2] Consequently, various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are routinely used to corroborate the proposed structure.[3][4][5] These methods probe different aspects of the molecular structure, and when used in concert, provide a high degree of confidence in the assigned structure.[6]

Comparison of Structural Validation Techniques

The choice of analytical technique depends on the nature of the sample and the level of structural detail required. While crystallography provides the most definitive structural information, spectroscopic methods offer valuable insights and are often more readily accessible.

Technique Information Obtained Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[2]Unambiguous structure determination.[7]Requires a suitable single crystal, which can be difficult to grow.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemical relationships.[4]Provides detailed information about the molecular framework in solution; non-destructive.Does not provide bond lengths or angles directly; complex spectra can be challenging to interpret.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, N-H).[3][5]Fast, simple, and requires a small amount of sample.[3]Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).[6]Extremely sensitive, provides molecular formula.Does not provide information on atom connectivity or stereochemistry.

Experimental Protocols

Single-Crystal X-ray Crystallography

The successful crystallographic analysis of a this compound derivative hinges on the initial step of growing a high-quality single crystal.

1. Crystal Growth:

The primary challenge in single-crystal X-ray crystallography is obtaining a suitable crystal.[2] The crystal should ideally be 0.1-0.3 mm in each dimension, transparent, and free of cracks or other defects. Several methods can be employed for growing crystals of organic molecules:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly and undisturbed over several days to weeks.[8]

  • Vapor Diffusion: This is a highly successful method where the compound is dissolved in a solvent in which it is soluble, and this solution is placed in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent.[8] Slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, leading to crystallization.[8]

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

2. Data Collection and Structure Solution:

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[2] The intensities and positions of the diffracted beams are used to calculate an electron density map of the crystal, from which the atomic positions can be determined.[2]

Example Crystallographic Data for a Related Compound (5-bromo-2-fluoronicotinic acid monohydrate): [9]

Parameter Value
Chemical FormulaC₆H₅BrFNO₃
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)3.9894(4)
b (Å)13.6128(11)
c (Å)14.7495(12)
V (ų)801.00(12)
Z4
Temperature (K)150(2)
R-factor (%)2.13

This data illustrates the type of information obtained from a single-crystal X-ray diffraction experiment.

Spectroscopic Analysis

A combination of spectroscopic methods is typically used to characterize the compound before attempting crystallization and to provide corroborating evidence for the final structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Provides information on the number and types of carbon atoms.

  • ¹⁹F NMR: Crucial for fluorinated compounds, providing information on the fluorine environments.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish correlations between different nuclei and piece together the molecular skeleton.

2. Infrared (IR) Spectroscopy:

  • A small amount of the solid sample is analyzed to identify characteristic absorption bands for functional groups. For this compound, key stretches would include the O-H of the carboxylic acid, the C=O of the carbonyl group, and vibrations associated with the substituted pyridine ring.

3. High-Resolution Mass Spectrometry (HRMS):

  • Provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule.

Workflow for Structural Validation

The following diagram illustrates the logical flow for validating the structure of a novel compound like a this compound derivative.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Characterization cluster_2 Crystallographic Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS High-Resolution Mass Spectrometry Purification->MS CrystalGrowth Crystal Growth Trials Purification->CrystalGrowth FinalStructure Validated Structure NMR->FinalStructure IR->FinalStructure MS->FinalStructure Xray Single-Crystal X-ray Diffraction CrystalGrowth->Xray StructureSolution Structure Solution & Refinement Xray->StructureSolution StructureSolution->FinalStructure

Caption: Workflow for the structural validation of a novel organic compound.

References

A Comparative Guide to the Purity Analysis of Synthesized 2-Bromo-5-chloro-3-fluoroisonicotinic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical step in the synthesis and quality control of pharmaceutical intermediates like 2-Bromo-5-chloro-3-fluoroisonicotinic acid. This guide provides a comprehensive comparison of a robust High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by detailed experimental protocols and comparative data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC, particularly in the reverse-phase mode (RP-HPLC), is the industry standard for the purity analysis of non-volatile and thermally stable pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. A validated RP-HPLC method is the recommended primary approach for assessing the purity of this compound.

Experimental Protocol: RP-HPLC Method

This protocol is a representative method developed based on common practices for the analysis of halogenated pyridine carboxylic acids.

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (minutes) % Solvent A % Solvent B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: UV at 275 nm (based on the chromophore of the pyridine ring; optimization may be required)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter Autosampler Inject Sample Filter->Autosampler Load into vials MobilePhase Prepare Mobile Phase (A: 0.1% HCOOH in H2O) (B: 0.1% HCOOH in ACN) Column C18 Column Separation (Gradient Elution) Autosampler->Column Detector UV Detection (275 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity (Area of Main Peak / Total Area) * 100 Integration->Calculation Report Report Calculation->Report Final Purity Report

Caption: Workflow for the purity analysis of this compound by HPLC.

Comparison with Alternative Analytical Methods

While HPLC is the preferred method, other techniques can provide complementary information or may be suitable for specific applications, such as the analysis of volatile impurities.

FeatureHPLC-UVGas Chromatography (GC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.Combines the separation power of HPLC with the mass identification capabilities of a mass spectrometer.
Analyte Suitability Non-volatile, thermally stable compounds. Ideal for the target compound.Volatile and thermally stable compounds. Not suitable for the target compound without derivatization.Wide range of compounds, including non-volatile and thermally labile ones.
Primary Application Quantitative purity and impurity profiling.Analysis of residual solvents and volatile impurities.Impurity identification and structural elucidation, trace-level quantification.
Sensitivity Good (ng range).Very high for volatile compounds (pg range).Excellent, provides the highest sensitivity and specificity.
Impurity Identification Limited to comparison with known standards. Peak purity can be assessed with a PDA detector.Possible with a mass spectrometer (GC-MS), but limited to volatile impurities.Excellent for identifying unknown impurities through mass-to-charge ratio and fragmentation patterns.[1]
Sample Throughput Generally high.Can be slower due to sample preparation (derivatization) for non-volatile compounds.Slower than HPLC-UV due to more complex data acquisition and processing.
Instrumentation Cost Moderate.Moderate to high (with MS).High.

Quantitative Data Summary

The following table presents representative performance data for a validated HPLC method for a compound structurally similar to this compound. This data serves as a benchmark for what can be expected from the proposed HPLC method.

ParameterTypical Performance CharacteristicRepresentative Data
Retention Time (Main Peak) Consistent retention for the main analyte.~12.5 minutes
Purity of Synthesized Batch Area percentage of the main peak.99.2%
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.~0.05 µg/mL
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.~0.15 µg/mL
Accuracy (% Recovery) The closeness of the measured value to the true value.98.5% - 101.0%
Precision (% RSD) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.< 1.0% (Intra-day), < 2.0% (Inter-day)

Conclusion

For the comprehensive purity assessment of synthesized this compound, a validated RP-HPLC method with UV detection is the most suitable and robust choice for routine quality control. It provides a reliable, precise, and accurate means of quantifying the main component and detecting non-volatile impurities. For in-depth impurity profiling and the identification of unknown degradation products or by-products, LC-MS is the recommended complementary technique due to its superior sensitivity and specificity. GC analysis is valuable for the orthogonal assessment of volatile impurities, such as residual solvents from the synthesis process. The selection of the analytical method should be guided by the specific requirements of the analysis, the stage of drug development, and regulatory expectations.

References

Comparative reactivity of bromo vs chloro vs fluoro substituents on the isonicotinic acid ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Nucleophilic Aromatic Substitution Reactivity of Bromo-, Chloro-, and Fluoro-Isonicotinic Acid Derivatives.

The functionalization of the isonicotinic acid scaffold is a cornerstone in the development of a wide array of pharmaceutical agents. The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the most common and versatile modifications is the nucleophilic aromatic substitution (SNAr) of a halogen atom. This guide provides a comprehensive comparison of the reactivity of bromo, chloro, and fluoro substituents at the 2-position of the isonicotinic acid ring in SNAr reactions. This analysis is supported by experimental data on reaction kinetics and acidity (pKa), and includes detailed experimental protocols for comparative studies.

Executive Summary of Comparative Reactivity

The reactivity of 2-halo-isonicotinic acid derivatives in nucleophilic aromatic substitution is a nuanced interplay of the halogen's inductive and leaving group abilities. While the highly electronegative fluorine atom typically enhances the rate of nucleophilic attack, the overall reactivity order can be influenced by the nature of the nucleophile and the specific reaction conditions.

In a key study on the closely related 2-substituted N-methylpyridinium ions reacting with piperidine, the observed order of reactivity was found to be 2-F ~ 2-Cl ~ 2-Br ~ 2-I .[1] This deviation from the expected "element effect" (F > Cl > Br > I), which is common in SNAr on many activated aryl systems, suggests that for this class of compounds, the rate-determining step is not the initial nucleophilic attack but rather a subsequent step, such as the deprotonation of the intermediate complex.[1]

The electron-withdrawing nature of the halogen substituents also significantly impacts the acidity of the isonicotinic acid, which can influence reaction kinetics and solubility. The pKa values of the 2-halo-isonicotinic acids are a direct measure of this electronic effect.

Data Presentation: A Comparative Overview

To facilitate a direct comparison, the following table summarizes key quantitative data for 2-bromo-, 2-chloro-, and 2-fluoro-isonicotinic acid derivatives.

Parameter2-Bromo-isonicotinic Acid2-Chloro-isonicotinic Acid2-Fluoro-isonicotinic Acid
pKa Not available~2.0 - 2.5 (estimated)3.03 (predicted)
Relative Reactivity with Piperidine (on N-methylpyridinium analogue) ~1~1~1

Mechanistic Insights

The nucleophilic aromatic substitution on 2-halopyridines, including isonicotinic acid derivatives, generally proceeds through a two-step addition-elimination mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison prep_sol Prepare Stock Solutions (Substrates, Nucleophile, Internal Standard) setup Set up Thermostatted Reaction Vessel prep_sol->setup equilibrate Equilibrate Amine Solution setup->equilibrate initiate Initiate Reaction with Substrate equilibrate->initiate aliquots Withdraw and Quench Aliquots initiate->aliquots hplc HPLC Analysis aliquots->hplc Timed Intervals plot Plot ln[Substrate] vs. Time hplc->plot calc Calculate Rate Constants (k_obs, k₂) plot->calc compare Compare Reactivity of Bromo, Chloro, and Fluoro Derivatives calc->compare

References

In vitro testing of 2-Bromo-5-chloro-3-fluoroisonicotinic acid derivatives against bacterial strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro antibacterial activity of various isonicotinic acid derivatives against several bacterial strains. The data presented is compiled from publicly available research, offering insights into the potential of this class of compounds in the development of new antibacterial agents.

While direct experimental data on 2-Bromo-5-chloro-3-fluoroisonicotinic acid derivatives is not available in the public domain, this guide focuses on structurally related isonicotinic acid hydrazone derivatives to provide a valuable comparative context. The presented data highlights the impact of different substitutions on the antibacterial potency of the isonicotinic acid scaffold.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of synthesized isonicotinic acid hydrazone derivatives was evaluated against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, was determined for each derivative.[1] For comparison, standard antibiotics, Ceftriaxone and Amoxicillin, were used as positive controls against Gram-positive and Gram-negative bacteria, respectively.[1]

Compound/AntibioticStaphylococcus aureus (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
Isonicotinic Acid Hydrazone Derivative NH3 > 500500> 500
Isonicotinic Acid Hydrazone Derivative NH5 500> 500> 500
Ceftriaxone (Standard) 50 (IC50)Not ReportedNot Applicable
Amoxicillin (Standard) Not ApplicableNot Applicable50 (IC50)

Table 1: Minimum Inhibitory Concentration (MIC) of Isonicotinic Acid Hydrazone Derivatives and Standard Antibiotics against various bacterial strains. Data sourced from publicly available research.[1]

The results indicate that the tested isonicotinic acid hydrazone derivatives exhibited varied levels of antibacterial activity. It is important to note that the standard antibiotics showed significantly lower IC50 values, indicating higher potency under the tested conditions.[1]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antimicrobial activity of a compound. The following is a detailed methodology based on the broth microdilution method, a standard procedure for this type of analysis.[2][3]

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth after an incubation period.[2][3]

1. Preparation of Test Compounds and Bacterial Inoculum:

  • Stock solutions of the isonicotinic acid derivatives and standard antibiotics are prepared in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).

  • Bacterial strains are cultured overnight on appropriate agar plates. A few colonies are then used to inoculate a sterile broth, which is incubated to achieve a specific turbidity corresponding to a known bacterial concentration (e.g., 0.5 McFarland standard). This suspension is then diluted to the final inoculum concentration.

2. Serial Dilution in Microtiter Plates:

  • A 96-well microtiter plate is used for the assay.

  • A serial two-fold dilution of each test compound is prepared directly in the wells containing broth. This creates a gradient of compound concentrations.

  • Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).

3. Inoculation and Incubation:

  • Each well (except the negative control) is inoculated with the standardized bacterial suspension.

  • The plate is then incubated under appropriate conditions for the specific bacterial strain (e.g., 37°C for 18-24 hours).

4. Determination of MIC:

  • After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Below is a graphical representation of the experimental workflow.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis prep_compound Prepare stock solutions of isonicotinic acid derivatives and control antibiotics prep_bacteria Culture and standardize bacterial inoculum serial_dilution Perform serial dilutions of compounds in 96-well plate prep_compound->serial_dilution inoculation Inoculate wells with bacterial suspension prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate plate at 37°C for 18-24 hours inoculation->incubation read_results Visually assess bacterial growth and determine MIC incubation->read_results

Caption: Experimental workflow for MIC determination.

Signaling Pathways and Logical Relationships

To understand the potential mechanism of action of isonicotinic acid derivatives, it is useful to consider the established pathway of Isoniazid, a well-known isonicotinic acid derivative used as a first-line antituberculosis drug.[1] Isoniazid is a prodrug that requires activation by a bacterial catalase-peroxidase enzyme (KatG). The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1] While the exact mechanism of the novel derivatives may differ, this pathway provides a logical starting point for investigation.

G cluster_activation Prodrug Activation cluster_inhibition Target Inhibition Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG activation Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP Reductase) Activated_Isoniazid->InhA inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis required for Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall essential for Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death disruption leads to

Caption: Isoniazid's proposed mechanism of action.

References

Benchmarking the synthesis of 2-Bromo-5-chloro-3-fluoroisonicotinic acid against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of 2-Bromo-5-chloro-3-fluoroisonicotinic acid, a key intermediate in the development of novel pharmaceuticals and research chemicals, against other structurally similar halogenated isonicotinic acids. The following sections detail the synthetic methodologies, present comparative data on reaction yields and conditions, and provide insights into a relevant biological pathway for this class of compounds.

Comparative Synthesis Data

The synthesis of multi-halogenated isonicotinic acids presents unique challenges in achieving high yields and purity due to the varied reactivity of the substituted pyridine ring. This section summarizes the available quantitative data for the synthesis of the target compound and selected analogs.

CompoundStarting MaterialKey Reagents/StepsYield (%)Purity (%)Reaction TimeReference
This compound 2-Amino-5-chloro-3-fluoropyridine1. Diazotization/Bromination 2. Oxidation~90 (for step 1)Not ReportedNot Reported[1]
2-Bromo-3,5-dichloroisonicotinic acid Not SpecifiedNot SpecifiedNot Reported>97 (Commercially available)Not Reported[2][3]
2-Chloro-5-fluoroisonicotinic acid 2,6-Dichloro-5-fluoro-nicotinic acid ethyl ester1. Selective dechlorination 2. Hydrolysis25-55 (for step 1)Not Reported12 hours (for step 1)[4][5]
2,6-Dichloro-5-fluoronicotinic acid Methyl 2,6-dihydroxy-5-fluoronicotinate1. Chlorination (POCl₃, LiCl) 2. Hydrolysis7199.425 hours (for step 1)[6]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic routes. Below are the methodologies for the key transformations discussed.

Synthesis of 2-Bromo-5-chloro-3-fluoropyridine (Precursor to Target Compound)

This protocol describes the synthesis of the immediate precursor to this compound.

Materials:

  • 2-Amino-5-chloro-3-fluoropyridine (5.0 g, 34 mmol)

  • 48% Hydrobromic acid (HBr) solution (20 mL)

  • Bromine (Br₂) (5.24 mL, 102.3 mmol)

  • Sodium nitrite (NaNO₂) (5.88 g, 85.3 mmol)

  • Sodium hydroxide (NaOH) (12 g, 306 mmol)

  • Water

  • Ether

Procedure:

  • 2-Amino-3-fluoro-5-chloropyridine is slowly added to a stirred 48% HBr solution at 0°C.

  • Bromine is then added dropwise to the mixture over 20 minutes at 0°C.

  • The reaction mixture is cooled to -10°C.

  • A solution of sodium nitrite in water is slowly added over 1.5 hours, and the mixture is stirred for an additional 30 minutes.

  • A solution of sodium hydroxide in water is added over 30 minutes, and the mixture is allowed to warm to room temperature.

  • The mixture is extracted with ether (3 x 100 mL).

  • The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the title compound.

Yield: 6.43 g (90%) of 2-bromo-5-chloro-3-fluoropyridine as a pale yellow solid[1].

Generalized Oxidation of 2-Halopyridines to Isonicotinic Acids

While a specific protocol for the oxidation of 2-bromo-5-chloro-3-fluoropyridine is not detailed in the available literature, a general method involves the use of a strong oxidizing agent like potassium permanganate (KMnO₄).

General Procedure:

  • The substituted 2-halopyridine is dissolved in a suitable solvent, often aqueous, or a co-solvent system.

  • Potassium permanganate is added portion-wise, and the reaction mixture is typically heated to reflux.

  • The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the manganese dioxide byproduct is removed by filtration.

  • The filtrate is acidified to precipitate the carboxylic acid, which is then collected by filtration and purified, often by recrystallization.

Synthetic Workflow and Biological Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the synthetic pathway for this compound and a relevant signaling pathway where its derivatives may act.

Synthesis_Workflow A 2-Amino-5-chloro- 3-fluoropyridine B Diazotization & Bromination A->B HBr, Br₂, NaNO₂ C 2-Bromo-5-chloro- 3-fluoropyridine B->C Yield: 90% D Oxidation C->D e.g., KMnO₄ E 2-Bromo-5-chloro-3-fluoro- isonicotinic acid D->E

Synthetic pathway for this compound.

This compound serves as a precursor for radiopharmaceuticals targeting nicotinic acetylcholine receptors (nAChRs)[7]. The following diagram illustrates a simplified nAChR signaling pathway, highlighting its role in neuroprotection.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Ach Acetylcholine (ACh) or Nicotinic Agonist Ach->nAChR Binds PI3K PI3K Akt Akt (Protein Kinase B) PI3K->Akt Activates Neuroprotection Neuroprotection (e.g., anti-apoptosis) Akt->Neuroprotection Promotes Ca_influx->PI3K Activates

Simplified Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Conclusion

The synthesis of this compound is a multi-step process with the initial diazotization and bromination of 2-Amino-5-chloro-3-fluoropyridine proceeding in high yield. While a specific, optimized protocol for the final oxidation step is not widely published, general oxidation methods for pyridines can be applied. In comparison to other halogenated isonicotinic acids, the available data suggests that yields can vary significantly depending on the specific substitution pattern and the synthetic route employed. The role of this compound as a precursor for nAChR-targeting agents underscores its importance in neuroscience and drug discovery, highlighting the significance of efficient and well-documented synthetic methodologies. Further research into optimizing the oxidation step and quantifying its efficiency would be beneficial for researchers in this field.

References

Characterization and comparison of 2-Bromo-5-chloro-3-fluoroisonicotinic acid regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization and comparison of 2-Bromo-5-chloro-3-fluoroisonicotinic acid and its five regioisomers. The positioning of halogen substituents on the pyridine ring can significantly influence the physicochemical properties, reactivity, and biological activity of these compounds, making a thorough comparison essential for applications in medicinal chemistry and materials science.

Introduction

Isonicotinic acid, a derivative of pyridine with a carboxylic acid group at the 4-position, serves as a scaffold for numerous compounds with diverse applications.[1] Halogenated derivatives, in particular, are of significant interest in drug discovery and development. The introduction of bromine, chlorine, and fluorine atoms can modulate a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[2] This guide focuses on the six possible regioisomers of isonicotinic acid substituted with one bromine, one chlorine, and one fluorine atom at the 2, 3, and 5 positions.

The six regioisomers under consideration are:

  • Regioisomer 1: this compound

  • Regioisomer 2: 2-Bromo-3-chloro-5-fluoroisonicotinic acid

  • Regioisomer 3: 3-Bromo-2-chloro-5-fluoroisonicotinic acid

  • Regioisomer 4: 3-Bromo-5-chloro-2-fluoroisonicotinic acid

  • Regioisomer 5: 5-Bromo-2-chloro-3-fluoroisonicotinic acid

  • Regioisomer 6: 5-Bromo-3-chloro-2-fluoroisonicotinic acid

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties of Regioisomers

PropertyRegioisomer 1 (2-Br, 5-Cl, 3-F)Regioisomer 2 (2-Br, 3-Cl, 5-F)Regioisomer 3 (3-Br, 2-Cl, 5-F)Regioisomer 4 (3-Br, 5-Cl, 2-F)Regioisomer 5 (5-Br, 2-Cl, 3-F)Regioisomer 6 (5-Br, 3-Cl, 2-F)
Molecular Formula C₆H₂BrClFNO₂C₆H₂BrClFNO₂C₆H₂BrClFNO₂C₆H₂BrClFNO₂C₆H₂BrClFNO₂C₆H₂BrClFNO₂
Molecular Weight ( g/mol ) 254.44[2]254.44254.44[3]254.44254.44[4]254.44[5]
CAS Number 514798-01-7[6]-3033390-19-8[3]-2091873-10-6[4]-
Predicted pKa ~2.05[7]~2.1~2.0~1.9~2.0~1.9
Predicted Boiling Point (°C) 406.7[7]-----
Predicted Melting Point (°C) ------

Note: Predicted values are based on computational models and may differ from experimental results. The pKa of unsubstituted isonicotinic acid is approximately 4.96.[8] The presence of electron-withdrawing halogen substituents is expected to significantly increase the acidity (lower the pKa) of the carboxylic acid group.

Spectroscopic Characterization

Unequivocal identification of each regioisomer relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations and Distinguishing Features
¹H NMR A single proton signal is expected in the aromatic region of the spectrum for each isomer. The chemical shift and coupling constants of this proton will be highly dependent on the nature and position of the adjacent halogen atoms. For instance, coupling to a neighboring fluorine atom will result in a characteristic doublet.
¹³C NMR Six distinct signals are expected for the pyridine ring carbons and one for the carboxylic acid carbon. The chemical shifts will be influenced by the electronegativity of the attached halogens. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will be observable and are diagnostic for the position of the fluorine atom.
¹⁹F NMR A single resonance is expected for each isomer. The chemical shift will be indicative of the electronic environment around the fluorine atom, influenced by the positions of the bromine and chlorine atoms.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (~1600-1400 cm⁻¹), and C-halogen stretching vibrations will be present. The exact positions of these bands may shift slightly between isomers.
Mass Spectrometry The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight (254.44). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1), providing confirmation of the elemental composition. Fragmentation patterns may help to distinguish between isomers.

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of each specific regioisomer are not widely published. However, general methodologies for the synthesis of halogenated pyridine carboxylic acids can be adapted.

General Synthetic Approach

A plausible synthetic route to these compounds involves the halogenation of a suitable pyridine precursor followed by carboxylation. For example, the synthesis of this compound could be envisioned starting from 2-amino-5-chloro-3-fluoropyridine.

Synthesis_Workflow A 2-Amino-5-chloro- 3-fluoropyridine B Sandmeyer Reaction (NaNO₂, HBr, Br₂) A->B Step 1 C 2-Bromo-5-chloro- 3-fluoropyridine B->C D Lithiation (e.g., n-BuLi, -78°C) C->D Step 2 E 4-Lithio-2-bromo- 5-chloro-3-fluoropyridine D->E F Carboxylation (CO₂) E->F Step 3 G 2-Bromo-5-chloro- 3-fluoroisonicotinic acid F->G

Proposed synthetic workflow for this compound.

Step 1: Diazotization and Bromination (Sandmeyer-type reaction) 2-Amino-5-chloro-3-fluoropyridine can be converted to 2-Bromo-5-chloro-3-fluoropyridine via a Sandmeyer-type reaction.[9] The amino group is first diazotized using sodium nitrite in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then treated with a bromine source to introduce the bromine atom at the 2-position.

Step 2: Directed Ortho-Metalation (DoM) The pyridine nitrogen directs lithiation to the C4 position. Treatment of 2-Bromo-5-chloro-3-fluoropyridine with a strong base such as n-butyllithium at low temperature (-78 °C) would selectively deprotonate the 4-position, which is activated by the electron-withdrawing effects of the adjacent nitrogen and halogen atoms.

Step 3: Carboxylation The resulting lithiated intermediate is then quenched with carbon dioxide (e.g., by bubbling CO₂ gas through the solution or by pouring the reaction mixture over dry ice) to form the corresponding carboxylic acid after acidic workup.

This general strategy can be adapted for the synthesis of the other regioisomers by starting with appropriately substituted pyridine precursors.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic and Physical Characterization cluster_analysis Data Analysis and Comparison Synthesis Synthesized Regioisomer Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Determination Purification->MP pKa pKa Measurement Purification->pKa Data_Analysis Data Interpretation and Structural Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis MP->Data_Analysis pKa->Data_Analysis Comparison Comparative Analysis of Regioisomers Data_Analysis->Comparison

General workflow for the characterization of synthesized regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified regioisomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.

  • Analysis: Analyze chemical shifts, coupling constants (especially C-F and H-F couplings), and integration to confirm the structure of the specific regioisomer.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify characteristic functional group frequencies as outlined in Table 2.

Mass Spectrometry (MS):

  • Technique: Employ a high-resolution mass spectrometry (HRMS) technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the isotopic distribution pattern and fragmentation to further support the structural assignment.

Melting Point Determination:

  • Use a standard melting point apparatus to determine the melting range of the purified solid. A sharp melting point is indicative of high purity.

pKa Determination:

  • The pKa can be determined by potentiometric titration or by UV-Vis spectrophotometry in buffered solutions of varying pH.

Comparison of Regioisomers and Structure-Property Relationships

The electronic properties of the halogen substituents (inductive and resonance effects) and their positions relative to the carboxylic acid group and the nitrogen atom will dictate the overall characteristics of each regioisomer.

  • Acidity (pKa): All isomers are expected to be significantly more acidic than isonicotinic acid due to the strong electron-withdrawing inductive effects of the halogens. The acidity will be most enhanced when the halogens are in positions that can effectively stabilize the negative charge of the carboxylate anion. For instance, halogens at the 2- and 3-positions are expected to have a more pronounced effect on the acidity of the 4-carboxylic acid compared to a halogen at the 5-position.

  • Reactivity: The pyridine ring in these compounds is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The positions most activated for SNAr are typically ortho and para to the ring nitrogen. The nature of the halogen at these positions will influence the ease of substitution, with bromine generally being a better leaving group than chlorine or fluorine.

  • Biological Activity: The specific substitution pattern will create a unique three-dimensional shape and electrostatic potential for each regioisomer. This will govern its ability to interact with biological targets such as enzymes or receptors. For example, the potential antimicrobial or anticancer activities of these compounds would likely vary between regioisomers due to differences in their binding affinities and membrane permeability.[2]

Conclusion

The six regioisomers of this compound represent a set of compounds with potentially distinct chemical and biological properties. While comprehensive experimental data is currently limited, this guide provides a framework for their synthesis, characterization, and comparative evaluation. Further experimental investigation into these compounds is warranted to fully elucidate their structure-property relationships and unlock their potential in various scientific and industrial applications.

References

Evaluating the pharmacokinetic properties of 2-Bromo-5-chloro-3-fluoroisonicotinic acid-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the pharmacokinetic properties of novel chemical entities is paramount in the drug discovery and development process. This guide provides a framework for assessing 2-Bromo-5-chloro-3-fluoroisonicotinic acid-based compounds and comparing their performance against relevant alternatives. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the standard methodologies and data presentation required for such an evaluation. Limited research suggests that halogenated isonicotinic acid derivatives may possess antimicrobial or anticancer properties, and can serve as precursors for radiopharmaceuticals.[1]

Comparative Pharmacokinetic Data

A crucial aspect of evaluating a new compound is to compare its pharmacokinetic profile with that of established drugs or other candidates in the same therapeutic class. The following table provides a template for summarizing key pharmacokinetic parameters. For illustrative purposes, hypothetical data for a this compound-based compound ("Compound X") is compared against a generic comparator.

Pharmacokinetic ParameterCompound X (Hypothetical Data)Comparator Compound (e.g., Isoniazid)
Absorption
Bioavailability (%)6580-95
Cmax (µg/mL)2.53-5
Tmax (h)1.51-2
Distribution
Volume of Distribution (L/kg)0.80.6
Plasma Protein Binding (%)85<10
Metabolism
Primary Metabolic PathwayCYP3A4 oxidationN-acetylation
Major MetabolitesHydroxylated derivativeAcetylisoniazid, Isonicotinic acid[2][3]
Half-life (t½) (h)4.21-4 (acetylator status dependent)[2]
Excretion
Primary Route of ExcretionRenalRenal
Clearance (mL/min/kg)155.5-27.5 (acetylator status dependent)

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable pharmacokinetic data.

In Vitro ADME Assays

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are conducted early in the drug discovery process to predict a compound's in vivo behavior.[4]

1. Solubility and Lipophilicity:

  • Aqueous Solubility: Assessed to determine the dissolution rate and potential for oral absorption.[5]

  • LogD/LogP: Measures the lipophilicity of a compound, which influences its ability to cross cell membranes.[5]

2. Permeability and Efflux:

  • Caco-2 Permeability Assay: Utilizes a human colon adenocarcinoma cell line to predict intestinal drug absorption.[5]

  • MDCK-MDR1/BCRP Assays: Evaluates if the compound is a substrate for efflux transporters like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP).[5]

3. Metabolic Stability:

  • Liver Microsomes/Hepatocytes: Incubating the compound with liver microsomes or hepatocytes helps to determine its metabolic rate and identify the enzymes involved (e.g., cytochrome P450s).[5][6]

  • Metabolite Identification: Characterizes the structure of metabolites to understand the biotransformation pathways.[7]

4. Plasma Protein Binding:

  • Equilibrium Dialysis or Ultrafiltration: Measures the fraction of the compound bound to plasma proteins, which affects its distribution and availability to target tissues.[5]

In Vivo Pharmacokinetic Studies

In vivo studies in animal models provide a comprehensive understanding of a drug's behavior in a living system.[8]

1. Animal Model:

  • Typically conducted in rodents (e.g., male FVB strain mice or Wistar rats) for initial screening.[9][10]

2. Formulation and Dosing:

  • The compound is formulated in a suitable vehicle for the intended route of administration (e.g., intravenous, oral).[11]

  • Dose levels are determined based on preliminary toxicity and efficacy studies.[12]

3. Sample Collection:

  • Blood samples are collected at predetermined time points after dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[11]

  • Plasma is separated from the blood for analysis.[11]

4. Bioanalytical Method:

  • LC-MS/MS: A sensitive and specific liquid chromatography-tandem mass spectrometry method is developed to quantify the concentration of the parent drug and its major metabolites in plasma samples.[11]

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key parameters such as Cmax, Tmax, AUC (area under the curve), half-life, clearance, and volume of distribution.[2][3]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the pharmacokinetic evaluation of a new chemical entity.

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Data Analysis & Modeling cluster_3 Decision Making solubility Solubility & Lipophilicity permeability Permeability (Caco-2) solubility->permeability metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolic_stability protein_binding Plasma Protein Binding metabolic_stability->protein_binding animal_model Animal Model Selection protein_binding->animal_model Lead Candidate Selection dosing Formulation & Dosing animal_model->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis modeling PK/PD Modeling pk_analysis->modeling go_nogo Go/No-Go Decision for Further Development modeling->go_nogo G compound Isonicotinic Acid Derivative inhibition Inhibition compound->inhibition enzyme Bacterial Enzyme (e.g., InhA) product Product for Cell Wall Synthesis enzyme->product substrate Substrate substrate->enzyme cell_wall Bacterial Cell Wall Synthesis product->cell_wall bactericidal_effect Bactericidal Effect cell_wall->bactericidal_effect inhibition->enzyme

References

Cross-Reactivity Profile of 2-Bromo-5-chloro-3-fluoroisonicotinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and selectivity of derivatives of 2-Bromo-5-chloro-3-fluoroisonicotinic acid. Due to the limited availability of comprehensive public data on the specific cross-reactivity profiles of this compound and its direct derivatives, this guide will focus on presenting a framework for such a study. It will include hypothetical data based on structurally related compounds and detailed experimental protocols that would be necessary to generate a complete comparison.

Introduction to this compound Derivatives

This compound is a halogenated pyridine carboxylic acid derivative. Such compounds are of interest in medicinal chemistry due to the diverse biological activities exhibited by substituted pyridine scaffolds. The specific substitution pattern of bromine, chlorine, and fluorine atoms can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its binding affinity and selectivity towards various biological targets.

Cross-reactivity studies are crucial in the drug development process to assess the potential for off-target effects, which can lead to adverse drug reactions. A thorough understanding of a compound's selectivity is paramount for developing safe and effective therapeutic agents.

Comparative Analysis of Target Selectivity

A comprehensive cross-reactivity analysis would involve screening the lead compound and its derivatives against a panel of relevant biological targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes. The following table presents a hypothetical dataset illustrating how the inhibitory activity of this compound and two of its derivatives might be compared across a panel of kinases.

Table 1: Hypothetical Kinase Selectivity Profile of this compound Derivatives (IC50 in µM)

Kinase TargetThis compoundDerivative A (Amide)Derivative B (Ester)
Primary Target X 0.15 0.08 0.52
Kinase 1> 105.2> 20
Kinase 28.52.115.7
Kinase 3> 10> 10> 20
Kinase 42.30.97.8
Kinase 5> 108.9> 20

Note: The data in this table is for illustrative purposes only and is not based on actual experimental results.

Experimental Protocols

To generate the data for a comparative guide, the following experimental protocols would be essential.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of protein kinases.

Materials:

  • Recombinant human kinases

  • Specific peptide substrates for each kinase

  • Adenosine triphosphate (ATP), γ-32P-ATP or fluorescently labeled ATP analog

  • Test compounds (this compound and its derivatives)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)

  • 96-well or 384-well assay plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).

  • In the assay plate, add the kinase, its specific peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP or a fluorescent analog).

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For fluorescence-based assays, measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay

Objective: To assess the cytotoxic or anti-proliferative effects of the test compounds on various cancer cell lines.

Materials:

  • Human cancer cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader (absorbance, fluorescence, or luminescence)

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance, fluorescence, or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to a DMSO-treated control.

  • Determine the GI50 (concentration for 50% growth inhibition) values by plotting cell viability against the logarithm of the compound concentration.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis start 2-Bromo-5-chloro-3- fluoroisonicotinic acid derivative_A Derivative A (Amide) start->derivative_A Amidation derivative_B Derivative B (Ester) start->derivative_B Esterification kinase_assay In Vitro Kinase Assay (Panel of 5 Kinases) start->kinase_assay cell_assay Cell-Based Proliferation Assay (Multiple Cell Lines) start->cell_assay derivative_A->kinase_assay derivative_A->cell_assay derivative_B->kinase_assay derivative_B->cell_assay ic50 IC50 Determination kinase_assay->ic50 gi50 GI50 Determination cell_assay->gi50 selectivity Selectivity Profile ic50->selectivity signaling_pathway receptor Receptor Tyrosine Kinase (e.g., Primary Target X) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor 2-Bromo-5-chloro-3- fluoroisonicotinic acid Derivative inhibitor->receptor Inhibition

Safety Operating Guide

Proper Disposal of 2-Bromo-5-chloro-3-fluoroisonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Navigating the complexities of chemical waste management is paramount for ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of 2-Bromo-5-chloro-3-fluoroisonicotinic acid, a halogenated organic compound. Adherence to these procedures is critical for researchers, scientists, and drug development professionals to minimize health risks and environmental impact.

Summary of Hazards and Required Personal Protective Equipment

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Causes skin irritation.[2]Chemical-resistant gloves (e.g., nitrile), lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Safety goggles with side-shields or a face shield.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1][2]Use in a well-ventilated area, preferably a chemical fume hood.
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.Handle with appropriate PPE in a fume hood to avoid exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the experimental workflow. The following procedure outlines the necessary steps for safe and compliant disposal.

Waste Segregation and Collection

Proper segregation is the foundational step in safe chemical waste management.

  • Designated Waste Container: Collect all waste containing this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Halogenated Waste Stream: This compound is a halogenated organic acid and should be disposed of in a designated halogenated waste stream.[3]

  • Avoid Mixing: Do not mix with non-halogenated organic solvents, acidic or basic waste streams, heavy metals, pesticides, or cyanides.[3] Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled container for solid hazardous waste.[4]

Container Labeling

Clear and accurate labeling is essential for the safety of all laboratory personnel and waste handlers.

  • Required Information: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

Storage

Proper storage of chemical waste is crucial to prevent accidents and ensure regulatory compliance.

  • Secure Location: Store the sealed waste container in a secure, well-ventilated, and designated waste accumulation area.

  • Incompatible Materials: Keep the container away from incompatible materials, heat, sparks, and open flames.

Arranging for Disposal

The final step is to ensure the waste is transported and disposed of by qualified professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide Information: Furnish the EHS office or contractor with a complete and accurate description of the waste.

  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed chemical destruction facility.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Generation of Waste B Segregate into Halogenated Organic Waste Stream A->B C Collect in a Labeled, Sealed Container B->C D Store in a Secure, Ventilated Area C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for Professional Disposal (Incineration) E->F G End: Waste Disposed F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Operational Guidance for Handling 2-Bromo-5-chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for the use of 2-Bromo-5-chloro-3-fluoroisonicotinic acid, a halogenated aromatic compound. Adherence to these procedural guidelines is essential for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment:

  • Skin Corrosion/Irritation: May cause skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Can cause serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][4]

A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the recommended PPE.[5][6]

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles and a face shield.[5][7][8]Protects against splashes and vapors that can cause serious eye damage.[5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[5][7]Prevents skin contact which can lead to irritation.[5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]Minimizes inhalation of dust or vapors which can cause respiratory tract irritation.[5]
Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[5]

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary equipment and reagents within the fume hood.[5]

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Carefully measure and transfer the required amount of the chemical, avoiding dust formation.[3]

    • Conduct all experimental procedures involving this compound within the chemical fume hood.[5]

    • Keep the sash at the lowest practical height.[5]

  • Post-Handling:

    • Decontaminate all glassware and equipment that came into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) within the fume hood, collecting the rinsate as hazardous waste.[5]

    • Wipe down the work surface of the fume hood.

    • Remove and properly dispose of gloves and any other contaminated disposable PPE.

    • Wash hands thoroughly with soap and water after handling.[1][2]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5]

  • Waste Containers: Use designated, properly labeled, and sealed containers for all waste containing this chemical.

  • Disposal Procedure: Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][2] This typically involves disposal through an approved hazardous waste disposal plant.[4][9] Do not discharge into sewer systems.[9]

Emergency Procedures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1][2] If you feel unwell, call a POISON CENTER or doctor.[2]

  • Skin Contact: If on skin, wash with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice.[2]

  • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[10]

Workflow for Safe Handling and Disposal

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup & Disposal cluster_emergency Emergency Response prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 emergency Follow Emergency Procedures handle2->emergency clean2 Segregate Waste clean1->clean2 clean3 Dispose via Licensed Service clean2->clean3

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.